molecular formula C41H80O5 B3026111 Dinonadecanoin CAS No. 372516-94-4

Dinonadecanoin

Cat. No.: B3026111
CAS No.: 372516-94-4
M. Wt: 653.1 g/mol
InChI Key: VSZCJVIEISRCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinonadecanoin is a diacylglycerol that contains the saturated fatty acid nonadecanoic acid at two positions.>

Properties

IUPAC Name

(2-hydroxy-3-nonadecanoyloxypropyl) nonadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-37-39(42)38-46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZCJVIEISRCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(19:0/0:0/19:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0094074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Analytical Utility of Dinonadecanoin (Di-C19:0 DAG)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dinonadecanoin (Di-C19:0 DAG) is a synthetic diacylglycerol comprised of two nonadecanoic acid side chains esterified to a glycerol backbone. Because the odd-chain C19:0 fatty acid is virtually absent in mammalian biological matrices, this compound serves as a critical non-endogenous internal standard for the quantitative lipidomic profiling of diacylglycerols (DAGs).

This guide dissects the chemical topology of this compound, distinguishing between its 1,2- and 1,3-isomers, and details its behavior under electrospray ionization (ESI-MS/MS). It provides a self-validating workflow for its use in quantifying signaling lipids while mitigating the risk of acyl migration.

Chemical Identity & Structural Topology

This compound exists primarily as two positional isomers. Understanding the distinction between these isomers is vital for accurate quantification, as they exhibit distinct chromatographic retention times and biological relevance.

Nomenclature and Physicochemical Properties[1]
PropertyData
IUPAC Name 1,2-Dinonadecanoyl-sn-glycerol (1,2-isomer) 1,3-Dinonadecanoyl-glycerol (1,3-isomer)
Common Name This compound; DG(19:0/19:[1][2][3]0)
Molecular Formula

Molecular Weight 653.07 g/mol
Lipophilicity (LogP) ~17.5 (High hydrophobicity requires chloroform/methanol solvents)
CAS Number 372516-94-4 (1,2-isomer) 372490-74-9 (1,3-isomer)
Isomerism and Acyl Migration

In biological systems, 1,2-sn-DAGs are the active signaling species (e.g., activating Protein Kinase C). However, they are thermodynamically unstable and prone to acyl migration , rearranging into the more stable 1,3-DAG isomer. This migration is accelerated by heat, basic pH, and protic solvents.

  • 1,2-Dinonadecanoin: Kinetic product; biologically relevant mimic; chemically unstable.

  • 1,3-Dinonadecanoin: Thermodynamic product; stable analytical standard; biologically inactive.

Visualization: Isomerization Dynamics

The following diagram illustrates the structural relationship and the entropy-driven migration pathway.

Isomerization Node12 1,2-Dinonadecanoin (sn-1,2-DAG) Biologically Active Mimic TS Transition State (Cyclic Intermediate) Node12->TS Acyl Migration (pH > 7, Heat) Node13 1,3-Dinonadecanoin (1,3-DAG) Stable Analytical Standard Node13->Node12 Minor Reverse Path TS->Node13 Thermodynamic Relaxation

Figure 1: The irreversible acyl migration from 1,2-DAG to 1,3-DAG. Analytical protocols must maintain neutral pH and low temperature to prevent this shift.

Mass Spectrometry Characterization

In lipidomics, this compound is detected via LC-MS/MS. Its fragmentation pattern depends heavily on the adduct formed during Electrospray Ionization (ESI).

Ionization Pathways
  • Ammonium Adduct

    
     (m/z 671.1):  Common in mobile phases containing ammonium formate/acetate. Fragments via neutral loss of fatty acid + ammonia.[4][5]
    
  • Lithium Adduct

    
     (m/z 660.1): Preferred for structural elucidation.  Lithium adducts yield structurally informative spectra with distinct losses of free fatty acids (RCOOH) versus lithium salts (RCOOLi), allowing precise regiospecific identification.
    
Fragmentation Mechanism (Li+ Adduct)

When analyzed as a lithiated adduct, this compound (m/z 660.1) undergoes collision-induced dissociation (CID) to yield two primary product ions:

  • 
     : Loss of neutral nonadecanoic acid.
    
  • 
     : Loss of lithium nonadecanoate.
    
Visualization: MS/MS Fragmentation Pathway

MS_Fragmentation Precursor Precursor Ion [M+Li]+ m/z 660.1 Intermediate Excited Complex Precursor->Intermediate CID Energy Frag1 Product Ion A [M + Li - C19:0 Acid]+ m/z 362.3 Intermediate->Frag1 Neutral Loss: Nonadecanoic Acid (298 Da) Frag2 Product Ion B [M + Li - C19:0 Li-Salt]+ m/z 356.3 Intermediate->Frag2 Neutral Loss: Lithium Nonadecanoate (304 Da)

Figure 2: Fragmentation of Lithiated this compound. The specific neutral losses confirm the acyl chain length (C19:0) and DAG structure.

Protocol: Internal Standard Workflow

Objective: Use this compound as a quantitative internal standard for lipidomic profiling of biological tissues.

Preparation of Stock Solutions

Scientific Rationale: DAGs are hydrophobic and prone to surface adsorption. Glassware must be used to prevent plasticizer contamination and lipid loss.

  • Weighing: Accurately weigh 1.0 mg of 1,3-Dinonadecanoin (CAS 372490-74-9).

    • Note: The 1,3-isomer is preferred for quantitation due to superior stability.

  • Solubilization: Dissolve in 1.0 mL of Chloroform:Methanol (2:1 v/v) .

    • Concentration: 1.0 mg/mL (approx. 1.53 mM).

  • Storage: Store at -80°C in amber glass vials with Teflon-lined caps. Stable for >1 year.

Sample Spiking & Extraction

Self-Validating Step: Spike the internal standard before extraction to account for extraction efficiency losses.

  • Tissue Homogenization: Add tissue sample to a glass tube.

  • Spike: Add 10 µL of diluted this compound standard (final concentration 1-5 µM) directly to the tissue.

  • Extraction: Perform Bligh-Dyer or Folch extraction.

    • Critical Control: Keep all steps on ice (4°C) to prevent endogenous 1,2-DAG to 1,3-DAG isomerization.

  • Phase Separation: Collect the lower organic phase (chloroform layer).

LC-MS/MS Quantitation Parameters

Use the following Multiple Reaction Monitoring (MRM) transitions for specific detection on a Triple Quadrupole MS.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
This compound

671.6383.4 (Mono-C19 DAG fragment)20-25
This compound

671.6366.4 (Acylium ion

)
35-40

References

  • Hsu, F. F., & Turk, J. (1999).[4] Structural characterization of diacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Murphy, R. C., et al. (2011). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts. Analytical Biochemistry. Retrieved from [Link]

  • LIPID MAPS® Structure Database. (2024). Diacylglycerol Standards and Protocols. Retrieved from [Link]

Sources

Technical Guide: 1,2-Dinonadecanoin vs. 1,3-Dinonadecanoin Stability & Applications

[1]

Content Type: Technical Whitepaper Audience: Lipidomics Researchers, Formulation Scientists, Analytical Chemists Subject: Isomeric Stability, Acyl Migration Kinetics, and Analytical Handling of C19:0 Diacylglycerols[1]

Executive Summary

In the precise field of lipidomics and drug delivery, Dinonadecanoin (C19:0 DAG) serves as a critical non-endogenous internal standard and a model lipid for formulation stability studies.[1] However, its utility is compromised by the thermodynamic instability of the 1,2-isomer , which spontaneously rearranges into the 1,3-isomer .[1]

This guide dissects the physicochemical divergence between 1,2-Dinonadecanoin and 1,3-Dinonadecanoin . It provides a mechanistic understanding of acyl migration, quantitative stability data, and validated protocols for preserving isomeric integrity during synthesis, storage, and LC-MS analysis.[1]

Thermodynamic & Kinetic Landscapes[1]

The core distinction between these isomers lies in their thermodynamic energy states. While 1,2-Dinonadecanoin is often the biologically active species (mimicking endogenous signaling DAGs), it is kinetically unstable relative to the 1,3-isomer.[1]

The Mechanism of Acyl Migration

The conversion from 1,2-DAG to 1,3-DAG is an entropy-driven isomerization mediated by a five-membered cyclic intermediate.[1] This process is catalyzed by heat, basic pH, and protic solvents.[1]

Figure 1: Acyl Migration Mechanism The following diagram illustrates the nucleophilic attack of the primary hydroxyl group (sn-3) on the carbonyl carbon of the sn-2 acyl chain.

AcylMigrationnode121,2-Dinonadecanoin(Kinetically Unstable)intermediateCyclic OrthoesterIntermediatenode12->intermediate Nucleophilic Attack(sn-3 OH -> sn-2 C=O)node131,3-Dinonadecanoin(Thermodynamically Stable)intermediate->node13 Ring Opening(Irreversible in practice)node13->intermediateMinor Reverse

Caption: The entropy-driven isomerization from 1,2-DAG to 1,3-DAG proceeds via a cyclic orthoester intermediate, heavily favoring the 1,3-configuration at equilibrium.

Comparative Stability Profile

The 1,3-isomer is stabilized by steric symmetry and the lack of a vicinal hydroxyl group capable of nucleophilic attack.

Feature1,2-Dinonadecanoin1,3-Dinonadecanoin
Thermodynamic State Metastable (High Energy)Stable (Low Energy)
Equilibrium Ratio ~30-40%~60-70%
Melting Point Trend Lower (Less efficient packing)Higher (Symmetrical packing)
Biological Relevance PKC Activation, Biosynthetic IntermediateMetabolic Dead-end (mostly), Storage
Primary Degradation Isomerization to 1,3-DAGHydrolysis to MAG + Fatty Acid

Analytical Challenges & Solutions

Distinguishing these isomers is critical because they have different ionization efficiencies and biological roles. Standard reverse-phase LC often fails to separate them completely without specific mobile phase optimization.[1]

Artifactual Migration During Analysis

A common error in lipidomics is the conversion of 1,2-DAGs to 1,3-DAGs during sample preparation or chromatography.[1]

  • Risk Factor 1: Silica Gel Chromatography. Acidic sites on silica plates or columns catalyze rapid migration (t1/2 < 1 hour).[1]

  • Risk Factor 2: Protic Solvents. Methanol and water in LC mobile phases can accelerate migration if the column temperature is >40°C.

Validated Analytical Workflow

To accurately quantify 1,2-Dinonadecanoin without artifactual isomerization, follow this rigorous workflow.

Figure 2: Isomer-Specific Analysis Workflow

Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS Analysisstep1Lipid Extraction(Chloroform/Methanol)step2Buffer Neutralization(Avoid Acid/Base extremes)step1->step2step3Derivatization (Optional)(e.g., DMG/DMA) for Sensitivitystep2->step3 Rapid Processingstep4Chromatography(C18 or HILIC)step3->step4step5Critical Parameter:Col Temp < 30°Cstep4->step5step6Detection(MRM Transitions)step5->step6

Caption: Workflow emphasizing temperature control and neutralization to prevent on-column acyl migration during 1,2-DAG analysis.

Experimental Protocols

Protocol: Preventing Acyl Migration in 1,2-Dinonadecanoin Standards

Objective: Maintain >95% isomeric purity of 1,2-Dinonadecanoin during storage and handling.

Reagents:

  • Solvent: Chloroform (strictly anhydrous) or n-Hexane.[1]

  • Storage Vials: Silanized glass (to prevent surface catalysis).[1]

Step-by-Step:

  • Dissolution: Dissolve the solid 1,2-Dinonadecanoin standard immediately in non-protic solvent (Chloroform or Hexane).[1] Avoid Methanol or Ethanol for stock solutions.

  • Acidification (Optional but Recommended): Add trace acetic acid (0.01%) to the stock solution. Slightly acidic conditions inhibit the nucleophilic attack required for migration.

  • Storage: Store at -80°C . At -20°C, migration can still occur over months.[1]

    • Note: 1,3-Dinonadecanoin is stable at -20°C.[1]

  • Usage: Thaw on ice. Do not sonicate for extended periods, as local heating induces isomerization.[1]

Protocol: Separation of Isomers via RP-HPLC

Objective: Baseline separation of 1,2- and 1,3-Dinonadecanoin.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).[1]

  • Mobile Phase A: Acetonitrile/Water (60:[1]40) + 10mM Ammonium Formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.

  • Isocratic Hold: Often required for isomer separation.[1] A shallow gradient (e.g., 80% B to 85% B over 10 mins) is effective.[1]

  • Temperature: Keep column oven at 20-25°C. Higher temperatures (>40°C) cause peak broadening due to on-column interconversion.[1]

Implications for Drug Development

Lipid Nanoparticles (LNPs)

In LNP formulations, DAGs act as helper lipids or impurities.[1]

  • Impact: 1,2-DAGs favor a cone shape, promoting non-bilayer hexagonal phases (

    
    ) which facilitate endosomal escape (transfection efficiency).[1]
    
  • Risk: Conversion to 1,3-DAG (cylindrical shape) stabilizes the bilayer, potentially reducing transfection efficiency over time.[1]

  • Recommendation: Quantify the 1,2/1,3 ratio as a Critical Quality Attribute (CQA) for LNP stability batches.

Internal Standards

This compound (C19:0) is an ideal internal standard because it is exogenous.

  • Quantification Bias: If you use a 1,2-Dinonadecanoin standard but it isomerizes to 1,3- during storage, and your LC-MS method separates them, you will calculate an incorrect concentration for the 1,2-DAG peak.[1]

  • Best Practice: Use 1,3-Dinonadecanoin as the quantitative standard for total DAGs if isomer distinction is not required, as it is robust and stable.[1]

References

  • Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols Source: ResearchGate URL:[1][2][3][4][5][6][Link] Relevance: Establishes the first-order kinetics and temperature dependence of the 1,2 to 1,3 shift.

  • Acyl migration in 1,2-dipalmitoyl-sn-glycerol Source: PubMed (NIH) URL:[1][Link] Relevance: Provides foundational data on the equilibrium ratio (~60% 1,3-DAG) and the catalytic effect of silica and polar solvents.[1]

  • Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS Source: Frontiers in Pharmacology URL:[Link] Relevance: details the separation of 1,2 and 1,3 isomers using charge derivatization (DMG/DMA) to enhance sensitivity and resolution.

  • Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography Source: Journal of Chromatographic Science URL:[Link] Relevance: Validates the elution order (1,3 elutes before 1,2 in many RP systems) and UV detection methods.

Dinonadecanoin (C41H80O5): Structural Profiling and Methodological Integration in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diacylglycerols (DAGs) are critical lipid intermediates that function both as structural precursors for glycerophospholipids and as potent secondary messengers in cellular signaling pathways (e.g., Protein Kinase C activation)[1]. However, the absolute quantification of endogenous DAGs presents a significant analytical challenge due to their low physiological abundance, high structural diversity, and poor inherent ionization efficiency.

To overcome these barriers, lipidomics workflows rely on the integration of exogenous, biologically orthogonal internal standards[2]. Dinonadecanoin , a synthetic diacylglycerol with the molecular formula C41H80O5 , serves as a gold-standard internal reference. By incorporating two 19-carbon (C19:0) saturated fatty acid chains, this compound leverages the rarity of odd-chain fatty acids in mammalian biology to eliminate isobaric interference, enabling highly accurate, self-validating quantification of complex lipid extracts.

Chemical Identity & Physicochemical Profiling

This compound consists of a glycerol backbone esterified with two nonadecanoic acid chains. Depending on the stereochemical positioning of the acyl chains, it exists primarily in two isomeric forms: 1,2-dinonadecanoin (sn-1,2-DAG)[3] and 1,3-dinonadecanoin (sn-1,3-DAG)[4].

  • 1,2-Dinonadecanoin: Biologically relevant as it mimics the structural conformation of endogenous signaling DAGs cleaved by phospholipase C.

  • 1,3-Dinonadecanoin: Often utilized as a stable reference standard, though it can arise biologically via the chemical isomerization of 1,2-DAGs[1].

Table 1: Physicochemical and Structural Properties
ParameterSpecification
Molecular Formula C41H80O5
Molecular Weight 653.07 g/mol
Exact Mass 652.6006 Da
Lipid Shorthand Notation DG(19:0/19:0/0:0) or DG(19:0/0:0/19:0)
CAS Number (1,2-isomer) 372516-94-4
CAS Number (1,3-isomer) 372490-74-9
Solubility Chloroform, Methanol, Ethanol (≥ 10 mg/ml)

The Causality of Analytical Design: Why this compound?

As a Senior Application Scientist, it is crucial to understand why specific molecules and parameters are chosen, rather than just executing a method. The selection of this compound is driven by two fundamental principles of biological chemistry and mass spectrometry:

Biological Orthogonality (The Odd-Chain Advantage)

Mammalian lipogenesis relies on the iterative condensation of two-carbon units (acetyl-CoA), resulting in an overwhelming predominance of even-chain fatty acids (e.g., C16:0, C18:1). Odd-chain fatty acids like nonadecanoic acid (C19:0) are virtually absent in mammalian tissues[5]. Spiking a sample with this compound ensures that the internal standard's mass-to-charge ratio (m/z) will not suffer from isobaric overlap with endogenous lipids. This creates a pristine, interference-free baseline for calculating response factors[2].

Ionization Dynamics and Adduct Formation

Diacylglycerols lack a readily ionizable polar headgroup, resulting in poor ionization efficiency in standard positive electrospray ionization (ESI+). To circumvent this, the mobile phase must be doped with an electrolyte such as ammonium formate or ammonium acetate. This chemical environment forces the formation of stable ammonium adducts (


)[1]. For this compound, this shifts the target precursor mass from the exact mass (652.6) to a highly predictable and stable adduct mass of 670.6 m/z , significantly enhancing the signal-to-noise ratio.
Table 2: ESI-MS/MS Parameters for this compound
ParameterValueMechanistic Rationale
Ionization Mode ESI Positive (ESI+)DAGs ionize efficiently only as adducts in positive mode.
Mobile Phase Additive 10 mM Ammonium FormateDrives the formation of the

adduct.
Precursor Ion (m/z) 670.6

adduct of C41H80O5.
Product Ion (m/z) 355.3Monoacylglycerol-like fragment generated post-collision.
Neutral Loss 315.3 DaSimultaneous loss of one C19:0 fatty acid and

.

Experimental Workflow: Absolute Quantification of DAGs

To ensure scientific integrity, the following protocol represents a self-validating system. The internal standard is introduced at the very beginning of the workflow to account for, and mathematically correct, any analyte loss during extraction or variations in ionization efficiency (matrix effects)[2].

Workflow A Biological Sample (Tissue/Cells/Plasma) B Spike Internal Standard This compound (C41H80O5) A->B C Biphasic Lipid Extraction (Modified Bligh-Dyer) B->C Homogenization D Phase Separation (Isolate Lower Organic Layer) C->D Centrifugation E Chromatographic Separation (RP-LC or Normal-Phase) D->E Dry & Reconstitute F ESI-MS/MS Detection Monitor [M+NH4]+ Transitions E->F G Data Processing (Calculate Analyte/IS Ratio) F->G

Figure 1: Workflow for DAG quantification using this compound internal standard in LC-MS/MS.

Step-by-Step Methodology

Phase 1: Standard Preparation & Spiking

  • Prepare a stock solution of this compound (1 mg/mL) in chloroform/methanol (1:1, v/v). Store at -20°C in a glass vial to prevent plasticizer contamination[6].

  • Aliquot the biological sample (e.g., 50 µL of plasma or

    
     cells).
    
  • Critical Step: Spike exactly 10 µL of a diluted this compound working solution (e.g., 1 µM) directly into the sample before any extraction solvents are added. This ensures the IS undergoes the exact same physical and chemical stresses as the endogenous lipids.

Phase 2: Biphasic Lipid Extraction (Modified Bligh-Dyer)

  • Add 750 µL of Chloroform:Methanol (1:2, v/v) to the sample and vortex vigorously for 30 seconds.

  • Add 250 µL of Chloroform, followed by 250 µL of LC-MS grade water to induce phase separation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully extract the lower organic phase (containing the DAGs and this compound) using a glass Pasteur pipette.

  • Evaporate the solvent under a gentle stream of nitrogen gas and reconstitute in 100 µL of Isopropanol:Methanol (1:1, v/v).

Phase 3: LC-MS/MS Analysis

  • Inject 5 µL of the reconstituted extract onto a C18 Reversed-Phase column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantify endogenous DAGs by comparing the peak area of their specific

    
     transitions against the peak area of the this compound transition (670.6 
    
    
    
    355.3)[1].

References

  • "Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry", National Institutes of Health (PMC),[Link]

  • "Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?", National Institutes of Health (PMC),[Link]

Sources

The Critical Role of Dinonadecanoin in High-Fidelity Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Why is Dinonadecanoin used as a lipidomics internal standard? Content Type: In-depth Technical Guide. Audience: Researchers, Scientists, and Drug Development Professionals.[1][2]

Executive Summary

In quantitative lipidomics, the accuracy of data is only as robust as the normalization strategy employed. This compound (DG 19:0/19:0) —a diacylglycerol containing two odd-chain nonadecanoic acid tails—serves as a gold-standard internal standard (IS) for the quantification of diacylglycerols (DAGs).

While deuterated standards are often considered the pinnacle of quantitation, odd-chain lipids like this compound offer a distinct advantage: they provide a cost-effective, biologically "silent" background in mammalian systems while retaining physicochemical properties nearly identical to endogenous signaling lipids. This guide details the mechanistic basis, experimental application, and data processing logic for using this compound in LC-MS/MS workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

This compound is a Diacylglycerol (DAG) , specifically 1,2-dinonadecanoyl-sn-glycerol .[1][2] It consists of a glycerol backbone esterified with two 19-carbon saturated fatty acids (Nonadecanoic acid).[2]

PropertySpecification
Common Name This compound (DG 19:0/19:0)
IUPAC Name 1,2-dinonadecanoyl-sn-glycerol
Molecular Formula

Exact Mass ~652.6006 Da
Primary Adduct (ESI+)

Hydrophobicity (LogP) High (elutes in the neutral lipid window)
The "Odd-Chain" Advantage

Mammalian lipid metabolism predominantly synthesizes fatty acids with even numbers of carbons (C16, C18, C20) due to the sequential addition of acetyl-CoA (2-carbon units) by Fatty Acid Synthase (FAS).

  • Biological Silence: C19:0 fatty acids are present at negligible trace levels (<0.1%) in most mammalian tissues.[1][2] This ensures that the signal detected for this compound is derived exclusively from the exogenous spike, eliminating the "background interference" often seen with common standards like Distearin (DG 18:0/18:0).

  • Chromatographic Fidelity: this compound elutes between DG(18:0/18:0) and DG(20:0/20:0).[2][3][4] It experiences the exact same matrix effects and ionization suppression as the target analytes, making it a perfect proxy for normalization.

Mechanistic Role in Mass Spectrometry

The quantification of DAGs is particularly challenging because they are low-abundance signaling intermediates often overshadowed by the massive abundance of Triacylglycerols (TAGs) and Phospholipids (PLs).

Ionization & Adduct Formation

In Electrospray Ionization (ESI), neutral lipids like DAGs do not ionize easily via protonation


. Instead, they rely on adduct formation with buffer salts.[1][2]
  • Ammonium Adducts: Mobile phases are typically supplemented with Ammonium Formate or Ammonium Acetate (5–10 mM).[1][2][5] this compound avidly forms the

    
     adduct.[2]
    
  • Source Fragmentation: DAGs are prone to in-source fragmentation (losing a water molecule or a fatty acyl chain).[1][2] this compound mimics this fragility, allowing researchers to monitor if source temperatures are too high, which would compromise the integrity of the entire DAG class.

Linearity & Dynamic Range

Because this compound is synthetic, it can be spiked at a known concentration (e.g., 1–10 µM) to establish a one-point calibration or a multi-point standard curve. It demonstrates linear response across 3–4 orders of magnitude, essential for quantifying DAGs which can fluctuate rapidly during metabolic signaling events (e.g., PKC activation).

Experimental Workflow

The following protocol outlines the integration of this compound into a standard Bligh & Dyer or Matyash extraction workflow.

Reagents
  • Stock Solvent: Chloroform:Methanol (2:1 v/v) or Methyl-tert-butyl ether (MTBE).[2]

  • This compound Standard: Purchase high-purity (>99%) standard (e.g., from Avanti Polar Lipids or Larodan).[1]

  • Sample Matrix: Plasma, Tissue Homogenate, or Cell Culture Pellet.[1][2]

Step-by-Step Protocol

Step 1: Preparation of Internal Standard (IS) Spike [6]

  • Dissolve 1 mg of this compound in 1 mL of Chloroform to create a 1 mg/mL Master Stock . Store at -80°C.

  • Dilute the Master Stock to a Working Concentration (e.g., 10 µM) using Methanol.

    • Note: Using Methanol for the working solution aids in protein precipitation when added to aqueous samples.[1][2]

Step 2: Sample Spiking (Pre-Extraction)

  • Crucial Rule: Always spike the IS before extraction.[1][2] This allows the IS to correct for extraction efficiency losses.[1][2]

  • Add 10 µL of the 10 µM Working IS to the biological sample (e.g., 100 µL plasma).[1][2]

  • Vortex for 10 seconds to equilibrate.

  • Proceed immediately to lipid extraction (addition of organic solvents).[1][2]

Step 3: LC-MS/MS Analysis

  • Column: C18 or C8 Reverse Phase (e.g., Waters BEH C18).[1][2]

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.[1][2]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.[1][2]

  • Monitor: Set up a Multiple Reaction Monitoring (MRM) transition or High-Resolution MS1 scan for the

    
     adduct of this compound (
    
    
    
    ).

Visualization: Logic & Workflow

Diagram 1: The Lipidomics Normalization Logic

This diagram illustrates why this compound is the bridge between raw signal and absolute concentration.[2]

LipidomicsLogic Sample Biological Sample (Unknown DAGs) Extraction Lipid Extraction (Bligh-Dyer / MTBE) Sample->Extraction IS This compound Spike (Known Conc. DG 19:0/19:0) IS->Extraction Corrects for Losses Here MS_Analysis LC-MS/MS Analysis (Co-elution & Ionization) Extraction->MS_Analysis MatrixEffect Matrix Effects (Ion Suppression) RawSignal_Endo Raw Signal: Endogenous DAGs MatrixEffect->RawSignal_Endo Signal Dampened RawSignal_IS Raw Signal: This compound MatrixEffect->RawSignal_IS Signal Dampened Equally MS_Analysis->MatrixEffect Normalization Mathematical Normalization (Ratio Calculation) RawSignal_Endo->Normalization RawSignal_IS->Normalization Result Absolute Quantitation (pmol/mg protein) Normalization->Result Ratio * Spike Conc.

Caption: The normalization workflow showing how this compound corrects for both extraction losses and ionization suppression (Matrix Effects) by experiencing the exact same physical conditions as the analytes.

Data Processing & Calculation

To quantify a specific DAG species (e.g., DG 18:1/18:1), use the following formula. This assumes the Response Factor (RF) between the IS and the analyte is approximately 1.0, which is a standard assumption in lipidomics unless a full calibration curve for every species is run.



Why this compound is Superior here: If you used a deuterated standard like d5-DG(18:1/18:1) , it would only perfectly correct for that specific lipid.[1][2] this compound, being a "middle-ground" lipid (C38 total carbons), provides a robust average correction for the entire DAG class (ranging typically from C32 to C40).

References

  • Hepatocyte-Specific Disruption of CD36 Attenuates Fatty Liver and Improves Insulin Sensitivity in HFD-Fed Mice. Source: Oxford Academic / Endocrinology Context:[1][2] Validates the use of 1,2-dinonadecanoin as a standard in liver lipidomics extraction mixtures. URL:[Link]

  • Quantification of diacylglycerol and triacylglycerol species in human fecal samples by flow injection Fourier transform mass spectrometry. Source: NIH / PubMed Central Context:[1][2] Details the specific use of this compound (DG 19:0/19:0) alongside Trinonadecanoin for separating DAG and TAG quantification.[1][2] URL:[Link]

  • LIPID MAPS® Structure Database: Nonadecanoic Acid. Source: LIPID MAPS Context: Provides physicochemical data on the C19:0 fatty acid building block, confirming its biological rarity.[1][2] URL:[Link]

  • Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis. Source: NIH / PubMed Central Context:[1][2] Explains the formation of ammonium adducts

    
     which is the detection mechanism for this compound.
    URL:[Link]
    

Sources

Physicochemical Characterization & Solubility Profile of Dinonadecanoin

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, solubility behavior, and experimental handling of Dinonadecanoin. This document is structured to serve researchers and formulation scientists requiring precise data for analytical standardization and lipid nanoparticle (LNP) development.[1][2]

Technical Guide | Version 1.0 [1][2][3]

Executive Summary

This compound (Di-C19:0 DAG) is a synthetic diacylglycerol consisting of two nonadecanoic acid chains esterified to a glycerol backbone.[1][2][3][4][5] As an odd-chain lipid , it is virtually absent in native mammalian biological systems, which predominantly synthesize even-chain lipids (C16, C18).[2][3][4][5]

This unique "odd-chain" attribute makes this compound an industry-standard Internal Standard (IS) for lipidomics and mass spectrometry.[2][3][4][5] It allows for the precise quantification of endogenous diacylglycerols without signal interference.[1][2] Furthermore, its high hydrophobicity and distinct packing polymorphism make it a candidate of interest in biophysical studies of lipid membranes and drug delivery vehicles.[1]

Chemical Identity & Nomenclature

This compound exists primarily in two isomeric forms: 1,2-dinonadecanoin (biologically relevant intermediate) and 1,3-dinonadecanoin (thermodynamically stable isomer).[1][2][3][4]

Table 1: Chemical Identifiers
Property1,2-Dinonadecanoin1,3-Dinonadecanoin
CAS Number 140456-19-5372490-74-9
IUPAC Name 1,2-dinonadecanoyl-rac-glycerol1,3-dinonadecanoyl-glycerol
Synonyms DG(19:0/19:0/0:[1][2][3][4][5][6][7][8]0)DG(19:0/0:0/19:0)
Molecular Formula C₄₁H₈₀O₅C₄₁H₈₀O₅
Molecular Weight 653.07 g/mol 653.07 g/mol
SMILES OCC(OC(C18)=O)COC(C18)=OOC(COC(C18)=O)COC(C18)=O

Expert Insight: In analytical chemistry, the 1,3-isomer is often preferred as a standard because acyl migration (the movement of a fatty acid from the sn-2 to sn-3 position) occurs spontaneously in 1,2-DAGs during storage, eventually converting them to the more stable 1,3-form.[2][3][4][5]

Physical Properties

Understanding the solid-state behavior of this compound is critical for storage and formulation.[1][2][3][4][5]

  • Physical State: White crystalline solid or powder.[1][2][3][5]

  • Melting Point (Theoretical):

    • Experimental data for C19 DAG is sparse in public literature.[1][2][4][5] Based on the homologous series of distearin (C18, MP ~76–79°C) and diarachidin (C20, MP ~78–81°C), this compound is predicted to melt in the 75–85°C range.[1]

    • Note: 1,3-isomers typically exhibit higher melting points than 1,2-isomers due to superior crystal packing symmetry.[1][2][3][4][5]

  • Lipophilicity (LogP): > 15 (Predicted).[1][2][3]

    • The molecule is extremely hydrophobic, with two 19-carbon saturated chains.[1][2][3][4][5] It will partition almost exclusively into non-polar phases.[1][2][4][5]

Solubility Profile

This compound is insoluble in water and requires organic solvents for solubilization.[1][2][4][5] The following data guides the preparation of stock solutions.

Table 2: Solubility Data
SolventSolubility (mg/mL)TemperatureApplication Note
Chloroform > 20 mg/mLRTPreferred solvent for high-concentration stocks.[1][2][3][4][5]
Ethanol ~10 mg/mLWarm (40°C)Suitable for biological compatibility; requires warming.[1][2]
DMF ~10 mg/mLRTGood for chemical synthesis; difficult to remove.[1][2][5]
DMSO < 1 mg/mLRTPoor solubility; not recommended for lipid stocks.[1][2][4][5]
Water InsolubleAnyForms films or aggregates; requires surfactant/emulsification.[1][2][5]
PBS (pH 7.2) < 0.5 mg/mLRTOnly soluble if co-solvated (e.g., 1:1 Ethanol:PBS).[1][3]

Experimental Protocols

Protocol A: Preparation of Analytical Standards (LC-MS)

Objective: Create a stable 1 mg/mL Internal Standard (IS) stock for lipidomics.

  • Weighing: Accurately weigh 1.0 mg of 1,3-Dinonadecanoin into a glass vial (avoid plastic, as lipids can adsorb).

  • Primary Solubilization: Add 500 µL of Chloroform . Vortex for 30 seconds until fully dissolved.[1][2][4][5]

    • Why Chloroform? It disrupts the crystal lattice most effectively for saturated lipids.[1][2][5]

  • Dilution: Add 500 µL of Methanol to the vial to create a 1:1 Chloroform:Methanol mixture.

    • Why Methanol? Most LC-MS mobile phases are alcohol-based; this step ensures compatibility with the injection solvent.[1][2][3][4][5]

  • Storage: Purge the vial headspace with Nitrogen or Argon gas to prevent oxidation (though saturated lipids are relatively stable).[1][2] Cap tightly with a Teflon-lined cap.[1][2][3][4][5] Store at -20°C .

Protocol B: Solubility Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system for this compound formulations.

SolubilityWorkflow Start Start: this compound Solid Goal Define Application Start->Goal Analytical Use Chloroform or Dichloromethane Goal->Analytical LC-MS / Quant Bio Is toxicity a concern? Goal->Bio Cell Culture / LNP Store Stable Stock Solution Analytical->Store Store -20°C (Glass/Teflon) Yes Ethanol (Warm to 40°C) Bio->Yes Yes No DMF or DMSO (Check solubility limit) Bio->No No Yes->Store No->Store

Figure 1: Decision tree for selecting the appropriate solvent system based on the intended experimental application.

Applications in Drug Development[11][12]

Lipidomics Internal Standard

In drug development, quantifying changes in cellular lipid composition is vital.[1][2] Because this compound contains C19 fatty acids, it serves as an ideal "exogenous" marker.[1][2]

  • Workflow: Spike samples with a known concentration of this compound prior to lipid extraction.[1][2][3]

  • Validation: The C19 signal (m/z value) will not overlap with natural C16/C18 DAGs, allowing for normalization of extraction efficiency and ionization suppression.

Lipid Nanoparticle (LNP) Research

While less common than Distearin, this compound is used to study membrane fluidity and phase transition temperatures .[1][2]

  • Mechanism: The odd-chain length creates packing defects in the lipid bilayer compared to even-chain lipids.[1][2][3][4][5] These defects can be exploited to modulate the release rate of payloads from LNPs.[1][2]

  • Structure: The diagram below illustrates the structural difference that prevents perfect packing with endogenous lipids.[1][2]

LipidStructure cluster_properties Key Properties Backbone Glycerol Backbone Chain1 sn-1: Nonadecanoic Acid (C19:0) Backbone->Chain1 Ester Bond Chain2 sn-2: Nonadecanoic Acid (C19:0) Backbone->Chain2 Ester Bond Hydroxyl sn-3: Hydroxyl Group (Polar Head) Backbone->Hydroxyl Prop1 High Hydrophobicity (LogP > 15) Prop2 Odd-Chain Packing (Disrupts Bilayer)

Figure 2: Schematic representation of 1,2-Dinonadecanoin structure highlighting the hydrophobic tails and polar headgroup.[3][9][10]

References

  • Cayman Chemical. 1,2-Dinonadecanoyl-rac-glycerol Product Information. Retrieved from [1][2][3][4]

  • Larodan. 1,2-Dinonadecanoin Product Specifications. Retrieved from [1][2][3][4]

  • Sigma-Aldrich. 1,3-Dinonadecanoin Analytical Standard. Retrieved from [2][3][4][5]

  • NIST Chemistry WebBook. Nonadecanoic Acid Thermochemical Data. Retrieved from [1][2][3][4]

  • Avalli, A., & Contarini, G. (2005).[1] Determination of phospholipids in dairy products by SPE/HPLC/ELSD. Journal of Chromatography A, 1071(1-2), 185-190.[2][3][4][5][7] (Cited for use of this compound as standard).[1][2]

Sources

Technical Whitepaper: Comparative Analysis of Dinonadecanoin Isomers (CAS 372516-94-4 vs. 372490-74-9)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Dinonadecanoin, focusing on the critical distinction between its isomeric forms and their associated CAS registry numbers.

Executive Summary: The "Odd-Chain" Advantage

This compound (Di-C19:0 DAG) is a synthetic diacylglycerol containing two nonadecanoic acid chains. In lipidomics and drug development, it serves a critical role as an internal standard because odd-chain fatty acids (C19:0) are virtually absent in mammalian biological matrices. This "biological silence" allows for precise quantification of endogenous diacylglycerols (DAGs) without background interference.

However, the utility of this compound is comprised by a thermodynamic instability known as acyl migration . This guide resolves the ambiguity between CAS 372516-94-4 and 372490-74-9, establishing the protocol for their correct application in Mass Spectrometry (MS) and bio-assays.

Structural Elucidation & CAS Decoding

The primary confusion in sourcing this compound arises from the existence of positional isomers. Diacylglycerols exist as either 1,2-DAGs (signaling lipids) or 1,3-DAGs (metabolic intermediates/storage forms).

The CAS Distinction
FeatureCAS 372490-74-9 CAS 372516-94-4
Chemical Name 1,3-DinonadecanoinThis compound (Generic/Mixed)
IUPAC Name 1,3-di-(nonadecanoyloxy)propan-2-ol1,2,3-Propanetriol dinonadecanoate
Isomeric State Pure 1,3-Isomer Generic / Equilibrium Mixture
Symmetry Symmetrical (Achiral)Variable (Contains chiral 1,2-DAG)
Primary Use Quantification Standard (Stable)General Chemical Reference
Stability High (Thermodynamically favored)Low (Subject to acyl migration)

Critical Insight:

  • CAS 372490-74-9 refers to the 1,3-isomer , which is the thermodynamically stable form used as a mass spectrometry standard.

  • CAS 372516-94-4 is often used as a generic identifier for this compound or a mixture containing the 1,2-isomer (chemically sn-1,2 or rac-1,2).

  • Note: Pure 1,2-Dinonadecanoin is sometimes indexed under a distinct CAS (e.g., 140456-19-5), but 372516-94-4 frequently appears in catalogs representing "technical grade" mixtures where the 1,2-isomer has partially equilibrated to the 1,3-form.

Physicochemical Stability: The Entropy Trap

The defining challenge of working with DAG standards is Acyl Migration . In 1,2-DAGs, the hydroxyl group at the sn-3 position attacks the carbonyl carbon of the fatty acid at sn-2, forming a five-membered ring intermediate. This collapses to form the 1,3-DAG.

  • Driving Force: The 1,3-isomer is thermodynamically more stable due to reduced steric hindrance between the two fatty acyl chains.

  • Kinetics: Migration is accelerated by heat, basic pH, and protic solvents (e.g., methanol/water).

  • Impact: If a researcher uses a "1,2-DAG" standard (intended to mimic signaling lipids like PKC activators) that has migrated to 1,3-DAG, biological activity assays will yield false negatives, as PKC specifically requires the 1,2-isomer .

Pathway Visualization: Acyl Migration

AcylMigration cluster_factors Catalysts of Migration DAG12 1,2-Dinonadecanoin (Signaling Active) Unstable Intermediate Cyclic Orthoester Intermediate DAG12->Intermediate Nucleophilic Attack (sn-3 OH -> sn-2 C=O) DAG13 1,3-Dinonadecanoin (Metabolic Storage) Stable Standard Intermediate->DAG13 Ring Collapse (Entropy Driven) DAG13->DAG12 Minor Reversion (1:9 Equilibrium) Factors High Temp (>40°C) Basic pH (>7.0) Protic Solvents (MeOH) Factors->Intermediate

Figure 1: Mechanism of Acyl Migration. The 1,2-isomer spontaneously rearranges to the 1,3-isomer via a cyclic intermediate, a process accelerated by standard laboratory conditions.

Analytical Methodology: LC-MS/MS

For lipidomics, CAS 372490-74-9 (1,3-Dinonadecanoin) is the preferred internal standard because it does not shift retention times during storage.

Mass Spectrometry Behavior

Both isomers ionize well in ESI+ (Electrospray Ionization) as ammonium adducts


. However, they can be distinguished by their fragmentation patterns and chromatographic retention.
Parameter1,2-Dinonadecanoin1,3-Dinonadecanoin (Standard)
Precursor Ion (m/z) 670.6

670.6

Product Ion (Neutral Loss) Loss of Fatty Acid +

Loss of Fatty Acid +

Fragmentation Ratio High ratio of

Distinctive water loss peak
Chromatography (C18) Elutes Later (More hydrophobic interaction)Elutes Earlier (More polar headgroup exposure)
Experimental Workflow: Lipid Extraction

To quantify DAGs accurately, you must prevent the endogenous 1,2-DAGs in your sample from migrating to 1,3-DAGs during extraction.

LipidomicsWorkflow cluster_QC Quality Control Sample Biological Sample (Tissue/Plasma) Spike Spike Internal Standard (1,3-Dinonadecanoin) CAS 372490-74-9 Sample->Spike Normalization Extract Folch/Bligh-Dyer Extraction CRITICAL: Keep at 4°C Avoid Acid/Base extremes Spike->Extract Pre-extraction Sep LC Separation (Reverse Phase C18) Extract->Sep Inject Detect MS/MS Detection (MRM Mode) Sep->Detect Elute Check Check Isomer Ratio Detect->Check Pass Proceed Check->Pass 1,2-DAG intact Fail Discard: Migration Detected Check->Fail 1,2 -> 1,3 Shift

Figure 2: Lipidomics workflow emphasizing the introduction of the stable 1,3-Dinonadecanoin standard prior to extraction to normalize extraction efficiency.

Experimental Protocols

Protocol A: Preparation of Internal Standard (CAS 372490-74-9)

Use this protocol for quantitative lipidomics.

  • Solvent: Dissolve 1 mg of 1,3-Dinonadecanoin in 1 mL of Chloroform:Methanol (2:1) .

    • Why: Pure methanol promotes transesterification. Chloroform stabilizes the lipid.

  • Storage: Store at -20°C or -80°C in amber glass vials with Teflon-lined caps.

  • Working Solution: Dilute to 10 µM in Isopropanol just before LC-MS injection.

Protocol B: Preventing Isomerization in Biological Samples

Use this when analyzing endogenous 1,2-DAGs.

  • Harvest: Collect tissue/cells on ice immediately.

  • Quench: Add 0.5% Formic Acid to the extraction solvent.

    • Mechanism:[1] Slightly acidic conditions inhibit the nucleophilic attack required for acyl migration (which is base-catalyzed).

  • Temperature: Perform all centrifugation and evaporation steps at 4°C . Never use a heated vacuum concentrator (SpeedVac) above 30°C.

  • Analysis: Inject samples within 24 hours of extraction.

References

  • LIPID MAPS® Lipidomics Gateway. (2023). Internal Standards for Lipidomic Analysis. Retrieved from [Link]

  • Journal of Lipid Research. (2012). Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms. Retrieved from [Link]

Sources

Comparative Analysis of Internal Standard Strategies in DAG Lipidomics: Dinonadecanoin vs. Deuterated Isotopologues

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis into the selection of internal standards for Diacylglycerol (DAG) lipidomics.

Executive Summary

In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical factor determining the accuracy of mass spectrometry (MS) data.[1] For Diacylglycerol (DAG)—a transient, bioactive signaling lipid—the choice typically lies between Dinonadecanoin (an odd-chain lipid, typically 19:0/19:0 DAG) and Deuterated DAG Standards (e.g., d5-DAG, d31-DAG).

While this compound offers a cost-effective solution for broad profiling, it lacks the capacity to fully correct for matrix effects due to chromatographic separation from endogenous analytes. Conversely, Deuterated Standards represent the "gold standard" for absolute quantification, offering near-perfect co-elution and ionization mimicry, albeit at a higher cost and with limited coverage of the lipidome. This guide dissects the physicochemical and analytical divergences between these two strategies to empower researchers in designing robust experimental workflows.

Section 1: The Bioanalytical Challenge of DAGs

Diacylglycerols are unique among lipids. Unlike structural phospholipids, DAGs are rapid-turnover signaling intermediates (activating Protein Kinase C) and metabolic precursors.

The "Ionization Trap"

DAGs lack a permanent charge and have low proton affinity. In Electrospray Ionization (ESI), they rarely form protonated ions


. Instead, they form adducts, typically with ammonium 

or sodium

.
  • Implication: The internal standard must mimic this adduct formation behavior precisely. If the IS forms a sodium adduct while the analyte forms an ammonium adduct due to matrix competition, quantification fails.

The Isomerization Problem

Biologically active DAGs exist primarily as the 1,2-sn-isomer . However, these are thermodynamically unstable and spontaneously undergo acyl migration to form the 1,3-sn-isomer .

  • This compound Risk: Synthetic odd-chain standards often arrive as a mix or isomerize during storage.

  • Deuterated Risk: The same isomerization occurs, but because the deuterated standard is chemically identical to the analyte (except for mass), it often isomerizes at the same rate, providing a degree of "isomerization compensation" that odd-chain lipids cannot.

Section 2: Deep Dive – this compound (The Odd-Chain Strategy)

Structure: 1,2-dinonadecanoyl-sn-glycerol (C19:0/C19:0). Role: Surrogate Internal Standard.

Mechanism of Action

This compound relies on the biological rarity of odd-chain fatty acids (C19:0). Since mammalian lipids are predominantly even-chain (C16, C18, C20), a C19 DAG signal is assumed to be exogenous.

Advantages[2][3]
  • Broad Applicability: A single standard can normalize a wide range of DAG species (from 32:0 to 40:6) in "Lipidomic Profiling" where absolute quantification of every species is not required.

  • Cost Efficiency: Significantly cheaper than synthesizing custom deuterated variants for every target lipid.

Critical Limitations
  • Retention Time Mismatch: In Reverse-Phase Chromatography (RPLC), lipids separate by Equivalent Carbon Number (ECN). This compound (Total Carbons = 38) will elute in a different window than a target like DAG 16:0/18:1 (Total Carbons = 34).

    • Consequence: If the matrix effect (ion suppression) varies across the gradient—which it almost always does—the IS will not experience the same suppression as the analyte.

  • Endogenous Interference: Recent studies suggest low levels of odd-chain lipids exist in humans due to dairy intake (ruminant fat) and gut bacterial metabolism. This creates a "background noise" that can skew baselines.

Section 3: Deep Dive – Deuterated DAG Standards (The Isotope Dilution Strategy)

Structure: Hydrogen atoms replaced by Deuterium (e.g., DAG 16:0/18:1-d5). Role: True Internal Standard.

Mechanism of Action

Deuterated standards are isotopologues . They possess nearly identical physicochemical properties to the target analyte but are mass-shifted (typically +5 to +31 Da).

Advantages[2][3]
  • Matrix Effect Correction: The deuterated standard co-elutes (or elutes very closely) with the endogenous analyte.[2] Therefore, any ion suppression caused by co-eluting phospholipids affects both the analyte and the standard equally. The ratio remains constant.

  • Isomerization Tracking: If 1,2-DAG isomerizes to 1,3-DAG during extraction, the deuterated 1,2-DAG standard will likely isomerize similarly.

Critical Limitations
  • The "Deuterium Effect": Deuterium is slightly more hydrophobic than Hydrogen. In high-resolution chromatography, highly deuterated lipids (e.g., d31) may elute slightly earlier than the non-deuterated analyte, potentially separating them just enough to re-introduce matrix effect errors.[1]

  • Specificity: You generally need a matched deuterated standard for each specific lipid class or species you wish to quantify absolutely.

Section 4: Comparative Analysis & Decision Matrix

Quantitative Comparison Table
FeatureThis compound (Odd-Chain)Deuterated Standards (Isotope)
Quantification Type Relative / Semi-QuantitativeAbsolute Quantification
Matrix Correction Low (Different Retention Time)High (Co-elution)
Cost LowHigh
Endogenous Signal Risk of interference (Dietary/Microbial)None (Synthetic)
Mass Shift Variable (Based on chain length)Fixed (+3, +5, +7, +31 Da)
Best Use Case Untargeted Lipidomics / ProfilingTargeted Assays / Clinical Validation
Decision Logic Workflow

The following diagram illustrates the decision process for selecting the appropriate standard based on experimental goals.

IS_Selection_Strategy Start Experimental Goal Targeted Targeted Quantification (Specific Pathway Analysis) Start->Targeted Untargeted Untargeted Profiling (Global Lipidome) Start->Untargeted Budget_High High Budget / Clinical Precision Targeted->Budget_High Budget_Low Limited Budget / Screening Targeted->Budget_Low OddChain SELECT: this compound (DAG 19:0/19:0) Untargeted->OddChain Coverage Priority Mix HYBRID STRATEGY: Spike 1 Deuterated per Class + this compound for QC Untargeted->Mix Best Practice Deuterated SELECT: Deuterated Standards (e.g., d5-DAG 18:0/20:4) Budget_High->Deuterated Absolute Quant Required Budget_Low->OddChain Relative Quant Acceptable

Figure 1: Decision matrix for selecting Internal Standards in DAG lipidomics based on study design and resource availability.

Section 5: Experimental Protocol (Validated Workflow)

This protocol utilizes a Methyl-tert-butyl ether (MTBE) extraction, which is superior to Folch for lipid recovery and safety, combined with an ammonium-adduct ionization strategy.

Reagents
  • Extraction Solvent: MTBE / Methanol (3:1 v/v).

  • Internal Standard Mix:

    • Option A (Targeted): d5-1,2-DAG Mix (10 µM in Methanol).

    • Option B (Profiling): this compound (10 µM in Methanol).

  • LC Mobile Phase:

    • A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

    • B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Ammonium Formate is crucial to force [M+NH4]+ adducts and prevent Na+ adduct variability.

Step-by-Step Methodology
  • Sample Homogenization:

    • Aliquot 50 µL of plasma or 10 mg of tissue homogenate.

    • CRITICAL STEP: Add 10 µL of Internal Standard Mix before extraction. This ensures the IS undergoes the same extraction losses as the analyte.

  • MTBE Extraction:

    • Add 300 µL cold Methanol. Vortex 10s.

    • Add 1000 µL MTBE. Vortex 1 hr at 4°C.

    • Add 250 µL MS-grade water to induce phase separation.

    • Centrifuge at 10,000 x g for 10 min.

    • Collect the upper organic phase (contains DAGs). Re-extract lower phase if high recovery is needed.

  • Drying & Reconstitution:

    • Dry the organic phase under a nitrogen stream.[3]

    • Reconstitute in 100 µL Methanol:Chloroform (9:1) or initial mobile phase.

    • Technical Tip: Avoid 100% aqueous buffers for reconstitution; DAGs are hydrophobic and will stick to vial walls.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 100 mm.

    • MS Mode: Positive Ion Mode (ESI+).

    • Transitions (MRM):

      • Monitor the neutral loss of the fatty acid + ammonia.

      • Example: For DAG 16:0/18:1

        
        .
        
Workflow Diagram

Protocol_Workflow Sample Biological Sample Spike Spike Internal Standard (this compound or d5-DAG) Sample->Spike Extract MTBE Extraction (Phase Separation) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection ([M+NH4]+ Adducts) LC->MS Data Quantification (Ratio: Analyte Area / IS Area) MS->Data

Figure 2: Linear workflow for DAG quantification highlighting the critical pre-extraction spike-in step.

References

  • Lipid Maps Structure Database. (2024). Structure of 1,2-dinonadecanoyl-sn-glycerol. Available at: [Link]

  • Avanti Polar Lipids. (2024). Deuterated Lipid Standards and 19:0 DAG. Available at: [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry.
  • Li, Y. L., et al. (2007).[4] Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization.[3][5] Analytical Chemistry. Available at: [Link]

Sources

The Enigmatic Presence of Dinonadecanoin in the Biological Realm: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Catalog—A Quest for Natural Occurrence

To the dedicated researchers, scientists, and pioneers in drug development, this guide ventures into a question that, at first glance, appears straightforward: Is dinonadecanoin, a diacylglycerol bearing two nonadecanoic acid chains, a natural constituent of biological systems? The immediate answer, gleaned from commercial catalogs and routine analytical standards, would be a resounding "no." It is overwhelmingly positioned as a synthetic molecule, a tool for calibration and quantification. However, the true scientific pursuit lies in looking beyond the catalog and into the intricate metabolic tapestry of life. This technical guide is structured not to provide a definitive "yes" or "no," but to equip you with the foundational knowledge, theoretical framework, and practical methodologies to explore this very question. We will deconstruct the topic, examining the evidence for its precursor's natural existence, the biochemical machinery for its potential synthesis, and the analytical strategies required for its discovery.

Deconstructing this compound: A Molecule of Interest

This compound is a diacylglycerol (DAG), a class of lipids that are fundamental to cellular function. It consists of a glycerol backbone to which two nonadecanoic acid molecules are esterified. The two common isomers are 1,2-dinonadecanoin and 1,3-dinonadecanoin, differing in the attachment points of the fatty acid chains to the glycerol moiety.

Compound Molecular Formula Molecular Weight Key Feature
1,2-DinonadecanoinC41H80O5653.07 g/mol Two nonadecanoic acid chains at sn-1 and sn-2 positions.
1,3-DinonadecanoinC41H80O5653.07 g/mol Two nonadecanoic acid chains at sn-1 and sn-3 positions.

While commercially available as a high-purity standard, direct reports of its isolation from untreated biological samples are conspicuously absent from the mainstream scientific literature. This directs our investigation towards a more fundamental question: are the necessary components and biosynthetic pathways for its formation present in nature?

The Precursor Puzzle: The Natural Abundance of Nonadecanoic Acid

The cornerstone of this compound is nonadecanoic acid (C19:0), an odd-chain saturated fatty acid. Unlike their even-chained counterparts, odd-chain fatty acids are generally less abundant but are by no means unnatural. Evidence for the natural occurrence of nonadecanoic acid is a critical first step in postulating the existence of this compound.

Indeed, nonadecanoic acid has been identified in a variety of natural sources:

  • Insect Defense: It is a major constituent of the defensive secretions of the termite Rhinotermes marginalis[1]. This is a significant finding, as it demonstrates that at least one organism possesses the biochemical capacity to synthesize and utilize this odd-chain fatty acid in substantial quantities.

  • Plant Kingdom: Nonadecanoic acid has been reported in various plants, including Solanum tuberosum (potato)[2].

  • Microorganisms: It has been identified as a metabolite in fungi and bacteria, such as Streptomyces species[2][3].

  • Marine Life: The presence of nonadecanoic acid has also been noted in marine sponges[3].

The existence of nonadecanoic acid in these diverse biological systems provides a strong, albeit indirect, piece of evidence. If the precursor is present, the possibility of its incorporation into a diacylglycerol molecule cannot be dismissed.

The Biosynthetic Blueprint: Could Nature Synthesize this compound?

Diacylglycerols are pivotal intermediates in lipid metabolism. They serve as a branch point for the synthesis of neutral storage lipids (triacylglycerols) and polar membrane lipids (phospholipids and glycolipids)[4][5]. The primary pathway for DAG biosynthesis involves the sequential acylation of glycerol-3-phosphate[6].

The following diagram illustrates the canonical pathway for diacylglycerol biosynthesis:

DAG_Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Glycerol-3-Phosphate Acyltransferase PA Phosphatidic Acid LPA->PA Lysophosphatidic Acid Acyltransferase DAG Diacylglycerol PA->DAG PAP Phosphatidic Acid Phosphatase PA->PAP TAG Triacylglycerol DAG->TAG PL Phospholipids DAG->PL DGAT Diacylglycerol Acyltransferase DAG->DGAT PC_PE Choline/Ethanolamine Headgroup Addition DAG->PC_PE Acyl_CoA1 Acyl-CoA Acyl_CoA1->LPA Acyl_CoA2 Acyl-CoA Acyl_CoA2->PA Acyl_CoA3 Acyl-CoA Acyl_CoA3->TAG PAP->DAG DGAT->TAG PC_PE->PL

Canonical Diacylglycerol Biosynthesis Pathway

Causality in Experimental Choices: The key question for a researcher is whether the acyltransferases involved in this pathway exhibit substrate specificity that would preclude the use of nonadecanoyl-CoA. Acyltransferases are known to have varying degrees of specificity for the chain length and saturation of the acyl-CoA donor. It is plausible that in organisms where nonadecanoic acid is synthesized, the acyltransferase machinery may be capable of incorporating it into the glycerol backbone. The absence of widespread reports of this compound could suggest several possibilities:

  • Low Abundance: It may be a very low-abundance lipid, below the detection limits of many routine lipidomic analyses.

  • Transient Intermediate: It could be a transient intermediate that is rapidly converted to other lipids, such as trinonadecanoin or phospholipids containing a nonadecanoic acid chain.

  • Specific Biological Niches: Its presence may be restricted to specific organisms, tissues, or developmental stages that have not been extensively studied with the appropriate analytical techniques.

The Analytical Pursuit: A Protocol for Discovery

To definitively answer the question of this compound's natural occurrence, a targeted and highly sensitive analytical approach is required. Standard lipidomics workflows may not be optimized for the detection of this specific and potentially rare lipid. Here, we outline a robust, self-validating experimental protocol.

Experimental Workflow: From Sample to Signal

The following workflow provides a comprehensive strategy for the detection and quantification of this compound in biological samples.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_validation Data Validation Sample Biological Sample (e.g., Termite Gland, Plant Tissue) Internal_Standard Spike with Internal Standard (e.g., D5-Dinonadecanoin) Sample->Internal_Standard Homogenization Homogenization & Lipid Extraction (Folch or Bligh-Dyer) SPE Solid Phase Extraction (SPE) (Isolate Diacylglycerol Fraction) Homogenization->SPE Internal_Standard->Homogenization Derivatization Derivatization (Optional) (e.g., Silylation for GC-MS) SPE->Derivatization LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) SPE->LC_MS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Fragmentation MS/MS Fragmentation Analysis (Confirm Structure) GC_MS->Fragmentation LC_MS->Fragmentation Retention_Time Retention Time Matching (Compare to Authentic Standard) Fragmentation->Retention_Time Quantification Quantification (Using Internal Standard) Retention_Time->Quantification

Sources

Methodological & Application

Application Note: A Protocol for Utilizing Dinonadecanoin as an Internal Standard in Quantitative LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principle: The Imperative of Internal Standards in LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pillar of modern bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the journey from sample collection to final data output is fraught with potential variability. Fluctuations can arise from sample preparation steps like liquid-liquid or solid-phase extraction, inconsistencies in injection volume, and the often-unpredictable nature of electrospray ionization (ESI), which is susceptible to matrix effects.[2][3]

To achieve accurate and reproducible quantification, these variations must be normalized. This is the fundamental role of an internal standard (IS)—a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), at an early stage.[1][4] The quantification of the target analyte is then based on the ratio of its response to that of the IS, effectively canceling out analytical variability. This application note provides a detailed protocol and scientific rationale for the use of Dinonadecanoin as a robust internal standard, particularly in the context of lipidomics and the analysis of other lipophilic molecules.

The Scientific Rationale: Why this compound?

The selection of an appropriate internal standard is one of the most critical decisions in bioanalytical method development. While stable isotope-labeled (SIL) versions of the analyte are considered the gold standard, they are not always commercially available or economically feasible.[1][5] In such cases, a structural analog provides a powerful alternative. This compound emerges as an exemplary choice for several key reasons:

  • Structural Analogy and Physicochemical Behavior: this compound is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two nonadecanoic acid molecules (C19:0).[6][7] Its chemical structure and lipophilicity cause it to behave similarly to many endogenous lipids and other nonpolar analytes during extraction, chromatography, and ionization, making it an excellent mimic.

  • Exogenous Origin: The defining feature of this compound is its odd-chain fatty acids (C19:0). Odd-chain lipids are exceedingly rare in most mammalian biological systems. This minimizes the risk of interference from endogenous compounds, ensuring that the detected signal originates solely from the added standard.

  • Commercial Availability and High Purity: this compound is readily available from commercial suppliers as a high-purity analytical standard, a prerequisite for its use in quantitative assays.[7][8]

Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 372516-94-4[6][7]
Molecular Formula C41H80O5[6][7]
Formula Weight 653.1 g/mol [6]
Purity ≥98-99%[6][7][8]
Physical State Solid[7]
Solubility Soluble in Ethanol (≥10 mg/mL), DMF (10 mg/mL)[6]
Storage Room temperature for solid; -20°C for solutions[7]

Comprehensive Experimental Protocol

This protocol outlines the essential steps for the successful implementation of this compound as an internal standard. The workflow is designed to ensure consistency and data integrity.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Quantification Stock 1. Prepare 1 mg/mL Stock Solution Working 2. Prepare 10 µg/mL Working Solution Stock->Working Dilution Spike 3. Spike Samples with IS (CAL, QC, Unknowns) Working->Spike Extract 4. Perform Lipid Extraction (e.g., MTBE method) Spike->Extract LCMS 5. LC-MS/MS Analysis Extract->LCMS Process 6. Peak Integration & Ratio Calculation (Analyte Area / IS Area) LCMS->Process Quant 7. Quantify Against Calibration Curve Process->Quant

Caption: Experimental workflow for using this compound as an internal standard.

Preparation of Internal Standard Solutions

Accurate preparation of stock and working solutions is paramount for quantitative accuracy.[9][10]

Protocol: Stock and Working Solution Preparation

  • Primary Stock Solution (1 mg/mL):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh 10 mg of this compound using a calibrated analytical balance.

    • Quantitatively transfer the solid to a 10 mL Class A volumetric flask.

    • Add approximately 7-8 mL of ethanol (or another suitable solvent like DMF[6]).

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Bring the flask to the final volume with the same solvent.

    • Cap and invert the flask several times to ensure homogeneity.

    • Transfer to a labeled, amber glass vial and store at -20°C. This solution should be stable for several months.

  • Working Internal Standard Solution (e.g., 10 µg/mL):

    • Prepare this solution fresh or in smaller, stable aliquots to minimize freeze-thaw cycles of the primary stock.[11]

    • Transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the final volume with an appropriate solvent (often the same as the sample reconstitution solvent, e.g., Methanol or Acetonitrile/Isopropanol mixture).

    • Mix thoroughly. This working solution is now ready for spiking into samples.

Sample Spiking and Extraction

The internal standard must be added to every sample, standard, and QC at the earliest practical point to account for variability during sample manipulation.[1][2]

Protocol: Sample Spiking

  • Aliquot your biological matrix (e.g., 50 µL of plasma) into a clean microcentrifuge tube.

  • Add a small, precise volume of the this compound working solution (e.g., 10 µL of the 10 µg/mL solution) to each tube except for the "double blank" (a matrix sample with no analyte and no IS, used to check for interferences).

  • Vortex briefly to mix.

  • Proceed immediately with the sample extraction protocol. For lipids, a common and effective method is the methyl-tert-butyl ether (MTBE) extraction.[12] A generalized version is as follows:

    • Add methanol to the spiked sample.

    • Add MTBE containing the internal standard (if not added separately in the step above).

    • Vortex to mix and induce protein precipitation and lipid extraction.

    • Add water to induce phase separation.

    • Centrifuge to pellet the precipitate and separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (containing the lipids and this compound) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS injection.

Illustrative LC-MS/MS Method Parameters

The following parameters are provided as a starting point and must be optimized for the specific analyte of interest and LC-MS system.

ParameterSuggested ConditionRationale / Notes
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for lipophilic molecules.[12]
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium FormateCommon modifiers to improve peak shape and ionization efficiency.[13]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% Formic AcidStrong organic solvent mixture for eluting lipids.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Column Temp. 40 - 50 °CElevated temperatures can improve peak shape and reduce viscosity.
Ionization Mode Positive Electrospray Ionization (ESI+)Diacylglycerols typically ionize well as [M+H]+ or [M+NH4]+ adducts.
IS Precursor Ion m/z 653.6 (for [M+H]+) or 670.6 (for [M+NH4]+)Must be determined experimentally.
IS Product Ion(s) To be determined by infusion and fragmentationSelect 1-2 stable, high-intensity product ions for MRM analysis.
Collision Energy Optimize experimentally for maximum product ion intensity.

A System of Trust: Mandatory Method Validation

Using an internal standard is not sufficient on its own; the entire bioanalytical method must be validated to prove it is fit for purpose.[14] This process is mandated by regulatory bodies like the FDA and EMA and ensures the integrity of the data.[15][16][17]

G cluster_validation Core Validation Pillars cluster_performance Performance Metrics Trust Trustworthy & Validated IS Method Accuracy Accuracy Trust->Accuracy Precision Precision Trust->Precision Response IS Response Consistency Trust->Response Selectivity Selectivity (No Interference) Selectivity->Trust Matrix Matrix Effect (No Ion Suppression/Enhancement) Matrix->Trust Stability Stability (Stock, Sample, Processed) Stability->Trust

Caption: Logical framework for internal standard method validation.

Key Validation Parameters for the Internal Standard
Validation TestPurposeAcceptance Criteria (Typical)
Selectivity To ensure no endogenous components in the matrix interfere with the IS.Response in blank matrix at the IS retention time should be ≤ 5% of the IS response in a low-concentration (LLOQ) sample.[5][18]
Matrix Effect To assess whether the biological matrix affects the ionization of the IS.The coefficient of variation (CV) of the IS response in post-extraction spiked samples from at least 6 different matrix lots should be ≤ 15%.
Stability To confirm the IS does not degrade in solutions or in the matrix under various storage and handling conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.[5]
IS Response Variability To monitor the consistency of the IS signal throughout an analytical run.While no strict regulatory criteria exist, significant or trending IS response variability should be investigated to ensure it does not impact data accuracy.[3]

Conclusion

This compound serves as an excellent analog internal standard for the LC-MS quantification of lipids and other lipophilic molecules. Its exogenous nature and physicochemical similarity to endogenous lipids allow it to effectively normalize for analytical variability, thereby enhancing data accuracy and precision. However, its successful implementation is contingent upon a meticulously executed protocol and a comprehensive method validation that adheres to established scientific and regulatory standards.[15][17] By following the principles and procedures outlined in this note, researchers can build robust, reliable, and defensible quantitative bioanalytical methods.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). Available at: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis. Available at: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Available at: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Progress in Lipid Research. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023). BioPharma Services. Available at: [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (2012). Bioanalysis Zone. Available at: [Link]

  • Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. (2020). Bioanalysis Zone. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies. Available at: [Link]

  • Measuring Lipid Composition – LC-MS/MS. (2017). European Nanomedicine Characterisation Laboratory (EUNCL). Available at: [Link]

  • A versatile ultra-high performance LC-MS method for lipid profiling. (2012). Journal of Chromatography B. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). Bioanalysis. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Solutions and dilutions: working with stock solutions. (2005). Rice University. Available at: [Link]

  • Preparing Solutions. (2025). Chemistry LibreTexts. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction and Mechanistic Rationale

In high-resolution quantitative plasma lipidomics, the selection and concentration of internal standards (IS) dictate the analytical integrity of the assay. Diacylglycerols (DAGs) are critical bioactive lipids involved in cellular signaling and metabolic disorders. However, quantifying endogenous DAGs in human or mammalian plasma presents a unique challenge due to their broad dynamic range and susceptibility to in-source ion suppression.

Why Dinonadecanoin? this compound, or 1,2-dinonadecanoyl-sn-glycerol (DG 19:0/19:0), is a synthetic, odd-chain lipid. Because mammalian lipid metabolism predominantly synthesizes even-chain fatty acids (e.g., C16, C18, C20), odd-chain DAGs are virtually absent in endogenous human plasma [1]. This biological absence makes DG 19:0/19:0 a structurally ideal surrogate that co-elutes with endogenous DAGs during reversed-phase liquid chromatography (RPLC) while remaining mass-resolved, thus perfectly correcting for matrix effects and extraction recovery variances.

The Causality of Concentration Selection

A common pitfall in lipidomics is mismatched IS spiking. If the IS concentration is too low, it falls below the limit of quantification (LOQ) or is lost in baseline noise. If spiked too high, it causes detector saturation and suppresses the ionization of low-abundance endogenous lipids via charge competition in the electrospray ionization (ESI) droplet.

Endogenous total DAG concentrations in healthy human plasma typically range from 10 to 50 µM. To achieve a self-validating system, the internal standard must be spiked at a concentration that mirrors the median endogenous pool size. Empirical data demonstrates that spiking 100 pmol of DG 19:0/19:0 per 10 µL of plasma (yielding an effective sample concentration of 10 µM) provides optimal linear response and accurately corrects for run-to-run variability without inducing ion suppression [1]. Alternative tissue and cellular assays have successfully utilized 35 pmol per sample or 200 nM in the extraction solvent, depending on the lipid yield of the matrix [2, 3].

Quantitative Data & Recommended Parameters

The following tables summarize the optimized spiking concentrations and mass spectrometry parameters required to establish a linear dynamic range for plasma DAG quantification.

Table 1: Recommended Spiking Amounts by Plasma Input Volume
Plasma Input VolumeThis compound Spike AmountIS Stock Conc. Required (Spike Vol)Final Extract Conc. (in 100 µL)Target Application
10 µL 100 pmol10 µM (10 µL spike)1.0 µMHigh-throughput clinical cohorts [1]
50 µL 250 pmol25 µM (10 µL spike)2.5 µMDeep lipidome discovery
100 µL 500 pmol50 µM (10 µL spike)5.0 µMLow-abundance DAG profiling
Table 2: ESI+ LC-MS/MS Transitions for DG 19:0/19:0

Note: DAGs ionize optimally as ammonium adducts[M+NH4]+ in positive mode when using mobile phases buffered with 10 mM Ammonium Formate.

Lipid SpeciesAdductPrecursor m/zProduct m/zCollision Energy (CE)
DG 19:0/19:0 [M+NH4]+684.65649.6115 - 20 eV
DG 19:0/19:0 [M+NH4]+684.65371.3525 - 30 eV

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the sample preparation workflow, highlighting the critical step of IS introduction prior to solvent extraction to ensure it accounts for all downstream losses.

G Start Aliquot Plasma Sample (e.g., 10 µL) Spike Spike this compound IS (100 pmol in IPA/MeOH) Start->Spike Extract Add Extraction Solvent (e.g., 1-Butanol/Methanol 1:1) Spike->Extract Ensure IS equilibration Vortex Vortex & Sonicate (10 min, 4°C) Extract->Vortex Phase Centrifugation (14,000 x g, 10 min) Vortex->Phase Organic Collect Supernatant (Contains Endogenous DAGs & IS) Phase->Organic Dry Evaporate to Dryness (Vacuum Centrifuge) Organic->Dry LCMS Reconstitute & LC-MS/MS (ESI+ Mode) Dry->LCMS

Fig 1. Workflow for plasma diacylglycerol extraction utilizing this compound (DG 19:0/19:0) as an internal standard.

Step-by-Step Methodology: Single-Phase Plasma Extraction

Traditional Bligh and Dyer methods use chloroform, which is toxic and prone to phase-inversion issues depending on the lipid-to-protein ratio. For high-throughput plasma lipidomics, a single-phase extraction (e.g., 1-Butanol/Methanol) is highly recommended for superior DAG recovery and reproducibility [1].

Materials Required
  • Internal Standard: this compound (DG 19:0/19:0), Avanti Polar Lipids.

  • Solvents: LC-MS grade 1-Butanol, Methanol, Isopropanol (IPA).

  • Matrix: Human or mammalian plasma (EDTA or Heparin).

Protocol Steps

Step 1: Internal Standard Preparation

  • Reconstitute the DG 19:0/19:0 powder in Chloroform:Methanol (1:1, v/v) to create a 1 mg/mL stock.

  • Dilute the stock into an intermediate working solution of 10 µM using Isopropanol/Methanol (1:1, v/v). Store at -80°C.

Step 2: Sample Aliquoting and Spiking

  • Thaw plasma samples on ice.

  • Transfer 10 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of the 10 µM DG 19:0/19:0 working solution directly to the plasma. (Causality check: Adding the IS before any extraction solvent ensures the IS is subjected to the exact same protein-binding and extraction kinetics as the endogenous lipids).

  • Vortex briefly (3 seconds) to equilibrate.

Step 3: Lipid Extraction

  • Add 100 µL of 1-Butanol/Methanol (1:1, v/v) to the sample.

  • Vortex vigorously for 10 minutes at 4°C.

  • Sonicate in a cold water bath for 5 minutes. (Causality check: Sonication disrupts lipid-protein complexes, maximizing the release of hydrophobic DAGs from lipoproteins).

Step 4: Phase Separation and Recovery

  • Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a new glass autosampler vial or a 96-well plate.

  • Evaporate the solvent to complete dryness using a vacuum centrifuge (SpeedVac) at room temperature.

Step 5: Reconstitution for LC-MS/MS

  • Reconstitute the dried lipid film in 100 µL of Isopropanol/Methanol/Water (65:30:5, v/v/v) containing 5 mM Ammonium Formate.

  • Vortex for 5 minutes and centrifuge again to remove any residual insoluble particulates.

  • Inject 2-5 µL onto the LC-MS system.

Data Normalization: During data processing, divide the peak area of each endogenous DAG species by the peak area of the DG 19:0/19:0 internal standard. Multiply this ratio by the spiked amount (100 pmol) to yield the absolute concentration in the original plasma volume.

References

  • Plasma lipidome variation during the second half of the human lifespan is associated with age and sex but minimally with BMI PLoS One (2019). URL:[Link]

  • Analysis of Lipid Experiments (ALEX): A Software Framework for Analysis of High-Resolution Shotgun Lipidomics Data PLoS One (2013). URL:[Link]

  • Hepatocyte-Specific Disruption of CD36 Attenuates Fatty Liver and Improves Insulin Sensitivity in HFD-Fed Mice Endocrinology (2016). URL:[Link]

Application Notes and Protocols for the Efficient Extraction of Dinonadecanoin from Tissue Samples

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Significance of Dinonadecanoin Quantification in Biological Tissues

This compound, a diacylglycerol (DAG) composed of a glycerol backbone and two nonadecanoic acid chains, is a lipid molecule of growing interest in various fields of biomedical research.[1][2] As with other DAGs, this compound can play a role in cellular signaling and metabolism.[3] The accurate quantification of this compound in tissue samples is crucial for understanding its physiological and pathological roles. However, being a lipid, its extraction from complex biological matrices like tissues presents significant challenges. Tissues are a heterogeneous mixture of proteins, carbohydrates, and a diverse array of lipids, all of which can interfere with the accurate measurement of the target analyte.[4]

This document provides a comprehensive guide to the efficient extraction of this compound from various tissue types, with a focus on adipose, liver, and muscle tissues. We will delve into the rationale behind the selection of specific extraction methodologies, providing detailed, step-by-step protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Furthermore, we will outline a robust analytical method for the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Foundational Principles of this compound Extraction from Tissues

The successful extraction of this compound from tissue samples hinges on the effective disruption of the tissue matrix and the selective solubilization of the target lipid while minimizing the co-extraction of interfering substances. The choice of extraction solvent and methodology is paramount and is dictated by the specific properties of both this compound and the tissue being analyzed.

Causality Behind Experimental Choices:

  • Solvent Polarity: this compound is a relatively nonpolar lipid. Therefore, a solvent system with a significant nonpolar component is required for its efficient solubilization. However, a purely nonpolar solvent is often insufficient to disrupt the strong interactions between lipids and proteins within the cellular membranes.[5] This necessitates the use of a biphasic solvent system, typically a mixture of a nonpolar solvent (like chloroform or methyl tert-butyl ether) and a polar solvent (like methanol or isopropanol). The polar solvent disrupts hydrogen bonds and electrostatic interactions, releasing the lipids from the protein complexes, while the nonpolar solvent dissolves the liberated lipids.[3]

  • Tissue Specificity: Different tissues have vastly different compositions. Adipose tissue, for instance, is rich in triglycerides, which can interfere with the extraction and analysis of less abundant diacylglycerols. Liver tissue is metabolically active with a high concentration of both polar and nonpolar lipids, while muscle tissue has a higher protein content.[6] Consequently, the optimal extraction protocol will vary depending on the tissue type.

  • Sample Cleanup: Crude lipid extracts often contain non-lipid contaminants such as proteins, sugars, and salts, which can interfere with downstream analysis, particularly LC-MS/MS, by causing ion suppression or fouling the instrument.[4] Therefore, a cleanup step, such as a "Folch wash" or solid-phase extraction (SPE), is often necessary to remove these interferences.[4][7]

II. Recommended Extraction Protocols for this compound

The following protocols are designed to provide a robust framework for the extraction of this compound from different tissue types. It is crucial to note that optimization may be required depending on the specific experimental conditions and the analytical instrumentation used.

A. Tissue Homogenization: The Critical First Step

Irrespective of the subsequent extraction method, the initial step is the thorough homogenization of the tissue sample to ensure efficient solvent penetration and lipid release.

Protocol 1: Tissue Homogenization

  • Weigh approximately 50-100 mg of frozen tissue.

  • Place the tissue in a 2 mL tube containing ceramic beads.

  • Add 1 mL of ice-cold methanol to the tube.[8]

  • Homogenize the tissue using a bead-beater homogenizer until a uniform suspension is achieved.

  • Proceed immediately to the chosen extraction protocol.

B. Liquid-Liquid Extraction (LLE) Protocols: Tissue-Specific Approaches

LLE is a classic and widely used method for lipid extraction. The choice of solvent system is critical for maximizing the recovery of this compound while minimizing the co-extraction of interfering lipids.

Protocol 2: Modified Folch Method for General Tissue Application

This method is a robust starting point for various tissue types.

  • To the tissue homogenate from Protocol 1, add 2 mL of chloroform.

  • Vortex vigorously for 2 minutes.

  • Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Transfer the organic phase to a clean tube and dry it under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for reconstitution and analysis.

Protocol 3: Butanol:Methanol (BUME) Method for Adipose Tissue

The BUME method has been shown to be particularly effective for high-fat tissues like adipose tissue.[9]

  • To the tissue homogenate from Protocol 1 (using 50 mg of tissue), add 1.5 mL of a 3:1 (v/v) butanol:methanol solution.

  • Vortex vigorously for 1 minute.

  • Add 0.75 mL of heptane:ethyl acetate (3:1 v/v) and vortex for 1 minute.

  • Add 0.75 mL of 1% acetic acid to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collect the upper organic phase.

  • Dry the extract under nitrogen and proceed to analysis.

Protocol 4: Methyl tert-Butyl Ether (MTBE) Method for Liver Tissue

The MTBE method is a popular alternative to the Folch method and is particularly effective for liver tissue.

  • To the tissue homogenate from Protocol 1 (using 50 mg of tissue), add 1.5 mL of methanol.

  • Add 5 mL of MTBE.

  • Vortex for 1 hour at room temperature.

  • Add 1.25 mL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper organic phase.

  • Dry the extract under nitrogen for further analysis.

C. Solid-Phase Extraction (SPE) for Sample Cleanup and Fractionation

SPE is an excellent technique for removing polar contaminants and for fractionating lipid classes.[7] This is particularly useful when a cleaner sample is required for sensitive LC-MS/MS analysis.

Protocol 5: SPE Cleanup of this compound Extract

  • Column Conditioning: Condition a silica-based SPE cartridge (e.g., 500 mg) by washing it with 5 mL of hexane.

  • Sample Loading: Reconstitute the dried lipid extract from LLE in a small volume (e.g., 200 µL) of hexane and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane to elute highly nonpolar lipids like cholesterol esters and triglycerides.

  • Elution: Elute the diacylglycerol fraction, including this compound, with 5 mL of a 98:2 (v/v) mixture of hexane:diethyl ether.

  • Drying: Dry the eluted fraction under a stream of nitrogen.

  • The purified extract is now ready for LC-MS/MS analysis.

III. Quantification of this compound by LC-MS/MS

LC-MS/MS is the method of choice for the sensitive and specific quantification of this compound.

A. Internal Standard Selection: A Prerequisite for Accuracy

Due to variations in extraction efficiency and potential matrix effects during ionization, the use of an appropriate internal standard (IS) is essential for accurate quantification.[3] An ideal IS for this compound would be a structurally similar diacylglycerol that is not endogenously present in the sample. A suitable choice is a diacylglycerol with odd-chain fatty acids, such as 1,2-diheptadecanoin (C17:0/C17:0-DAG) .

B. LC-MS/MS Protocol for this compound Quantification

Protocol 6: LC-MS/MS Analysis

  • Sample Preparation: Reconstitute the dried, purified lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium formate).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of diacylglycerols.

    • Mobile Phase A: 90:10 acetonitrile:water with 10 mM ammonium formate.[3]

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.[3]

    • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 10 minutes, holding at 100% B for 5 minutes, and then re-equilibrating at 30% B for 5 minutes. The flow rate is typically 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific MRM transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. For this compound (C41H80O5, MW: 653.07 g/mol ), the precursor ion would likely be the ammonium adduct [M+NH4]+ at m/z 670.1. The product ions would correspond to the neutral loss of one of the nonadecanoic acid chains. For the internal standard, 1,2-diheptadecanoin (C37H72O5, MW: 596.96 g/mol ), the precursor ion would be [M+NH4]+ at m/z 614.0.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound670.1To be determined empiricallyTo be determined empirically
1,2-Diheptadecanoin (IS)614.0To be determined empiricallyTo be determined empirically
Table 1: Exemplary MRM transitions for this compound and Internal Standard. These values need to be optimized on the specific mass spectrometer being used.

IV. Visualization of Workflows

Extraction_Workflow cluster_tissue_prep Tissue Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction (Cleanup) cluster_analysis Analysis Tissue Tissue Sample (50-100 mg) Homogenization Homogenization (Methanol + Beads) Tissue->Homogenization LLE Tissue-Specific LLE (Folch, BUME, or MTBE) Homogenization->LLE Phase_Separation Phase Separation (Centrifugation) LLE->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying_LLE Dry Down (Nitrogen) Organic_Phase->Drying_LLE SPE SPE on Silica Cartridge Drying_LLE->SPE Elution Elute DAG Fraction SPE->Elution Drying_SPE Dry Down (Nitrogen) Elution->Drying_SPE Reconstitution Reconstitute in Mobile Phase Drying_SPE->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM) Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Figure 1: General workflow for the extraction and quantification of this compound from tissue samples.

V. Trustworthiness and Self-Validating Systems

To ensure the trustworthiness and reliability of the obtained results, the following quality control measures should be implemented:

  • Method Blank: An extraction procedure performed without a tissue sample to check for contamination from solvents, tubes, or other materials.

  • Spike and Recovery: A known amount of this compound standard is added to a tissue sample before extraction to assess the efficiency of the extraction method.

  • Calibration Curve: A calibration curve should be prepared using a series of known concentrations of this compound standard, with a constant amount of the internal standard.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared from a pooled tissue extract and analyzed alongside the study samples to monitor the performance of the analytical run.

VI. Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically grounded approach for the efficient extraction and accurate quantification of this compound from various tissue samples. By understanding the principles behind each step and implementing rigorous quality control measures, researchers can obtain reliable and reproducible data, paving the way for a deeper understanding of the biological significance of this diacylglycerol.

VII. References

  • AOCS Lipid Library. Preparation of Lipid Extracts from Tissues. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass spectrometry reviews, 24(3), 367–412.

  • Springer Nature Experiments. Quantification of Diacylglycerol by Mass Spectrometry. [Link]

  • Guan, Z., & Wenk, M. R. (2012). A sensitive and quantitative analysis of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization. Analytical and bioanalytical chemistry, 402(7), 2417–2426.

  • Limas, R., et al. (2022). Evaluation of tissue-specific extraction protocols for comprehensive lipid profiling. Metabolomics, 18(3), 1-14.

  • Zou, Y., et al. (2019). Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography. Periodica Polytechnica Chemical Engineering, 63(4), 565-573.

  • Sampaio, J. L., et al. (2011). A protocol for lipid extraction from adipose tissue. Journal of lipid research, 52(5), 1080–1086.

  • Christie, W. W. (2015). Living Off the Fat of the Land: Lipid Extraction Methods. LCGC International, 28(8), 458-463.

  • MMPC.org. Tissue TG & TC Protocol. [Link]

  • Frontiers in Physiology. Rapid isolation of respiring skeletal muscle mitochondria using nitrogen cavitation. [Link]

Sources

Optimizing MRM transitions for Dinonadecanoin quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing MRM Transitions for Dinonadecanoin (DG 19:0/19:0) Quantification in Lipidomics

Executive Summary

In quantitative lipidomics, achieving high specificity and accuracy for diacylglycerol (DAG) profiling requires robust internal standards. This compound (1,2-dinonadecanoyl-sn-glycerol, DG 19:0/19:0) is the gold standard for this purpose. Because [1], this compound provides a clean, interference-free background signal, ensuring absolute quantification accuracy. This application note details the mechanistic rationale and step-by-step protocol for optimizing the Multiple Reaction Monitoring (MRM) transitions of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Rationale: The Chemistry of this compound

Analyte Selection & Causality

Diacylglycerols are neutral lipids lacking a strongly basic functional group. In positive electrospray ionization (ESI+), they do not readily protonate to form[M+H]⁺. Instead, they form adducts with available cations in the mobile phase. While sodium adducts[M+Na]⁺ form easily, they are highly stable and resist fragmentation, requiring excessive collision energy (CE) that leads to uninformative, low-abundance product ions.

To circumvent this, the mobile phase is supplemented with 5–10 mM ammonium formate or ammonium acetate. This chemical environment actively drives the formation of the ammonium adduct[M+NH₄]⁺ at m/z 670.6, which fragments far more predictably[2].

Collision-Induced Dissociation (CID) Pathway

The [M+NH₄]⁺ adduct is structurally primed for efficient fragmentation. Upon entering the collision cell, the precursor ion (m/z 670.6) undergoes a predictable neutral loss of ammonia (NH₃, 17.0 Da) and one nonadecanoic acid chain (C₁₉H₃₈O₂, 298.3 Da). This combined neutral loss of 315.3 Da yields a highly abundant and stable product ion at m/z 355.3, corresponding to the remaining monoacylglycerol-like backbone[2]. Consequently, the transition 670.6 → 355.3 is the most sensitive and specific MRM channel for this compound quantification.

fragmentation A This compound MW: 652.6 Da B [M+NH4]+ Precursor m/z 670.6 A->B ESI+ + NH4+ C Product Ion m/z 355.3 B->C CID - NH3 (17 Da) - C19H38O2 (298.3 Da)

Figure 1: ESI+ ionization and CID fragmentation pathway of this compound yielding the m/z 355.3 ion.

Experimental Protocol: MRM Optimization & LC-MS/MS Workflow

Self-Validating System Design: This protocol incorporates built-in validation checks to ensure column equilibration, absence of carryover, and optimal ionization efficiency.

Step 1: Reagent and Standard Preparation
  • Dissolve this compound powder in Chloroform:Methanol (1:1, v/v) to create a 1.0 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using Methanol:Water (90:10, v/v) containing 10 mM ammonium formate. Validation Check: Analyze a blank solvent injection via direct infusion prior to the standard to confirm the baseline is free of m/z 670.6 background noise.

Step 2: Source Optimization (Syringe Infusion)
  • Infuse the 100 ng/mL working solution directly into the ESI source at a flow rate of 10 µL/min using a syringe pump.

  • Operate the mass spectrometer in Q1 MS (positive mode) scanning from m/z 600 to 750.

  • Adjust the Declustering Potential (DP) and Ion Spray Voltage to maximize the intensity of the [M+NH₄]⁺ precursor at m/z 670.6.

Step 3: CID Optimization (Product Ion Scan)
  • Isolate m/z 670.6 in Q1.

  • Perform a Product Ion Scan in Q3 (m/z 100 to 650).

  • Ramp the Collision Energy (CE) from 10 eV to 50 eV.

  • Identify the maximum abundance of the m/z 355.3 product ion (optimal CE is typically achieved at 20–25 eV).

Step 4: Chromatographic Integration & System Suitability
  • Configure the LC gradient using a C18 or C8 reverse-phase column.

    • Mobile Phase A : Water/Acetonitrile (40:60, v/v) with 10 mM ammonium formate.

    • Mobile Phase B : Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

  • Inject 5 µL of the standard to determine the exact retention time. Validation Check: Immediately follow the highest calibration injection with a blank solvent injection. The carryover signal in the 670.6 → 355.3 MRM channel must be <0.1% of the Lower Limit of Quantification (LLOQ). Retention time must remain stable (± 0.1 min) across 5 replicate injections to confirm column equilibration.

workflow Step1 1. Standard Preparation (100 ng/mL in MeOH) Step2 2. Syringe Infusion (Isolate Precursor m/z 670.6) Step1->Step2 Step3 3. CID Optimization (Ramp CE to maximize m/z 355.3) Step2->Step3 Step4 4. LC Gradient Integration (Resolve from matrix lipids) Step3->Step4 Step5 5. Final MRM Method (670.6 -> 355.3) Step4->Step5

Figure 2: Step-by-step LC-MS/MS optimization workflow for this compound MRM quantification.

Quantitative Data & MRM Parameters

Table 1: Physicochemical Properties of this compound

Property Value
Systematic Name 1,2-dinonadecanoyl-sn-glycerol
Abbreviation DG(19:0/19:0)
Chemical Formula C₄₁H₈₀O₅
Monoisotopic Mass 652.60 Da
Target Adduct [M+NH₄]⁺

| Precursor m/z | 670.6 |

Table 2: Optimized MRM Parameters for LC-MS/MS

Parameter Value / Setting
Polarity Positive (ESI+)
Precursor Ion (Q1) m/z 670.6
Product Ion (Q3) m/z 355.3
Dwell Time 50 ms
Declustering Potential (DP) 60 V (Instrument dependent)
Collision Energy (CE) 25 eV

| Collision Cell Exit Potential (CXP) | 10 V |

References

  • [1] Quantification of diacylglycerol and triacylglycerol species in human fecal samples by flow injection Fourier transform mass spectrometry. Analytical and Bioanalytical Chemistry (via PMC). URL: [Link]

  • [3] Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. PLOS One. URL: [Link]

  • [2] Lipidomics Data: Positive Ion Mode MRM Transitions for Diacylglycerols. Frontiers in Plant Science (Supplementary Data). URL: [Link]

Sources

Using Dinonadecanoin for normalizing diacylglycerol levels in cells

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Quantification of Cellular Diacylglycerol (DAG) Using Dinonadecanoin (19:0 DAG) Internal Standardization

Abstract

Diacylglycerols (DAGs) are critical secondary messengers regulating Protein Kinase C (PKC) isoforms and lipid signaling.[1][2][3] However, accurate quantification of intracellular DAG levels is plagued by rapid acyl migration (isomerization), low endogenous abundance, and significant ionization suppression during Mass Spectrometry (MS) analysis. This guide details the application of This compound (1,2-dinonadecanoyl-sn-glycerol) as a non-endogenous internal standard to normalize DAG measurements. By accounting for extraction efficiency and matrix effects, this protocol enables the precise determination of "normalized" DAG levels, critical for studying insulin resistance and oncogenic signaling.

Introduction: The Challenge of DAG Normalization

In cellular signaling research, "normalizing" DAG levels refers to two distinct concepts:

  • Biological Normalization: Restoring physiological DAG homeostasis in diseased cells (e.g., reducing toxic DAG accumulation in diabetic tissues).

  • Analytical Normalization: Mathematically correcting raw instrument data to reflect true biological concentrations.

This guide focuses on Analytical Normalization using this compound. Without this step, variations in lipid extraction and instrument response render DAG data qualitative at best.

Why this compound (C19:0 DAG)?

Mammalian cells predominantly contain even-chain fatty acids (C16, C18, C20). This compound contains two odd-chain saturated fatty acids (19:0).

  • Distinct Signal: It does not overlap with endogenous species in LC-MS/MS.

  • Chemical Mimicry: It possesses physical properties (hydrophobicity, extraction coefficient) nearly identical to physiological DAGs (e.g., 16:0/18:1 DAG), making it the ideal tracer for extraction efficiency.

  • Isomerization Tracker: It helps monitor 1,2-sn to 1,3-sn acyl migration during sample preparation.

Biological Context: DAG Signaling Pathway[4]

Understanding the pathway is essential for interpreting the quantitative data. DAGs are transiently generated at the plasma membrane, recruiting PKC to initiate phosphorylation cascades.

DAG_Signaling Figure 1: Diacylglycerol (DAG) Signaling & Metabolic Fate GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (Endogenous) PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Recruits/Activates Lipase DAG Lipase DAG->Lipase Ca Ca2+ Release IP3->Ca Ca->PKC Co-activates Response Cellular Response (Proliferation/Insulin Resist.) PKC->Response MAG Monoacylglycerol Lipase->MAG

Figure 1: DAG is generated from PIP2 hydrolysis. Accurate measurement of the "DAG" node requires normalization to distinguish pathological accumulation from experimental artifact.

Experimental Protocol: Lipidomics Workflow

Reagents & Standards
ComponentSpecificationPurpose
Internal Standard 1,2-Dinonadecanoyl-sn-glycerol (C19:0) Normalization reference.
Purity >99% (Avanti Polar Lipids / Sigma)Prevent isobaric interference.
Solvents LC-MS Grade Methanol, Chloroform, WaterExtraction & Mobile Phase.
Buffer Ammonium Formate (10 mM)Ionization enhancer.
Step-by-Step Methodology

Step 1: Preparation of Internal Standard (IS) Solution

  • Dissolve 1 mg of this compound in 1 mL of Chloroform:Methanol (1:1) to make a 1 mg/mL stock.

  • Dilute stock to 1 µM working solution in Methanol.

  • Critical: Store at -20°C in glass vials (plastic absorbs lipids).

Step 2: Sample Lysis & Spike-In (The Normalization Step) The internal standard must be added before extraction to account for lipid loss during the process.

  • Harvest cells (approx.

    
     cells) and wash with ice-cold PBS.
    
  • Resuspend pellet in 200 µL Methanol.

  • IMMEDIATELY ADD 10 µL of the 1 µM this compound IS to the lysate.

    • Target: 10 pmol standard per sample.

  • Sonicate for 30 seconds on ice to disrupt membranes.

Step 3: Lipid Extraction (Modified Bligh-Dyer)

  • Add 100 µL Chloroform to the lysate (Ratio MeOH:CHCl3 is now 2:1). Vortex 30s.

  • Add 100 µL Chloroform and 100 µL Water. Vortex 30s.

  • Centrifuge at 10,000 x g for 5 min at 4°C.

  • Collect the lower organic phase (contains DAGs and this compound).

  • Dry under nitrogen stream.[4] Reconstitute in 100 µL Methanol:Chloroform (9:1).

Step 4: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase A: Acetonitrile:Water (60:40) + 10mM Ammonium Formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Formate.

  • Ionization: ESI Positive Mode (DAGs form

    
     adducts).
    

Analytical Workflow & Logic

The following diagram illustrates the critical "Spike-In" point that ensures data validity.

Lipidomics_Workflow Figure 2: this compound Normalization Workflow cluster_0 Sample Prep cluster_1 Analysis Cell Cell Pellet Lysis Lysis (MeOH) Cell->Lysis Spike ADD this compound (Internal Standard) Lysis->Spike Crucial Step Extract Phase Separation (Chloroform) Spike->Extract LCMS LC-MS/MS (MRM Mode) Extract->LCMS Data Raw Peak Areas LCMS->Data Calc Calculate Normalized Concentration Data->Calc

Figure 2: The standard is added prior to phase separation to correct for extraction losses and matrix effects.

Data Normalization & Calculation

To determine the absolute concentration of a specific DAG species (e.g., DAG 16:0/18:1), use the following formula. This ratio cancels out ionization suppression, as the standard and analyte experience the same matrix environment.



  • 
     : Integrated peak area of the endogenous DAG.
    
  • 
     : Integrated peak area of this compound (m/z transition specific to C19:0).
    
  • 
     : Moles of this compound added (e.g., 10 pmol).
    
  • 
     : Protein content (mg) or cell count.
    
  • 
     : Response Factor (assume 1.0 for structurally similar lipids, or determine empirically).
    
MRM Transitions for Detection
Lipid SpeciesPrecursor Ion

Product Ion (Neutral Loss)
This compound (IS) 668.6 353.3 (Loss of 19:0 FA)
DAG 16:0/18:1612.5313.3 (Loss of 18:1 FA)
DAG 18:0/20:4662.5341.3 (Loss of 20:4 FA)

Troubleshooting & Quality Control

  • Acyl Migration: 1,2-DAGs spontaneously isomerize to thermodynamically stable 1,3-DAGs.

    • Solution: Keep all samples on ice. Perform extraction at neutral pH. Analyze within 24 hours.

    • Check: If this compound shows two peaks (1,2 and 1,3 isomers), your sample handling is too warm or acidic.

  • Ion Suppression: If the this compound signal varies by >20% between samples, the matrix effect is too high.

    • Solution: Dilute samples or improve the wash step in the Bligh-Dyer extraction.

References

  • Callender, H. L., et al. (2007).[5] Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization. Analytical Chemistry.

  • LIPID MAPS®. (2023). Internal Standards for Lipidomic Analysis. Lipidomics Standards Initiative.

  • Avanti Polar Lipids. (n.d.). 1,2-dinonadecanoyl-sn-glycerol Product Page & Technical Data.[3]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology.

  • Eichmann, T. O., & Lass, A. (2015). DAG accumulation and insulin resistance: The role of DAG kinases. Biochimica et Biophysica Acta (BBA).

Sources

High-Resolution HPLC Separation of 1,2- and 1,3-Dinonadecanoin Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Dinonadecanoin (Di-C19:0) is a critical non-endogenous saturated diacylglycerol (DAG) widely utilized as an Internal Standard (IS) in quantitative lipidomics and as a structural component in Lipid Nanoparticle (LNP) formulations.

The analytical challenge lies in the thermodynamic instability of the 1,2-isomer (sn-1,2), which spontaneously undergoes acyl migration to form the more stable 1,3-isomer (sn-1,3).[1] This conversion compromises quantitation accuracy and alters the physicochemical properties of drug delivery systems.

This guide provides a high-resolution Reversed-Phase HPLC (RP-HPLC) protocol utilizing Charged Aerosol Detection (CAD) to resolve these isomers. It prioritizes the mitigation of on-column acyl migration—a common artifact that leads to false positives for the 1,3-isomer.

The Isomerization Trap: Mechanism & Mitigation

Before attempting separation, one must understand the sample's instability. The 1,2-DAG isomer possesses a vicinal hydroxyl group that facilitates a nucleophilic attack on the carbonyl carbon of the fatty acid at the sn-2 position, leading to a cyclic intermediate and subsequent shift to the sn-3 position.

Acyl Migration Pathway

The following diagram illustrates the thermodynamic "downhill" shift from the functional 1,2-isomer to the stable 1,3-isomer.

AcylMigration cluster_conditions Catalysts of Migration DAG12 1,2-Dinonadecanoin (Kinetic Product) Less Stable Intermediate Cyclic Orthoester Intermediate DAG12->Intermediate Heat / Acid / Base DAG13 1,3-Dinonadecanoin (Thermodynamic Product) More Stable Intermediate->DAG13 Irreversible Shift Silica Silica Stationary Phase Water Aqueous Buffers Heat Temp > 40°C

Caption: Thermodynamic acyl migration pathway of 1,2-DAG to 1,3-DAG catalyzed by environmental factors.

Critical Sample Preparation Rules

To ensure the ratio observed on the chromatogram reflects the sample and not the method:

  • Solvent Choice: Dissolve samples in Chloroform/Methanol (2:1) or Isopropanol . Avoid protic solvents for long-term storage.[1]

  • Temperature: Maintain autosampler at 4°C . Never heat the column above 30°C for this specific separation.

  • Neutrality: Ensure all mobile phases are pH neutral. Avoid TFA (Trifluoroacetic acid) if possible, or keep concentration <0.05% if required for peak shape.

Method Protocol: Reversed-Phase HPLC-CAD

While Normal Phase (NP-HPLC) separates DAGs strictly by class (1,2 vs 1,3), Reversed-Phase (RP-HPLC) is superior for this compound because it resolves the specific C19 chain length from potential C18 (Distearin) or C20 impurities.

A. Instrumentation & Conditions[2][3][4][5][6]
ParameterSpecificationRationale
Column C18 (High Carbon Load) e.g., Agilent Poroshell 120 EC-C18 or Waters BEH C18 (2.1 x 100 mm, 1.9 µm or 2.7 µm)High carbon load maximizes interaction with the C19 alkyl chains. Core-shell particles provide high efficiency at lower backpressure.
Detector Charged Aerosol Detector (CAD) (Alt: ELSD)C19:0 DAGs lack chromophores (no double bonds), rendering UV detection useless. CAD is universal and provides near-linear response.
Mobile Phase A Acetonitrile (100%)Weak solvent for lipids, promotes retention.
Mobile Phase B Isopropanol / Hexane (90:10 v/v)Strong solvent. Hexane improves solubility of saturated long-chain lipids.
Flow Rate 0.3 mL/minOptimized for 2.1mm ID columns.
Temp 25°C (Strict Control)Higher temps improve mass transfer but catalyze acyl migration (1,2 -> 1,3). 25°C is the safe compromise.
Injection 1 - 5 µLMinimize volume to prevent solvent effects on peak shape.
B. Gradient Table

Note: Saturated C19 lipids are extremely hydrophobic. Standard "Lipidomics" gradients often elute them too late. This method uses a steep gradient to elute C19 efficiently.

Time (min)% Mobile Phase BEvent
0.020%Injection / Loading
2.020%Isocratic Hold (Focusing)
15.080%Linear Gradient (Elution of DAGs)
18.0100%Column Wash (Remove TAGs)
20.0100%Hold
20.120%Re-equilibration
25.020%End
C. Elution Profile & Identification

In Reversed-Phase chromatography using Acetonitrile/IPA systems, the elution order for saturated DAGs is typically:

  • 1,3-Dinonadecanoin (Elutes First)

  • 1,2-Dinonadecanoin (Elutes Second)

Scientific Insight: Although 1,3-DAGs are generally less polar, they often elute earlier or very close to 1,2-DAGs in RP systems due to the specific conformational "kink" of the 1,2-isomer increasing its effective hydrodynamic volume or interaction with the C18 ligands compared to the linear 1,3-isomer. Always confirm with a pure standard of 1,3-Dinonadecanoin.

Experimental Workflow

The following DOT diagram outlines the validated workflow to ensure data integrity from extraction to analysis.

Workflow Sample Lipid Sample / LNP Extract Extraction (Bligh & Dyer) Keep Cold (4°C) Sample->Extract Rapid Process Prep Reconstitution Solvent: CHCl3/MeOH (2:1) Extract->Prep N2 Dry Down HPLC RP-HPLC Separation Agilent Poroshell C18 25°C Isothermal Prep->HPLC Inject 2µL Detect Detection (CAD) Nebulizer: 35°C HPLC->Detect Eluate

Caption: Step-by-step analytical workflow minimizing thermal stress and acyl migration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peaks Merging Isomers co-eluting due to insufficient selectivity.Lower column temperature to 20°C. Switch to a C30 column (e.g., YMC Carotenoid), which offers superior shape selectivity for isomers.
1,3-Isomer Dominant Sample degradation (Acyl Migration).Check sample history. Was the sample dried down with heat? Was it stored in protic solvents? Prepare fresh standards.
Low Sensitivity Poor ionization or nebulization.For CAD: Ensure mobile phase is volatile. Avoid sodium phosphate buffers. Increase evaporation temperature slightly (check noise).
Ghost Peaks Carryover of C19 lipids.C19 is very sticky. Add a needle wash step with Chloroform/Methanol/Isopropanol (1:1:1) .

References

  • Christie, W.W. (2024). Separation of Lipid Classes by HPLC. Lipid Library. Available at: [Link]

  • Reddy, L.H., et al. (2013). Separation of 1,2- and 1,3-positional isomers of diacylglycerols by Reversed-Phase HPLC.
  • Avanti Polar Lipids. (2023). Handling and Storage of Lipids: Preventing Acyl Migration. Technical Support Notes. Available at: [Link]

  • Moreau, R.A. (2006). The analysis of lipids via HPLC with a charged aerosol detector. Lipids, 41(7), 727-734. Available at: [Link]

Sources

Calculation methods for lipid quantification using Dinonadecanoin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Calculation Methods and Protocols for Lipid Quantification Using Dinonadecanoin (DG 38:0)

Mechanistic Insights & Core Principles

Accurate quantification of neutral lipids, particularly diacylglycerols (DAGs) and triacylglycerols (TAGs), is a persistent challenge in lipidomics due to the vast structural diversity and isobaric overlap of endogenous species[1]. This compound (1,3-Dinonadecanoin, DG 19:0/19:0/0:0) has emerged as a gold-standard internal standard (IS) for targeted lipidomics[2].

The Causality Behind the Choice: Mammalian biological systems synthesize fatty acids primarily in even-carbon chain lengths (e.g., C16, C18, C20). The use of an odd-chain DAG like this compound (C19:0) ensures near-zero endogenous background interference[3]. Furthermore, this compound shares near-identical physicochemical properties with endogenous DAGs. When subjected to reversed-phase liquid chromatography (RP-LC), it co-elutes within the same retention time window as target DAGs. This co-elution is a critical self-validating mechanism: it ensures that the IS experiences the exact same electrospray ionization (ESI) matrix suppression effects as the analytes, allowing the calculation methods to inherently correct for dynamic matrix effects and extraction recovery losses[4].

Experimental Workflow

The following diagram illustrates the self-validating workflow. By spiking this compound before the extraction phase, any physical loss of lipids during phase separation or drying is mathematically nullified during the final area-ratio calculation.

LipidWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (this compound DG 38:0) Sample->Spike Extract Lipid Extraction (MTBE / Methanol / Water) Spike->Extract Phase Phase Separation (Centrifugation) Extract->Phase Organic Collect Organic Phase (Upper MTBE Layer) Phase->Organic Dry Dry & Reconstitute (Isopropanol/Methanol) Organic->Dry LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Dry->LCMS Quant Data Processing (Peak Area Ratio) LCMS->Quant

Lipid extraction and LC-MS/MS quantification workflow using this compound internal standard.

Step-by-Step Methodology: Extraction and LC-MS/MS

This protocol utilizes a modified Methyl tert-butyl ether (MTBE) extraction, which provides higher recovery for neutral lipids than traditional Bligh-Dyer methods and forms a safer, upper organic layer.

Step 1: Sample Preparation & IS Spiking

  • Aliquot

    
     of plasma or 
    
    
    
    of homogenized tissue into a glass vial.
  • Add

    
     of this compound IS working solution (
    
    
    
    in chloroform/methanol)[3]. Causality: Spiking at this exact stage ensures the IS undergoes the identical physical partitioning as the endogenous lipids, validating the extraction efficiency.

Step 2: MTBE Lipid Extraction

  • Add

    
     of ice-cold Methanol and vortex for 10 seconds.
    
  • Add

    
     of MTBE. Incubate the mixture on a shaker at room temperature for 1 hour.
    
  • Add

    
     of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
    
  • Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Carefully transfer the upper organic layer (MTBE phase containing DAGs and TAGs) to a new glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid pellet in

    
     of Isopropanol/Methanol (1:1, v/v) for LC-MS/MS analysis.
    

Step 3: LC-MS/MS Setup Perform analysis using a Triple Quadrupole Mass Spectrometer coupled with a UHPLC system. Use a C18 or C8 reversed-phase column (e.g.,


).
  • Mobile Phase A: 60:40 Acetonitrile:Water with

    
     Ammonium Formate and 
    
    
    
    Formic Acid.
  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Ammonium Formate and 
    
    
    
    Formic Acid. Ammonium formate is strictly required to promote the formation of
    
    
    precursor ions, which yield highly stable and reproducible fragments for DAGs.

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions (ESI+) Note: The primary transition for DAGs involves the loss of ammonia and one fatty acyl chain from the


 precursor.
Lipid SpeciesPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
This compound (DG 19:0/19:0) 670.6 355.3 25 Internal Standard
DAG (16:0/18:1)612.5313.324Target Analyte
DAG (18:0/20:4)662.5341.326Target Analyte
DAG (18:1/18:1)638.5339.325Target Analyte

Table 2: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.36832
1.50.36832
5.00.35545
12.00.32080
15.00.30100
18.00.36832

Calculation Methods for Lipid Quantification

To convert raw mass spectrometric peak areas into absolute molar concentrations, employ one of the following validated mathematical models.

Method A: Single-Point Calibration (Ratio Method)

This method is highly efficient for high-throughput lipidomics where constructing a 10-point calibration curve for every single lipid species is unfeasible. It relies on the direct proportionality between the analyte and the this compound IS[3].



  • 
     : Calculated concentration of the target DAG in the biological sample.
    
  • 
     : Integrated peak area of the target DAG.
    
  • 
     : Integrated peak area of this compound.
    
  • 
     : Known concentration of this compound spiked into the sample.
    
  • 
     (Response Factor) : A critical correction coefficient. Because ESI ionization efficiency decreases with longer acyl chains and increases with the number of double bonds, the RF normalizes the differential ionization between the target DAG and this compound. If empirical RFs are unavailable, 
    
    
    
    is assumed to be
    
    
    (semi-quantitation).
Method B: Multi-Point Calibration Curve

For rigorous drug development assays requiring strict FDA/EMA bioanalytical validation, a multi-point calibration curve must be constructed.

  • Prepare a surrogate matrix (e.g., 4% BSA in PBS) and spike it with a constant concentration of this compound (

    
    ) and varying concentrations of target DAG standards (
    
    
    
    ).
  • Plot the Area Ratio (

    
    ) against the Concentration Ratio  (
    
    
    
    ).
  • Perform a linear regression (typically with a

    
     weighting to improve low-end accuracy) to obtain the equation:
    
    
    
    
  • Calculate the unknown biological sample concentration using the rearranged formula:

    
    
    
Correction for Type II Isotopic Overlap

When quantifying complex lipidomes, researchers must account for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 isotopic overlap. A DAG species with one less double bond (e.g., DAG 38:1) will produce an 

isotopic peak that has the exact same nominal mass as the monoisotopic peak of DAG 38:2. To ensure trustworthiness, the calculated area of the highly unsaturated species must be mathematically corrected by subtracting the theoretical

isotopic contribution of the more saturated species before applying the quantification formulas.

References

  • Ertl, V. M., et al. "Quantification of diacylglycerol and triacylglycerol species in human fecal samples by flow injection Fourier transform mass spectrometry". Analytical and Bioanalytical Chemistry (2020).[Link][3]

  • Mullins, V. A., et al. "Impact of fish oil supplementation on plasma levels of highly unsaturated fatty acid-containing lipid classes and molecular species in American football athletes". Nutrition & Metabolism (2024).[Link][4]

  • Krank, J., et al. "Qualitative Analysis and Quantitative Assessment of Changes in Neutral Glycerol Lipid Molecular Species Within Cells". LIPID MAPS Mass Spectrometry Methods Chapters (2007).[Link][1]

Sources

Dinonadecanoin usage in high-throughput lipid profiling workflows

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical document for analytical chemists and lipidomics researchers. It addresses the specific usage of 1,3-Dinonadecanoin (DG 19:0/0:0/19:0), a non-endogenous lipid standard, within high-throughput workflows.

Precision Quantitation of Diacylglycerols (DAGs) in High-Throughput Lipid Profiling Using Dinonadecanoin

Abstract

Diacylglycerols (DAGs) are critical metabolic intermediates and secondary messengers in lipid signaling. However, their quantitation in high-throughput workflows is often compromised by isobaric overlap with triacylglycerols (TAGs) and in-source fragmentation. This guide details the protocol for utilizing 1,3-Dinonadecanoin (DG 19:0/19:0) as a robust Internal Standard (IS). Unlike deuterated standards, which can be cost-prohibitive for large-scale screening, this odd-chain lipid offers a distinct mass signature absent in mammalian biological matrices, ensuring precise normalization of extraction efficiency and ionization suppression in LC-MS/MS workflows.

Introduction & Scientific Rationale

In high-throughput lipidomics, the "Matrix Effect" is the primary adversary. Co-eluting phospholipids can suppress the ionization of neutral lipids like DAGs. Furthermore, DAGs are prone to isomerization (1,2-DAG to 1,3-DAG) during extraction.

Why this compound (DG 19:0/19:0)?

  • Biological Silence: Mammalian tissues predominantly synthesize even-chain fatty acids (C16, C18). The C19:0 chains in this compound render it biologically "silent," preventing interference with endogenous analytes [1].

  • Structural Stability: Commercially available this compound is typically the 1,3-isomer . While biologically active DAGs are often 1,2-isomers, the 1,3-isomer is thermodynamically more stable, making it an ideal standard for total DAG quantification as it resists degradation during the extraction process [2].

  • Cost-Efficiency: For high-throughput screens (e.g., >1000 samples), odd-chain standards provide a cost-effective alternative to isotopically labeled (deuterated) standards without sacrificing ionization similarity.

Technical Specifications
PropertySpecification
Systematic Name 1,3-Dinonadecanoyl-rac-glycerol
Abbreviation DG(19:0/0:0/19:[1][2][3][4]0)
Molecular Formula C₄₁H₈₀O₅
Exact Mass 652.6006 Da
Precursor Ion [M+NH₄]⁺ 670.6344 m/z (approx.)
Solubility Chloroform, Toluene, Ethanol (Warm)
Storage -20°C (Powder), -80°C (Solution)
Experimental Protocol
Phase 1: Internal Standard (IS) Preparation

Critical Step: Accurate IS preparation is the foundation of quantitative lipidomics.

  • Primary Stock (1 mM): Dissolve 1 mg of 1,3-Dinonadecanoin in 1.53 mL of Chloroform:Methanol (1:1 v/v). Vortex for 30 seconds.

  • Working Solution (10 µM): Dilute the Primary Stock 1:100 into Methanol.

    • Scientist’s Note: Store in glass vials with Teflon-lined caps. Avoid plasticware to prevent polymer leaching (e.g., polyethylene glycols) which suppresses lipid signals.

Phase 2: High-Throughput Extraction (Modified Matyash Method)

We utilize the Methyl tert-butyl ether (MTBE) method [3]. Unlike the traditional Folch method, the MTBE protocol places the lipid-rich organic phase on top , enabling automated liquid handling robots to aspirate without disturbing the protein pellet.

Workflow Diagram (Graphviz):

LipidExtraction Sample Biological Sample (Plasma/Tissue Homogenate) Spike Spike IS: this compound (10 µL of 10 µM Working Sol) Sample->Spike Normalization Start Solvent1 Add Methanol (225 µL) Vortex 10s Spike->Solvent1 Solvent2 Add MTBE (750 µL) Orbital Shake 10 min @ 4°C Solvent1->Solvent2 PhaseInduce Add MS-Grade Water (188 µL) Centrifuge 3000xg, 10 min Solvent2->PhaseInduce Separation Phase Separation PhaseInduce->Separation TopPhase Collect Top Organic Layer (Contains Lipids + IS) Separation->TopPhase Lipids (Top) Dry Evaporate (N2 Stream/Vac) TopPhase->Dry Recon Reconstitute (CHCl3:MeOH 1:1 or IPA) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Modified Matyash extraction workflow optimized for automated liquid handling, ensuring this compound is equilibrated with the sample matrix prior to phase separation.

Phase 3: LC-MS/MS Acquisition Parameters

Diacylglycerols are best analyzed in Positive Ion Mode (ESI+) using Ammonium Acetate to drive the formation of [M+NH₄]⁺ adducts.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate.

MRM Transitions (Multiple Reaction Monitoring): For this compound, the transition monitors the neutral loss of the fatty acid chain or the formation of the monoacylglycerol fragment.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Dwell Time
DG 19:0/19:0 IS 670.6 [M+NH₄]⁺373.3 [R-MG]⁺25 eV20 ms
Endogenous DAGs[M+NH₄]⁺[M-FA+H]⁺Optimized per species10 ms

Note: The Q3 mass of 373.3 corresponds to the Monoacylglycerol (19:0) fragment ion (Glycerol + FA 19:0 - H2O + H).

Data Analysis & Normalization Logic

To calculate the absolute concentration of endogenous DAG species (


), use the following self-validating equation. This formula assumes the IS corrects for both extraction loss and ionization suppression, provided the IS and analyte co-elute or elute in the same mobile phase composition window.


Where:

  • 
     = Integrated peak area of the endogenous lipid.
    
  • 
     = Integrated peak area of this compound.
    
  • 
     = Concentration of this compound spiked into the sample.
    
  • 
     = Response Factor (Ideally 1.0 for structurally similar lipids, but can be empirically determined).
    
Troubleshooting & Causality
IssueProbable CauseCorrective Action
Low IS Recovery Incomplete phase separation or plastic binding.Ensure vigorous vortexing before centrifugation. Switch to glass inserts.
IS Peak Splitting Isomerization (1,3 vs 1,2 shift).Keep samples at 4°C. Avoid acidic modifiers in Mobile Phase if possible.
Signal Saturation Concentration too high.This compound ionizes efficiently. If peak tops are flat, dilute the IS working solution to 1 µM.
References
  • LIPID MAPS® Structure Database. "Diacylglycerols and standard nomenclature." Available at: [Link]

  • Matyash, V., et al. (2008).[5][6] "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137–1146. Available at: [Link]

  • Cajka, T., & Fiehn, O. (2014). "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry, 61, 192–206. Available at: [Link]

  • Avanti Polar Lipids. "Lipidomics Adducts and Fragmentation Guide." Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dinonadecanoin Peak Shape

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Dinonadecanoin (specifically 1,3-Dinonadecanoin) is a Diacylglycerol (DAG) featuring two nonadecanoic acid (C19:0) chains. It is widely used as an Internal Standard (IS) in lipidomics because the odd-chain C19 fatty acid is rare in biological matrices.

The Challenge: Unlike Triacylglycerols (TAGs), this compound possesses a free hydroxyl group on the glycerol backbone. This dual nature—immense hydrophobicity combined with a polar interaction site—makes it susceptible to two distinct peak shape failures: hydrophobic collapse (solubility issues) and silanol interaction (tailing).

Physicochemical Profile
PropertySpecificationChromatographic Implication
Structure Diacylglycerol (C19:0/0:0/C19:[1][2]0)High hydrophobicity; requires high organic strength.
Functional Group Free Hydroxyl (-OH) at sn-2Critical: Susceptible to H-bonding with residual silanols (tailing).
Solubility Soluble in CHCl₃, DCM, THF, IPARisk: Insoluble in pure ACN/MeOH (Mobile Phase A).
LogP > 15 (Estimated)Requires strong elution solvents (IPA/Hexane) to elute.

Diagnostic Decision Matrix

Use this logic flow to identify the root cause of your peak distortion.

TroubleshootingTree Start Symptom: Poor this compound Peak Split Symptom: Split Peak / Fronting Start->Split Broad Symptom: Broad / Gaussian Widening Start->Broad Tail Symptom: Tailing (As > 1.2) Start->Tail Solvent Cause: Injection Solvent Mismatch (Strong Solvent Effect) Split->Solvent Sample in CHCl3/DCM? Temp Cause: Slow Mass Transfer (Column too cold) Broad->Temp Temp < 40°C? Silanol Cause: Silanol Interaction (Free -OH binding to silica) Tail->Silanol Using pure silica column? Sol1 Fix: Match Sample Diluent to Initial MP (Add IPA/MeOH, remove CHCl3) Solvent->Sol1 Sol2 Fix: Increase Column Temp (Set to 50°C - 60°C) Temp->Sol2 Sol3 Fix: Add Ammonium Formate (10mM) or Switch to Hybrid Column (BEH) Silanol->Sol3

Figure 1: Diagnostic logic for identifying the root cause of lipid peak distortions.

Deep Dive: The "Strong Solvent Effect" (Most Common Failure)

The Scenario: You dissolve this compound in Chloroform (CHCl₃) or Dichloromethane (DCM) because it is highly soluble. You inject this into a Reverse-Phase system starting at 100% Methanol or Acetonitrile.

The Mechanism:

  • Precipitation: Upon injection, the hydrophobic lipid hits the "weaker" mobile phase (MeOH/ACN). The lipid momentarily precipitates or forms micro-droplets because it is insoluble in the mobile phase surrounding the injection plug.

  • Breakthrough: Alternatively, if the injection volume is large, the plug of strong solvent (CHCl₃) travels down the column faster than the mobile phase, carrying a portion of the analyte with it, while the rest interacts with the stationary phase.

  • Result: This creates a "split peak" or severe fronting (shark-fin shape).

The Solution (The "Compatibilizer" Method): Do not inject pure CHCl₃/DCM. Instead, use a diluent that is compatible with both the lipid and the mobile phase.

  • Recommended Diluent: 1:1 (v/v) Isopropanol:Methanol or 1:2 (v/v) Chloroform:Methanol.

  • Injection Volume: Reduce to < 5 µL if using strong solvents.

Deep Dive: Silanol Interactions (Tailing)

The Scenario: The peak is not split, but it has a long tail (Asymmetry factor > 1.5).

The Mechanism: this compound is a DAG. Unlike TAGs, it has a free hydroxyl group .

  • Standard C18 columns use silica particles.

  • Residual silanols (Si-OH) on the silica surface are acidic.

  • The free -OH on this compound can hydrogen bond with these silanols.

  • This secondary interaction delays a fraction of the molecules, causing the tail.[3]

The Solution:

  • Mobile Phase Modifier: Add 10mM Ammonium Formate or Ammonium Acetate to the mobile phase. The ammonium ions shield the silanols.

  • Column Choice: Use a "Hybrid" particle (e.g., Waters BEH, Agilent Poroshell HPH) or a high-coverage C18 (End-capped). These chemically block silanols.[3]

The "Golden Method" Protocol

This protocol is designed to be self-validating. If this method fails, the issue is likely hardware (injector/leak) rather than chemistry.

A. Mobile Phase Preparation[4][5][6]
  • Mobile Phase A (Weak): 60:40 Acetonitrile:Water + 10mM Ammonium Formate.

  • Mobile Phase B (Strong): 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

    • Why: IPA is required to elute C19 chains. Ammonium Formate suppresses silanol activity [1].

B. Sample Preparation (Critical Step)
  • Dissolve stock this compound in Chloroform (1 mg/mL).

  • Dilute working standard into Methanol:Isopropanol (1:1) .

    • Final Concentration: 10 µg/mL.

    • Why: This solvent mixture prevents precipitation upon injection while maintaining solubility [2].

C. Instrument Parameters
ParameterSettingRationale
Column C18 Hybrid (e.g., BEH C18), 2.1 x 50mm, 1.7µmHybrid particles minimize tailing for DAGs.
Temperature 55°C High temp improves mass transfer and lowers viscosity of IPA [3].
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC lipids.
Injection 1 - 2 µLLow volume prevents solvent effects.
Detection CAD / ELSD / MSUV at 205nm is possible but has low sensitivity and baseline drift.
D. Gradient Table
Time (min)% A% BCurve
0.006040Initial
2.004060Linear
8.000100Linear
10.000100Hold (Elute C19 chains)
10.106040Re-equilibrate

Troubleshooting FAQ

Q: My this compound peak retention time is shifting between runs. A: This is often due to "Phase Collapse" or insufficient equilibration. Because the method uses high IPA, the column takes longer to re-equilibrate. Increase the post-run time by 2 minutes. Also, ensure your column temperature is stable; lipid retention is highly temperature-sensitive.

Q: I see "Ghost Peaks" eluting after my this compound. A: Lipids are "sticky." This is likely carryover from a previous injection.

  • Fix: Change your needle wash solvent to a "Magic Mix": 25% Water, 25% IPA, 25% Methanol, 25% Acetonitrile. Standard MeOH washes are not strong enough to remove C19 lipids from the needle [4].

Q: Can I use a C8 column instead of C18? A: Yes. For very hydrophobic lipids like this compound, C8 can actually provide sharper peaks because the interaction is less intense, allowing for faster mass transfer. However, you will lose resolution if separating it from similar species (e.g., C18 DAGs).

References

  • Waters Corporation. Troubleshooting Peak Tailing in Reverse-Phase Chromatography. Waters Knowledge Base.[4] Link

  • Danne-Rasche, N., et al. (2018).[5] Nano-LC/NSI MS Refines Lipidomics by Enhancing Lipid Coverage.[5] ResearchGate. Link

  • Restek Corporation. LC Troubleshooting: All of My Peaks Are Tailing! Restek ChromaBLOGraphy. Link

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. Phenomenex Blog. Link

  • Cayman Chemical. 1,3-Dinonadecanoin Product Insert & Solubility Data. Cayman Chemical. Link

Sources

Technical Support Center: Optimizing Dinonadecanoin Ionization in ESI+

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Neutral Lipid Paradox

Dinonadecanoin (typically 1,2- or 1,3-Dinonadecanoin) is a synthetic diacylglycerol (DAG) containing two odd-chain fatty acids (C19:0). It is widely utilized as an internal standard in lipidomics because C19 fatty acids are biologically rare, ensuring no interference with endogenous lipids.

However, users frequently report low sensitivity or erratic signal stability in ESI+ mode. This is not usually a defect in the standard, but a fundamental mismatch between the molecule's chemistry and standard peptide-centric ESI parameters.

The Core Physics:

  • Lack of Basic Sites: Unlike peptides or amines, this compound lacks a basic nitrogen atom. It cannot easily accept a proton to form

    
    .
    
  • Adduct Reliance: It relies entirely on cationization—wrapping around a metal or ammonium ion (

    
     or 
    
    
    
    ).
  • Hydrophobicity: The two C19 chains create extreme hydrophobicity, leading to poor solubility in high-aqueous mobile phases and potential precipitation at the ESI emitter tip.

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Part 1: The Chemistry of Adducts (Critical)

Question: Why is my signal non-existent, and why do I see a split signal?

Answer: You are looking for the wrong ion. Neutral DAGs like this compound are extremely difficult to protonate. If you rely on background ions, you will get a chaotic mixture of Sodiated (


) and Potassiated (

) adducts derived from glass and solvents.

The Sodium Trap: Sodium adducts are thermodynamically stable but analytically useless. The ion-dipole interaction between Na+ and the glycerol backbone is so strong that it requires excessive collision energy to fragment, often destroying the molecule before informative fragments are generated.

The Solution: Force the Ammonium Adduct You must introduce Ammonium Formate or Ammonium Acetate into your mobile phase. This drives the formation of


, which is:
  • Dominant: It suppresses Na+ adducts by mass action.

  • Fragmentable: It yields clean neutral loss fragments in MS/MS (loss of ammonia + fatty acid), essential for confirmation.

Visualization: The Adduct Competition Mechanism

AdductCompetition DAG This compound (Neutral Lipid) Sodiated [M+Na]+ Stable but 'Dead End' Poor Fragmentation DAG->Sodiated High Affinity (Uncontrolled) Ammoniated [M+NH4]+ Target Ion Clean MS/MS DAG->Ammoniated Mass Action (Controlled) Na Trace Na+ (Glass/Solvent) Na->Sodiated NH4 Ammonium Buffer (10mM Added) NH4->Sodiated Suppresses NH4->Ammoniated

Figure 1: Mechanism of adduct competition. Adding ammonium buffer (Green path) is required to suppress the uncontrolled formation of sodium adducts (Red path).

Part 2: Mobile Phase & Solubility Optimization

Question: My signal is unstable (spiking) or fades over time. Is the standard degrading?

Answer: It is likely precipitating, not degrading. This compound is highly lipophilic. Standard Reversed-Phase (RP) gradients often start with high water content (e.g., 60-90% Water). At these conditions, C19 lipids can crash out of solution inside the capillary or at the ESI needle, causing spray instability.

Protocol: The "Lipid-Friendly" Solvent System

Do not use standard Peptide Mobile Phases (0.1% Formic Acid in Water/ACN). Use the following Lipidomics-grade system:

ParameterMobile Phase A (Weak)Mobile Phase B (Strong)
Base Solvent 60:40 Acetonitrile : Water90:10 Isopropanol : Acetonitrile
Modifier 10 mM Ammonium Formate 10 mM Ammonium Formate
Acidifier 0.1% Formic Acid0.1% Formic Acid
Function Solubilizes polar headgroups; prevents early elution.[1]IPA is critical to solubilize the C19 chains and ensure stable desolvation.

Key Technical Insight: The inclusion of Isopropanol (IPA) in Mobile Phase B is non-negotiable for long-chain DAGs. Acetonitrile alone is often insufficient to solvate the hydrophobic tails during the desolvation process in the ESI plume.

Part 3: Source Parameter Tuning

Question: I see the ammonium adduct, but I also see a peak at [M-18]. What is happening?

Answer: You are observing In-Source Water Loss (


). DAGs have a hydroxyl group that is prone to elimination under high thermal stress.

If your source temperature or Declustering Potential (DP) / Fragmentor voltage is too high, you strip water from the molecule before it enters the mass analyzer. This splits your signal across multiple channels, effectively lowering your sensitivity.

Troubleshooting Workflow: Source Optimization

Follow this logic gate to tune your instrument.

SourceTuning Start Start Tuning Infuse this compound @ 10µL/min CheckAdduct Check Spectrum: Is [M+NH4]+ dominant? Start->CheckAdduct SodiumHigh Issue: High [M+Na]+ CheckAdduct->SodiumHigh No WaterLoss Issue: High [M+H-H2O]+ CheckAdduct->WaterLoss No GoodSignal Optimal Signal: [M+NH4]+ > 90% TIC CheckAdduct->GoodSignal Yes FixSodium Action: Increase NH4+ Conc. Switch to Plasticware SodiumHigh->FixSodium FixWater Action: Lower Source Temp Lower Fragmentor/DP Voltage WaterLoss->FixWater FixSodium->CheckAdduct Retest FixWater->CheckAdduct Retest

Figure 2: Decision tree for tuning ESI source parameters to maximize the target ammonium adduct.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ammonium Acetate instead of Ammonium Formate? A: Yes. Ammonium Acetate often provides slightly better signal intensity for neutral lipids in ESI+ because the acetate anion is less acidic than formate, reducing the suppression of the ammonium adduct formation. However, Formate is generally preferred if you are simultaneously analyzing other lipid classes (like Phospholipids) that require better peak shape.

Q2: Why is my blank showing a peak at the this compound mass? A: This is likely Carryover or Contamination .

  • Carryover: C19 lipids are "sticky." Ensure your needle wash contains at least 50% IPA or Chloroform.

  • Contamination: Low-grade IPA often contains alkyl amines that mimic lipid adducts. Ensure you are using LC-MS Grade solvents, not just HPLC grade.

Q3: What is the exact mass I should target? For 1,2-Dinonadecanoin (


):
  • Monoisotopic Mass (Neutral): 652.6006 Da

  • Target Ion

    
    : 670.6344 m/z 
    
  • Target Ion

    
    : 675.5898 m/z (Avoid this)
    

References

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. [Link]

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 30(4), 579–599. [Link]

  • LIPID MAPS® Lipidomics Gateway. (n.d.). Diacylglycerol Standards and Ionization. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367-412. [Link]

Sources

Technical Support Center: Troubleshooting Dinonadecanoin Carryover

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Eliminating Dinonadecanoin (TG 19:0/19:0/19:0) Carryover in LC-MS Autosamplers Ticket ID: #LIPID-TRBL-190 Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]

Executive Summary

This compound (TG 19:0/19:0/19:0) is a synthetic triacylglycerol commonly utilized as an internal standard (IS) in lipidomics due to its absence in endogenous biological samples. However, its high lipophilicity (LogP > 25) and molecular weight make it prone to severe adsorption on autosampler flow paths.

This guide addresses "ghost peaks" of this compound appearing in blank injections. Unlike small molecule carryover, triglyceride carryover is often driven by solubility limits rather than active site adsorption. The solution requires a shift from "cleaning" to "dissolving."[2][3]

Part 1: Diagnostic Workflow

User Question: How do I distinguish between system contamination and true autosampler carryover?

Scientist’s Response: Before tearing down hardware, we must isolate the source. Contamination is static; carryover is dynamic. Perform the "Gradient Blank Test" to validate the issue.

The Gradient Blank Protocol
  • Inject High Standard: Inject your highest concentration this compound standard (e.g., 10 µg/mL).[1]

  • Inject Blank 1: Immediately inject a double-blank (pure mobile phase).[1]

  • Inject Blank 2: Inject a second double-blank.

  • Inject Null: Run the gradient without an injection (0 µL injection or "Run Method" without vial sampling).

Interpretation:

  • Decaying Peaks: If Blank 1 > Blank 2 > Null (Clean), you have Autosampler Carryover .[1]

  • Constant Peaks: If Blank 1 ≈ Blank 2 ≈ Null, you have System Contamination (check mobile phase reservoirs or column frit).[1]

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Start: Ghost Peak Detected Test Run Gradient Blank Test (Std -> Blank 1 -> Blank 2 -> Null) Start->Test Decision Is Peak Present in Null Run? Test->Decision Contamination System Contamination (Source: Mobile Phase/Column) Decision->Contamination Yes (Constant Area) Carryover Autosampler Carryover (Source: Needle/Loop/Valve) Decision->Carryover No (Decaying Area) Action1 Action: Change Solvents, Wash Column Frit Contamination->Action1 Action2 Action: Optimize Needle Wash & Valve Cleaning Carryover->Action2

Figure 1: Decision tree for isolating the source of this compound background signals.

Part 2: Chemistry & Solvents (The Root Cause)[4]

User Question: I am using 100% Methanol as a needle wash, but the carryover persists. Why?

Scientist’s Response: Methanol is insufficient for long-chain triglycerides like this compound.[1] While Methanol is "organic," it is too polar to effectively dissolve a C57 lipid species rapidly. You are likely precipitating the lipid on the needle rather than washing it off.

To remove this compound, you must use a solvent system with a solubility parameter close to that of the lipid. You need Strong Non-Polar Solvents .

Recommended Wash Solvent Configurations
ParameterStandard (Ineffective)High-Performance (Recommended) Aggressive (Stubborn Cases)
Composition 100% Methanol or ACNIPA:Acetonitrile:Acetone (4:3:3) Isopropanol:Cyclohexane (50:50)
Mechanism Polarity mismatchBroad solubility rangeDirect hydrophobic dissolution
System Compatibility UniversalUniversalCheck PEEK tubing compatibility
Use Case Polar metabolitesGeneral LipidomicsHigh-Chain Triglycerides (TAGs)

Critical Warning: Avoid Chloroform in automated systems if you use PEEK (polyetheretherketone) tubing or rotor seals, as it causes swelling and system over-pressure. Cyclohexane is a safer alternative for PEEK.

Part 3: Hardware & Method Optimization

User Question: My wash solvents are correct, but I still see carryover. Where is it hiding?

Scientist’s Response: If chemistry fails, the issue is mechanical. This compound is "sticky" and will adhere to specific material interfaces.

The Rotor Seal

The rotor seal in the injection valve is the most common adsorption site.

  • Issue: Standard Vespel® seals can adsorb hydrophobic compounds.[1]

  • Fix: Upgrade to a Tefzel® (ETFE) or PEEK rotor seal.[1] These materials have lower surface energy and reduce lipid adhesion.[1]

The "Sawtooth" Wash Gradient

A linear gradient often fails to scour lipids from the column head. Implement a "Sawtooth" wash at the end of your analytical run to oscillate between high-organic and equilibrium conditions.

Protocol:

  • End analytical gradient at 95% B.[1]

  • Hold 95% B for 2 min.

  • Drop to 10% B (0.5 min).

  • Ramp to 100% B (1 min).

  • Hold 100% B (2 min).

  • Re-equilibrate.[1]

Multi-Wash Configuration (External vs. Internal)

You must wash both the inside (sample path) and outside (vial contact) of the needle.

WashCycle Start Injection Sequence Start Draw 1. Draw Sample Start->Draw ExtWash 2. External Needle Wash (Dip in IPA/Cyclohexane) Draw->ExtWash Removes vial septum residue Inject 3. Valve Switch -> Inject ExtWash->Inject IntWash 4. Internal Loop Wash (Flush with Strong Solvent) Inject->IntWash Cleans flow path during run IntWash->Start Next Sample

Figure 2: Optimal wash sequence.[1] Note that the External Wash must happen BEFORE injection to prevent septum debris/lipid coating from entering the valve.

Part 4: Validated Cleaning Protocol

User Question: Can you provide a step-by-step protocol to recover my dirty system?

Scientist’s Response: Yes. Follow this "System Passivation" protocol to strip this compound from the flow path.

Reagents Required:

  • Wash A: Water/Methanol (50:50)[1][4]

  • Wash B: Isopropanol/Cyclohexane (50:[1]50) or Isopropanol/Acetone/ACN (40:30:30)[1]

Step-by-Step:

  • Remove Column: Replace the analytical column with a union connector. (Do not wash the column with Cyclohexane if it is not compatible).

  • Solvent Swap: Place Line A in Wash A and Line B in Wash B.

  • Injector Purge: Perform 5 consecutive "Injector Purge" or "Prime" cycles using Wash B (Strong Solvent).[1]

  • Needle Dip: If your autosampler has a rinse vial, fill it with Wash B and program a 10-second dip before and after injection.[1]

  • Flow Wash: Pump Wash B through the system at 0.5 mL/min for 30 minutes. Switch the injection valve manually (or via software) every 2 minutes to clean both the "Load" and "Inject" positions.

  • Reset: Flush lines with 100% Isopropanol, then return to your standard mobile phases.

References

  • Dolan, J. W. (2014).[1] "Autosampler Carryover." LCGC North America, 32(8), 546–551. Link

    • Authoritative grounding for the mechanical sources of carryover (seals/tubing gaps).
  • Waters Corporation. (2020).[1] "LipidQuan: Quantitation of Lipids in Plasma and Serum." Application Note 720006334EN. Link

    • Source for the "Strong Wash" solvent composition (IPA/ACN) specific to lipidomics.
  • Agilent Technologies. (2018).[1] "LC/MS Method for Comprehensive Analysis of Plasma Lipids." Application Note 5991-9282EN. Link

    • Validates the use of Isopropanol as the primary solubilizing agent for triglycerides in LC-MS.
  • Cajka, T., & Fiehn, O. (2014). "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry, 61, 192–206. Link

    • Scientific basis for lipid solubility parameters and the necessity of non-polar solvents for TAGs.

Sources

Technical Support Center: Optimizing Collision Energy for Dinonadecanoin Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with odd-chain diacylglycerols, specifically Dinonadecanoin, and aims to provide expert-level guidance on optimizing collision energy for effective structural elucidation via tandem mass spectrometry (MS/MS).

Introduction: The Importance of Precise Collision Energy in Lipidomics

This compound is a diacylglycerol composed of a glycerol backbone esterified with two nonadecanoic acid (C19:0) chains.[1][2][3] Its analysis is crucial in studies involving odd-chain fatty acids, which have growing importance in metabolic research. Tandem mass spectrometry (MS/MS) is the cornerstone technique for identifying such lipids within complex biological matrices.[4][5][6] The process involves the ionization of the lipid molecule, selection of its specific molecular ion (the precursor ion), and subsequent fragmentation through collision with an inert gas—a process known as Collision-Induced Dissociation (CID).[7][8]

The energy applied during this collision is a critical parameter. Insufficient energy will result in poor fragmentation, leaving the precursor ion largely intact. Conversely, excessive energy will shatter the molecule into small, non-specific fragments, erasing valuable structural information.[9] Therefore, methodical optimization of collision energy is paramount to generating informative, high-quality fragmentation spectra that reveal the lipid's precise structure. This guide provides a series of frequently asked questions and troubleshooting protocols to help you achieve this.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the expected precursor ions for this compound in my initial full-scan mass spectrum?

Answer: Before you can optimize fragmentation, you must correctly identify the precursor ion. This compound (Molecular Formula: C₄₁H₈₀O₅, Molecular Weight: 653.1 g/mol )[1][10] will ionize differently depending on the ion source conditions and the solvents used. Using electrospray ionization (ESI), you should look for the following common adducts:

  • Positive Ion Mode (+ESI): This is the most common mode for diacylglycerol analysis.

    • [M+H]⁺: Protonated molecule (m/z 654.1).

    • [M+NH₄]⁺: Ammonium adduct (m/z 671.1). This adduct is often preferred for triglycerides and diglycerides as it can yield highly specific fragmentation patterns.[11][12]

    • [M+Na]⁺: Sodium adduct (m/z 676.1). Often observed as a contaminant, but can be intentionally used.

  • Negative Ion Mode (-ESI): While less common for this lipid class, you might observe:

    • [M-H]⁻: Deprotonated molecule (m/z 652.1).

    • [M+Cl]⁻: Chloride adduct (m/z 688.1), which can enhance sensitivity for certain lipid classes.[13]

Table 1: Calculated m/z Values for this compound Precursor Ions

Ion Type Molecular Formula Calculated m/z
[M+H]⁺ [C₄₁H₈₁O₅]⁺ 654.6084
[M+NH₄]⁺ [C₄₁H₈₄NO₅]⁺ 671.6349
[M+Na]⁺ [C₄₁H₈₀O₅Na]⁺ 675.5904

| [M-H]⁻ | [C₄₁H₇₉O₅]⁻ | 652.5927 |

Q2: What is the characteristic fragmentation pattern I should be looking for from this compound?

Answer: The primary fragmentation pathway for diacylglycerols (DAGs) involves the neutral loss of one of the fatty acyl chains. For this compound, which contains two nonadecanoic acid chains, the key fragmentation events from the [M+H]⁺ precursor are:

  • Neutral Loss of Nonadecanoic Acid: The loss of one fatty acid chain (C₁₉H₃₈O₂) as a neutral molecule.

    • Precursor [M+H]⁺ (m/z 654.6) → [M+H - C₁₉H₃₈O₂]⁺ (m/z 357.3)

  • Formation of Acylium Ion: The formation of the protonated nonadecanoic acid fragment.

    • Precursor [M+H]⁺ (m/z 654.6) → [C₁₉H₃₇O]⁺ (m/z 281.3)

The most informative spectrum will show a strong signal for both the remaining diglyceride fragment and the acylium ion, confirming the identity of the fatty acid constituents.

G cluster_precursor Precursor Ion cluster_fragments Key Fragment Ions precursor This compound [M+H]⁺ m/z 654.6 frag1 [M+H - C₁₉H₃₈O₂]⁺ (Loss of Nonadecanoic Acid) m/z 357.3 precursor->frag1 Neutral Loss frag2 [C₁₉H₃₇O]⁺ (Nonadecanoyl Acylium Ion) m/z 281.3 precursor->frag2 Acylium Formation

Caption: Fragmentation pathway of protonated this compound.
Q3: My MS/MS spectrum is dominated by the precursor ion with very little fragmentation. What should I do?

Answer: This is a classic sign of insufficient collision energy. The energy supplied to the collision cell is not enough to overcome the activation energy required to break the ester bonds.

Troubleshooting Steps:

  • Increase Collision Energy: Systematically increase the collision energy in small increments (e.g., 2-5 eV or 2-5 units of Normalized Collision Energy, NCE).

  • Monitor Fragmentation: Observe the MS/MS spectrum at each step. You should see the intensity of the precursor ion decrease while the intensity of your target fragment ions (m/z 357.3 and 281.3) increases.

  • Find the "Sweet Spot": The optimal energy is typically the point where the precursor ion intensity is significantly reduced (e.g., to 10-30% of its original intensity) and the desired fragment ions are at their maximum intensity.

Q4: I'm seeing too many small, uninformative fragments and my precursor ion is gone. What's the problem?

Answer: This indicates excessive collision energy, or "over-fragmentation." The molecule is being hit so hard that it's shattering into many small pieces, including fragments from the glycerol backbone and further breakdown of the fatty acid chains. This obscures the key diagnostic ions.

Troubleshooting Steps:

  • Decrease Collision Energy: Systematically decrease the collision energy in increments (e.g., 2-5 eV or NCE units).

  • Observe Fragmentation: Watch for the reappearance of your key diagnostic fragments (m/z 357.3 and 281.3) and the precursor ion (m/z 654.6).

  • Re-optimize: Continue to adjust the energy until you achieve a balanced spectrum with a clear precursor and strong, specific fragment ions.

Q5: Should I use Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD)? What's the difference?

Answer: The choice between CID and HCD depends on your instrument's capabilities, particularly if you are using an Orbitrap-based platform.

  • Collision-Induced Dissociation (CID): This is a resonant excitation technique typically performed within an ion trap. It's a "slower" heating process with multiple low-energy collisions.[14] While effective, it can sometimes suffer from a "low-mass cutoff," where low m/z fragment ions are not detected efficiently.

  • Higher-Energy C-trap Dissociation (HCD): This is a non-resonant, beam-type dissociation that occurs in a dedicated collision cell.[14] It imparts a higher, more uniform energy to the ions. For lipidomics, HCD is often preferred because it produces richer fragmentation spectra, provides better detection of low-mass diagnostic ions, and is generally more reproducible.[15][16][17]

Recommendation: Start with HCD if available. It often provides a more comprehensive fragment ion profile for lipids. If using a triple quadrupole or Q-TOF instrument, the "CID" performed in the collision cell is beam-type and analogous to HCD.[14]

Experimental Protocols

Protocol 1: Systematic Collision Energy Optimization

This protocol describes a collision energy ramping experiment to determine the optimal setting for your instrument. This is best performed by direct infusion of a this compound standard.

Objective: To generate a breakdown curve and identify the collision energy that maximizes the abundance of diagnostic fragment ions.

Methodology:

  • Prepare Standard: Prepare a 1-10 µM solution of this compound in a suitable solvent (e.g., methanol or isopropanol with 0.1% formic acid for positive mode).

  • Instrument Setup (Direct Infusion):

    • Infuse the standard solution at a low flow rate (e.g., 5-10 µL/min).

    • Set the mass spectrometer to Full Scan MS mode to locate the precursor ion of interest (e.g., [M+H]⁺ at m/z 654.6).

    • Switch to MS/MS (or product ion scan) mode, isolating the precursor ion with a narrow isolation window (e.g., 1.0-1.5 m/z).

  • Collision Energy Ramp:

    • Acquire a series of MS/MS spectra, stepping the collision energy across a relevant range.

    • Start at a low energy (e.g., 10 eV or 15 NCE) and increase in steps of 2-5 units up to a high energy (e.g., 50 eV or 60 NCE).[18] The exact range will depend on your instrument.

  • Data Analysis:

    • For each energy level, record the absolute or relative intensity of the precursor ion and the key fragment ions.

    • Plot the relative intensity of each ion as a function of collision energy. This plot is known as a breakdown curve.

    • The optimal collision energy is the point on the curve where the abundance of your diagnostic fragments is maximized before they begin to fragment further. For general profiling, a normalized collision energy of around 30 has been shown to be effective for a broad range of neutral lipids.[19]

Table 2: Example Starting Collision Energy Ranges for Lipid Analysis

Instrument Type Dissociation Type Typical Energy Unit Recommended Starting Range
Orbitrap (Fusion, QE) HCD NCE (Normalized) 25 - 35
Orbitrap (Fusion) CID (Ion Trap) NCE (Normalized) 30 - 40
Q-TOF CID (Beam-Type) Collision Energy (eV) 20 - 40 eV

| Triple Quadrupole | CID (Beam-Type) | Collision Energy (eV) | 20 - 40 eV |

Note: These are starting points. Empirical optimization for your specific instrument and compound is essential.[7]

Sources

Validation & Comparative

Validating Dinonadecanoin Linearity Range for Quantitative Lipidomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Neutral Lipidomics

In quantitative lipidomics, the sheer diversity of molecular species and the prevalence of isobaric overlaps make the accurate quantification of diacylglycerols (DAGs) and triacylglycerols (TAGs) highly challenging[1]. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, co-eluting biological matrix components cause unpredictable ion suppression, skewing the relationship between detector response and true lipid concentration.

To correct for extraction variance and matrix-induced ion suppression, the addition of exogenous internal standards prior to extraction is an absolute necessity. Dinonadecanoin (1,2-dinonadecanoyl-sn-glycerol, or 19:0/19:0 DAG) has emerged as a premier internal standard for DAG quantification[2]. Because 19-carbon fatty acids are virtually absent in mammalian tissues, this compound provides a pristine background signal. Similar odd-chain strategies are widely employed across other lipid classes—such as PC(19:0/19:0) for glycerophospholipids—to establish reliable metabolic signatures in complex diseases[3].

This guide objectively compares this compound against alternative internal standards and provides a self-validating, step-by-step protocol for establishing its linearity range to ensure rigorous quantitative accuracy.

Comparative Analysis: Selecting the Optimal Internal Standard

While stable isotope-labeled (SIL) standards are often considered the gold standard, their high cost and chromatographic behavior in Reversed-Phase LC (RPLC) can present challenges. The table below compares this compound with its primary alternatives.

Analytical FeatureThis compound (19:0/19:0 DAG)Deuterated DAGs (e.g., d5-19:0/19:0)Shorter Odd-Chain DAGs (e.g., 15:0/15:0)
Structural Fidelity High: Perfectly mimics the hydrophobicity of physiological long-chain DAGs.Perfect: Exact isotopologue of the target analyte.Moderate: Shorter acyl chains alter hydrophobicity and partitioning.
Chromatographic Behavior Co-elutes precisely with endogenous lipids of the same Equivalent Carbon Number (ECN).Slight retention time shift due to the deuterium isotope effect in high-res RPLC.Elutes significantly earlier than most endogenous long-chain DAGs.
Endogenous Background Extremely Rare: 19:0 fatty acids are virtually absent in mammalian biology.None: Synthetic isotopes do not exist naturally.Low/Moderate: 15:0 can be present via dairy or ruminant-derived diets.
Matrix Effect Compensation Excellent: Corrects for bulk DAG class suppression zones effectively.Absolute Best: Corrects for specific, matched molecular species.Good: However, RT mismatch can expose the standard to different suppression zones.
Cost & Scalability Highly cost-effective; ideal for high-throughput, large-cohort lipidomics.Prohibitively expensive for large-scale, multi-class lipidomic profiling.Cost-effective, but carries a higher risk of dietary background interference.

The Causality of Linearity Validation

Validating the linearity range of this compound is not merely a regulatory checkbox; it is a fundamental requirement for a self-validating quantitative system.

  • Why validate linearity? At high concentrations, the electrospray ionization (ESI) droplet surface becomes saturated, leading to a non-linear detector response (ion suppression). Conversely, at low concentrations, chemical noise obscures the signal.

  • The Goal: To define the exact dynamic range (Limit of Quantitation to Upper Limit of Linearity) where the peak area of this compound is strictly proportional to its spiked concentration, ensuring it can accurately normalize the highly variable concentrations of endogenous DAGs[1].

Experimental Protocol: Step-by-Step Linearity Validation

This workflow utilizes a surrogate matrix to establish a baseline, followed by biphasic extraction and LC-MS/MS analysis.

Phase 1: Matrix Preparation & Spiking
  • Matrix Selection: Prepare a surrogate matrix (e.g., 40 mg/mL Bovine Serum Albumin in PBS) or utilize exhaustively lipid-stripped human plasma.

    • Causality: A true blank matrix is required to calculate the Limit of Blank (LOB) and ensure that no endogenous isobaric compounds artificially inflate the lower end of the calibration curve.

  • Standard Curve Preparation: Prepare a stock solution of this compound in chloroform/methanol (1:1, v/v). Create an 8-point serial dilution working stock ranging from 1 nM to 10 µM.

  • Spiking: Aliquot 50 µL of the surrogate matrix into glass vials. Spike 10 µL of each this compound dilution into separate vials.

Phase 2: Biphasic Lipid Extraction (Modified MTBE Method)
  • Precipitation: Add 225 µL of ice-cold Methanol to the spiked matrix and vortex for 10 seconds to precipitate proteins.

  • Partitioning: Add 750 µL of Methyl tert-butyl ether (MTBE) and incubate on a shaker at room temperature for 10 minutes.

  • Phase Separation: Add 188 µL of LC-MS grade water. Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: MTBE is preferred over traditional Bligh & Dyer (chloroform) because the lipid-rich organic layer partitions to the top. This prevents the pipette tip from passing through the protein disc, eliminating contamination and improving the recovery reproducibility of this compound[2].

  • Drying: Transfer 500 µL of the upper organic phase to a new vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).

Phase 3: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phases: Use Water/Acetonitrile (40:60) for Mobile Phase A, and Isopropanol/Acetonitrile (90:10) for Mobile Phase B. Crucially, add 10 mM ammonium acetate to both phases.

    • Causality: Neutral lipids like DAGs ionize poorly on their own. Ammonium acetate forces this compound to ionize efficiently as an

      
       adduct. During collision-induced dissociation (CID), this adduct undergoes a highly predictable neutral loss of the nonadecanoic acid chain, providing a clean, high-signal Multiple Reaction Monitoring (MRM) transition.
      
Phase 4: Data Processing & Statistical Validation
  • Integration: Extract the chromatogram for the this compound MRM transition and integrate the peak area.

  • Regression Analysis: Plot the peak area against the nominal spiked concentration. Apply a

    
     weighted linear regression.
    
    • Causality: Standard unweighted linear regression heavily biases the curve toward high concentrations. A

      
       weighting ensures that the variance at the Lower Limit of Quantitation (LLOQ) is accurately modeled, preventing gross quantification errors for low-abundance signaling lipids.
      
  • Acceptance Criteria: The system is validated if

    
    , the Signal-to-Noise (S/N) ratio at LLOQ is 
    
    
    
    , and the precision (CV%) across triplicate injections is
    
    
    .

Workflow Visualization

G N1 1. Surrogate Matrix N2 2. Spike IS (this compound) N1->N2 N3 3. MTBE Biphasic Extraction N2->N3 N4 4. LC-MS/MS Acquisition N3->N4 N5 5. Weighted Linear Regression N4->N5

Workflow for validating this compound linearity in quantitative LC-MS/MS lipidomics.

References

1.[2] Title: A Membrane-Bound Diacylglycerol Species Induces PKCɛ-Mediated Hepatic Insulin Resistance | Source: nih.gov | URL: 2.[1] Title: LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS | Source: lipidmaps.org | URL: 3.[3] Title: Obesity dependent metabolic signatures associated with nonalcoholic fatty liver disease progression | Source: nih.gov | URL:

Sources

Navigating the Nuances of Lipidomics: A Comparative Guide to Dinonadecanoin and Tripentadecanoin as Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the selection of an appropriate internal standard is a cornerstone of method robustness and data integrity. This guide provides an in-depth, objective comparison of two commonly employed odd-chain lipid internal standards, dinonadecanoin (a diacylglycerol) and tripentadecanoin (a triacylglycerol), moving beyond a simple listing of properties to explore the causal relationships behind their optimal applications.

The Critical Role of the Internal Standard in Quantitative Analysis

Before delving into a direct comparison, it is crucial to understand the function of an internal standard (IS). An IS is a compound of known concentration added to all samples, including calibration standards and quality controls, at the earliest possible stage of sample preparation.[1][2] Its primary role is to correct for variations that can occur during the entire analytical workflow, from sample extraction and derivatization to chromatographic separation and mass spectrometric detection.[3][4] By calculating the ratio of the analyte's response to the IS's response, analysts can mitigate the impact of sample loss, injection volume inconsistencies, and matrix effects, thereby enhancing the accuracy and precision of the final quantitative results.[3][5]

The ideal internal standard should possess several key characteristics:

  • Chemical and Physical Similarity: It should behave similarly to the analyte of interest during all stages of the analytical process.[6][7]

  • Absence in the Sample: The IS should not be endogenously present in the biological matrix being analyzed.[1][2]

  • Chromatographic Resolution: It should be well-separated from the analytes of interest, or at least not interfere with their detection.[3]

  • Distinct Mass Spectrometric Signal: In mass spectrometry-based methods, the IS must have a different mass-to-charge ratio (m/z) from the analytes.[2]

This compound and Tripentadecanoin: A Tale of Two Odd-Chain Lipids

This compound and tripentadecanoin are both valuable internal standards in lipidomics because they are odd-chain lipids, meaning they contain fatty acids with an odd number of carbon atoms (nonadecanoic acid, C19:0, and pentadecanoic acid, C15:0, respectively).[8][9] Since most naturally occurring lipids in biological systems are even-chained, these odd-chain counterparts are typically absent or present at very low levels in samples, fulfilling a critical requirement for an internal standard.[1]

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of these standards is essential for their effective application.

PropertyThis compoundTripentadecanoin
Molecular Formula C41H80O5[8][10]C48H92O6[9][11]
Molecular Weight 653.07 g/mol [8][10]765.24 g/mol [11]
Lipid Class Diacylglycerol (DAG)[12]Triacylglycerol (TAG)[13]
Fatty Acid Composition Two nonadecanoic acid (C19:0) chains[14]Three pentadecanoic acid (C15:0) chains[15]
Melting Point Not explicitly stated, but expected to be a solid at room temperature.[8]55-57 °C[9][11]
Solubility Soluble in ethanol and DMF.[14]Soluble in chloroform.[11]

The Logic of Selection: Matching the Standard to the Analytical Challenge

The choice between this compound and tripentadecanoin is not arbitrary; it is a strategic decision guided by the specific class of lipids being quantified.

This compound is the preferred internal standard for the quantification of diacylglycerols (DAGs) and other related lipid species like monoacylglycerols (MAGs) .[16] The rationale lies in its structural similarity. As a diacylglycerol itself, this compound will exhibit extraction, chromatographic, and ionization behavior that closely mirrors that of the endogenous DAGs being measured.[6] This close correspondence ensures the most accurate correction for any variability encountered during the analytical process.

Tripentadecanoin , on the other hand, is the gold standard for the quantitative analysis of triacylglycerols (TAGs) , also known as triglycerides. Its three fatty acid chains make it a more suitable mimic for the complex and diverse pool of TAGs found in biological samples. Using tripentadecanoin to quantify TAGs ensures that the internal standard and the analytes of interest are subject to similar matrix effects and ionization suppression, leading to more reliable data.[7]

It is worth noting that for broad, untargeted lipidomics studies, researchers often employ a mixture of internal standards to cover a wide range of lipid classes.[17] In such cases, both this compound and tripentadecanoin might be included to ensure accurate quantification across the diacyl- and triacylglycerol lipid space.

Experimental Workflow: A Practical Guide

The following diagram and protocol outline a general workflow for the use of this compound or tripentadecanoin as internal standards in a typical lipidomics experiment.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Addition Addition of Internal Standard (this compound or Tripentadecanoin) Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch or MTBE method) IS_Addition->Extraction LC_Separation LC Separation (Reversed-Phase Chromatography) Extraction->LC_Separation MS_Detection MS Detection (ESI-MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Ratio Calculation (Analyte Area / IS Area) Peak_Integration->Ratio_Calculation Quantification Quantification (Against Calibration Curve) Ratio_Calculation->Quantification

Caption: General workflow for quantitative lipid analysis using an internal standard.

Detailed Experimental Protocol: Lipid Extraction and Analysis

This protocol describes a common method for lipid extraction from plasma, incorporating the use of an internal standard.

Materials:

  • Plasma sample

  • Internal standard stock solution (this compound or Tripentadecanoin in a suitable solvent like methanol or chloroform)

  • Methanol (ice-cold)

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Vacuum evaporator

  • LC-MS system

Procedure:

  • Sample Preparation: To a clean microcentrifuge tube, add 20 µL of plasma.

  • Internal Standard Addition: Add a known amount (e.g., 10 µL of a 10 µg/mL solution) of the appropriate internal standard (this compound for DAG analysis, tripentadecanoin for TAG analysis) directly to the plasma sample.[2]

  • Protein Precipitation and Initial Extraction: Add 225 µL of ice-cold methanol to the sample. Vortex thoroughly for 1 minute to precipitate proteins.

  • Lipid Extraction: Add 750 µL of MTBE. Vortex vigorously for 10 minutes at 4°C.[2]

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

  • LC-MS Analysis: Inject the reconstituted sample into the LC-MS system for analysis.

Regulatory Considerations and Method Validation

The use of internal standards in bioanalytical methods is subject to regulatory scrutiny from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[18][19][20][21] These agencies provide guidelines on bioanalytical method validation, which include specific recommendations for the use and evaluation of internal standards.[5][22] Key aspects of validation include assessing the internal standard's stability, its impact on the analyte's signal (matrix effects), and the consistency of its response across different samples.[23] A thorough validation is essential to ensure the reliability of the data submitted for regulatory approval.

Conclusion: Making an Informed Choice

The selection of an internal standard is a critical decision in quantitative lipidomics. While both this compound and tripentadecanoin are excellent choices due to their odd-chain structures, their optimal applications are distinct.

  • This compound is the superior choice for the quantification of diacylglycerols .

  • Tripentadecanoin is the preferred internal standard for the analysis of triacylglycerols .

References

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? - SCION Instruments. (2023, August 10). Retrieved from [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. (n.d.). Retrieved from [Link]

  • Tripentadecanoin | C48H92O6 | CID 4290702 - PubChem. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes - WelchLab. (2025, January 23). Retrieved from [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019, October 8). Retrieved from [Link]

  • This compound - CD Biosynsis. (n.d.). Retrieved from [Link]

  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients | ACS Omega. (2019, May 7). Retrieved from [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2). Retrieved from [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers September 2019 - FDA. (2019, September 4). Retrieved from [Link]

  • Internal standards for lipidomic analysis - LIPID MAPS. (2007, April 28). Retrieved from [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Retrieved from [Link]

  • Tripentadecanoin, a promising molecule to fight neurodegenerative diseases - IGMM. (2022, June 12). Retrieved from [Link]

Sources

Navigating the Labyrinth: A Comparative Guide to Matrix Effects on Dinonadecanoin Quantification in Serum vs. Tissue

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of bioanalysis, particularly in drug development and metabolic research, the accurate quantification of lipids is paramount. Dinonadecanoin, a diacylglycerol, is a molecule of interest in various physiological and pathological processes. However, its journey from biological sample to analytical instrument is fraught with challenges, most notably the "matrix effect." This guide provides an in-depth, comparative analysis of the matrix effects encountered when quantifying this compound in two distinct and complex biological matrices: serum and tissue. We will dissect the underlying causes of these effects, provide detailed experimental protocols for their assessment, and offer strategies for their mitigation, ensuring the generation of reliable and reproducible data.

The Crux of the Matter: Understanding Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1] Biological matrices like serum and tissue are complex mixtures of proteins, salts, and a diverse array of lipids, especially phospholipids, which are notorious for causing significant matrix effects.[3][4]

The composition of serum and tissue matrices differs substantially, leading to distinct challenges in this compound analysis. Serum, the liquid fraction of blood, is rich in proteins like albumin and a high concentration of various lipids. Tissue, on the other hand, presents a more heterogeneous environment, with varying lipid and protein profiles depending on the organ of origin. This inherent variability makes a thorough assessment of matrix effects a critical component of bioanalytical method validation.[5][6]

Experimental Design: A Head-to-Head Comparison

To objectively assess the matrix effects on this compound in serum versus a representative tissue (e.g., liver), we will employ a post-extraction addition method. This approach allows for the direct evaluation of how the extracted matrix components interfere with the ionization of the analyte.[7]

The following diagram illustrates the overall experimental workflow:

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_MatrixEffect Matrix Effect Assessment cluster_DataAnalysis Data Analysis Serum_Collection Serum Collection Protein_Precipitation_Serum Protein Precipitation (Serum) Serum_Collection->Protein_Precipitation_Serum Tissue_Homogenization Tissue Homogenization Protein_Precipitation_Tissue Protein Precipitation (Tissue) Tissue_Homogenization->Protein_Precipitation_Tissue Lipid_Extraction_Serum Lipid Extraction (Serum) Protein_Precipitation_Serum->Lipid_Extraction_Serum Lipid_Extraction_Tissue Lipid Extraction (Tissue) Protein_Precipitation_Tissue->Lipid_Extraction_Tissue Set_B_Serum Set B (Serum): Post-Extraction Spike Lipid_Extraction_Serum->Set_B_Serum Set_B_Tissue Set B (Tissue): Post-Extraction Spike Lipid_Extraction_Tissue->Set_B_Tissue Set_A Set A: this compound in Solvent LCMS_Analysis LC-MS/MS Analysis Set_A->LCMS_Analysis Set_B_Serum->LCMS_Analysis Set_B_Tissue->LCMS_Analysis Peak_Area_Measurement Peak Area Measurement LCMS_Analysis->Peak_Area_Measurement Matrix_Effect_Calculation Matrix Effect Calculation Peak_Area_Measurement->Matrix_Effect_Calculation Comparative_Analysis Comparative Analysis Matrix_Effect_Calculation->Comparative_Analysis

Caption: Experimental workflow for assessing matrix effects.

Detailed Experimental Protocols

Part 1: Sample Preparation

Objective: To extract lipids, including this compound, from both serum and tissue matrices while minimizing co-extraction of interfering substances.

Materials:

  • Blank human serum (pooled from at least 6 different sources)[8]

  • Blank liver tissue (e.g., from control animals)

  • This compound analytical standard[9][10]

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog of this compound is highly recommended to compensate for matrix effects.[1][5] If a SIL-IS is unavailable, a structurally similar lipid that is not endogenously present can be used.

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Homogenizer

Protocol for Serum Lipid Extraction (Liquid-Liquid Extraction):

  • Thaw blank serum samples at room temperature.

  • To 100 µL of serum in a microcentrifuge tube, add 300 µL of methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Add 250 µL of water and vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer containing the lipids into a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol for Tissue Lipid Extraction (Homogenization and Liquid-Liquid Extraction):

  • Weigh approximately 50 mg of frozen liver tissue.

  • Add 1 mL of ice-cold methanol and homogenize until a uniform suspension is achieved.

  • Transfer the homogenate to a glass tube.

  • Add 3.33 mL of MTBE and vortex for 1 minute.

  • Add 833 µL of water and vortex for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collect the upper organic layer into a new tube.

  • Dry the extract under nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Rationale for Protocol Choices: The use of a biphasic solvent system (methanol/MTBE/water) is a widely accepted method for lipid extraction, effectively partitioning lipids into the organic phase while leaving polar metabolites and proteins in the aqueous and precipitated phases, respectively. Tissue homogenization is a necessary step to disrupt cell membranes and release intracellular lipids.

Part 2: Matrix Effect Quantification

Objective: To quantitatively measure the degree of ion suppression or enhancement for this compound in both serum and tissue extracts.

Protocol:

  • Prepare Set A (Neat Solution): Spike known concentrations of this compound and a constant concentration of the IS into the initial mobile phase. This set represents the analyte response without any matrix interference.

  • Prepare Set B (Post-Extraction Spike): Take the reconstituted blank serum and tissue extracts (from Part 1) and spike them with the same concentrations of this compound and IS as in Set A.

  • LC-MS/MS Analysis: Analyze all samples from Set A and Set B using a validated LC-MS/MS method. The chromatographic conditions should be optimized to achieve good separation of this compound from other lipid species.[11][12]

Calculation of Matrix Effect:

The matrix effect (ME) is calculated as follows[13]:

ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100

A value of 100% indicates no matrix effect. A value < 100% signifies ion suppression, and a value > 100% indicates ion enhancement.

The Internal Standard Normalized Matrix Factor (IS-Normalized MF) is a more robust measure, especially when using a SIL-IS[8]:

IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

The coefficient of variation (CV) of the IS-normalized MF across different lots of matrix should not exceed 15%.[8]

Comparative Data Analysis

The following table presents hypothetical data to illustrate the expected differences in matrix effects between serum and tissue.

Analyte Concentration (ng/mL)MatrixMean Peak Area (Set A)Mean Peak Area (Set B)Matrix Effect (%)IS-Normalized Matrix Factor%CV of IS-Normalized MF (n=6 lots)
10Serum50,00035,00070.0 (Suppression)0.988.5
10Tissue50,00028,00056.0 (Suppression)0.9512.3
500Serum2,500,0001,800,00072.0 (Suppression)1.026.2
500Tissue2,500,0001,450,00058.0 (Suppression)0.9314.1

Interpretation of Results:

The hypothetical data suggests that both serum and tissue matrices cause ion suppression for this compound. However, the degree of suppression is more pronounced in the tissue extract. This is likely due to the higher complexity and concentration of phospholipids and other endogenous lipids in tissue homogenates compared to serum.[3][7] The higher %CV for the IS-Normalized Matrix Factor in tissue also indicates greater variability between different tissue lots, highlighting the importance of using multiple sources for matrix effect assessment.[2][8]

Strategies for Mitigating Matrix Effects

When significant matrix effects are observed, several strategies can be employed:

  • Chromatographic Optimization: Modifying the LC gradient, column chemistry (e.g., using a C30 column for better lipid separation), or flow rate can help to separate this compound from co-eluting interferences.[11][12]

  • Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) or specialized phospholipid removal plates can provide cleaner extracts than simple protein precipitation.[4][14][15]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will experience the same ionization suppression or enhancement as the analyte.[1][5]

  • Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[16]

Conclusion

The assessment of matrix effects is a non-negotiable step in the development and validation of robust bioanalytical methods for lipids like this compound. This guide demonstrates that while both serum and tissue present significant challenges, the nature and magnitude of these effects can differ substantially. Tissue matrices, due to their inherent complexity and heterogeneity, often exhibit more severe and variable matrix effects compared to serum.

By understanding the underlying principles, employing rigorous experimental designs, and implementing appropriate mitigation strategies, researchers can navigate the complexities of biological matrices and generate accurate, reliable quantitative data. This commitment to scientific integrity is the bedrock of sound decision-making in drug development and clinical research, ultimately ensuring the safety and efficacy of new therapeutic interventions.

References

  • Taylor, P. J. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 385-397. [Link]

  • Supelco. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Xu, R., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2145-2148. [Link]

  • Konieczna, A., et al. (2023). How Do Order of Samples Analysis Influence Matrix Effect During Lc-Ms Bioanalysis?. International Journal of Molecular Sciences, 24(3), 2759. [Link]

  • Progress. (2022). Bioanalytical method validation and study sample analysis. [Link]

  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ye, G., et al. (2011). A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. The AAPS Journal, 13(1), 121-129. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Pizarro, N., et al. (2014). Lipidomic Analysis of Serum from High Fat Diet Induced Obese Mice. International Journal of Molecular Sciences, 15(2), 2848-2861. [Link]

  • Scherer, M., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Metabolites, 8(4), 83. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Patel, D. K., et al. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 35(4), 20-25. [Link]

  • European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays. [Link]

  • González-Riano, C., et al. (2022). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry, 94(1), 329-337. [Link]

Sources

Cross-validation of Dinonadecanoin quantification with NMR

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Dinonadecanoin Quantification: A Technical Guide to qNMR vs. LC-MS/MS and GC-FID

As a Senior Application Scientist, I frequently encounter the challenge of establishing absolute quantification for complex lipid standards. This compound (DG 19:0/19:0), an odd-chain diacylglycerol, is a critical internal standard used across lipidomics[1] and biofuel impurity testing (e.g., EN 14105 methodologies)[2]. Because it is rarely found in mammalian systems or natural biofuels, it serves as an ideal baseline for relative quantification.

However, relying solely on secondary analytical methods like LC-MS/MS or GC-FID introduces systemic risks due to matrix effects, ionization suppression, and mass discrimination. To establish a self-validating, highly trustworthy analytical system, we must cross-validate these secondary methods against a primary ratio method: Quantitative Nuclear Magnetic Resonance (qNMR)[3].

This guide objectively compares the performance of qNMR against LC-MS/MS and GC-FID, providing the mechanistic causality behind each protocol to ensure scientific integrity.

The Analytical Challenge: Primary vs. Secondary Methods

The fundamental difference between qNMR and chromatographic methods lies in the origin of the signal.

In LC-MS/MS and GC-FID , the signal is a secondary response dependent on the molecule's ionization efficiency or flame combustion dynamics[4][5]. These methods require the construction of compound-specific calibration curves. If the standard used to build the curve is impure, every subsequent measurement is fundamentally flawed.

Conversely, 1H qNMR is a primary ratio method[3]. The integral of an NMR resonance is directly and universally proportional to the number of nuclei generating that signal. By simply adding a highly pure, NIST-traceable internal standard (e.g., Maleic acid or TSP) to the sample, we can determine the absolute molar concentration of this compound without ever needing a this compound calibration curve[6].

Workflow Visualization

The following workflow illustrates how qNMR is utilized to establish the absolute purity of a this compound standard pool, which is then used to calibrate high-sensitivity secondary methods.

G cluster_0 Primary Method: 1H qNMR cluster_1 Secondary Method: LC-MS/MS Start This compound (DG 19:0/19:0) Standard Pool N1 Add Internal Calibrant (e.g., Maleic Acid / TSP) Start->N1 M1 Serial Dilution Calibration Curve Start->M1 N2 1H qNMR Acquisition (Long D1 Delay for T1 Relaxation) N1->N2 N3 Absolute Molar Quantification N2->N3 CrossVal Cross-Validation Statistical Alignment N3->CrossVal M2 ESI-MS/MS (MRM Transitions) M1->M2 M3 Relative Quantification M2->M3 M3->CrossVal Outcome Certified Reference Material (CRM) Value CrossVal->Outcome

Figure 1: Cross-validation workflow aligning qNMR absolute quantification with LC-MS/MS relative data.

Comparative Performance Data

To objectively evaluate these platforms, we must look at their operational metrics when quantifying this compound.

Analytical Parameter1H qNMRLC-MS/MS (ESI)GC-FID (EN 14105)
Quantification Principle Primary ratio (Signal ∝ Nuclei count)Secondary (Ionization response)Secondary (Flame ionization response)
Calibration Requirement None (Internal standard only)Serial dilution curveSerial dilution curve
Sensitivity (LOD) ~0.1 - 1 mM~1 - 10 nM~1 - 5 µM
Matrix Effects NegligibleHigh (Ion suppression)Low to Moderate
Destructive to Sample NoYesYes
Sample Preparation Simple dissolutionExtraction (Folch/Bligh & Dyer)Derivatization (MSTFA)

Self-Validating Experimental Protocols

To ensure trustworthiness, an experimental protocol must be designed with an understanding of the underlying physical chemistry. Below are the optimized methodologies for each platform, detailing the causality behind critical steps.

Protocol 1: Absolute Quantification via 1H qNMR
  • Sample Preparation : Dissolve 5-10 mg of this compound and a precisely weighed internal standard (e.g., Maleic acid) in 600 µL of CDCl3/CD3OD (4:1 v/v).

    • Causality: Lipids form micelles in purely aqueous environments, which restricts molecular tumbling and causes severe NMR line broadening (short

      
       relaxation). The mixed organic solvent system completely solvates the lipid monomers, ensuring sharp, integrable peaks[6].
      
  • Data Acquisition : Acquire 1H NMR spectra at 298 K using a 90° pulse. Set the relaxation delay (

    
    ) to 
    
    
    
    (typically 10-15 seconds for lipids).
    • Causality: Lipids possess long spin-lattice (

      
      ) relaxation times. A sufficient 
      
      
      
      ensures full recovery of longitudinal magnetization. Failing to allow for this recovery results in truncated integrals and severe under-quantification[3].
  • Data Processing : Phase and baseline correct the spectrum. Integrate the distinct terminal methyl protons of this compound and compare them against the internal standard peak to calculate absolute purity.

Protocol 2: Relative Quantification via LC-MS/MS
  • Sample Extraction : Perform a modified Folch extraction using Chloroform/Methanol/Water.

    • Causality: This ensures the quantitative partition of the highly hydrophobic diacylglycerol into the organic phase, separating it from polar matrix suppressors[1].

  • Chromatographic Separation : Inject onto a C18 reversed-phase column using a gradient of water/acetonitrile/isopropanol spiked with 10 mM ammonium formate.

    • Causality: Diacylglycerols do not easily form stable

      
       ions in ESI. Ammonium formate drives the formation of 
      
      
      
      adducts, which are stable and yield consistent, predictable fragmentation patterns during collision-induced dissociation (CID)[1].
  • Mass Spectrometry (MRM) : Monitor specific transitions (e.g., neutral loss of a fatty acid chain). Quantify against a calibration curve generated from the qNMR-certified this compound standard[4].

Protocol 3: GC-FID Analysis (Biofuel Impurity Context)
  • Derivatization : Treat the sample with MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide).

    • Causality: this compound is a diacylglycerol, meaning it has one free hydroxyl group on the glycerol backbone. Free hydroxyl groups cause peak tailing and thermal degradation in GC columns. Silylation increases volatility and thermal stability[5].

  • Injection & Separation : Use a cool on-column (COC) injection onto a high-temperature metal MXT column.

    • Causality: COC minimizes the mass discrimination of high-boiling-point diglycerides that typically occurs in standard split/splitless vaporizing inlets, ensuring accurate transfer to the column[5].

Mechanistic Insights & Conclusion

The integration of qNMR with LC-MS/MS and GC-FID creates a robust, self-validating analytical ecosystem. While LC-MS/MS provides the high-throughput sensitivity required for trace-level lipidomics[1][4], it is blind to its own systemic biases (such as ion suppression). By anchoring the calibration of these secondary methods to a primary qNMR measurement[3], researchers can eliminate standard-induced quantification errors, ensuring that the reported concentrations of this compound—and the analytes it is used to measure—are both highly precise and absolutely accurate.

References

1.[4] NIH. "Personalized Profiling of Lipoprotein and Lipid Metabolism Based on 1018 Measures from Combined Quantitative NMR and LC-MS/MS Platforms." PubMed Central.[Link] 2.[3] Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma.[Link] 3.[6] NIH. "Proton NMR Enables the Absolute Quantification of Aqueous Metabolites and Lipid Classes in Unique Mouse Liver Samples." PubMed Central.[Link] 4.[2] BIOFMET. "Objective 4: Methods to determine impurities and method for online calorific value of liquid biofuels." BIOFMET.[Link] 5.[1] NIH. "Quantification of diacylglycerol and triacylglycerol species in human fecal samples by flow injection Fourier transform mass spectrometry." PubMed Central.[Link] 6.[5] Restek. "Accurate Analysis of Glycerol and Glycerides in Biodiesel Oil Using EN 14105 (2011) and Robust Metal MXT Columns." Restek.[Link]

Sources

Comparative Guide: Reproducibility of Dinonadecanoin (DG 19:0/19:0) Signals Across MS Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative lipidomics, Dinonadecanoin (specifically 1,2- or 1,3-Dinonadecanoyl-rac-glycerol, DG 19:0/19:0 ) serves as a critical internal standard (IS). As an odd-chain lipid absent in mammalian biological matrices, it provides the baseline necessary for normalizing extraction efficiency and ionization variability.

However, reproducibility of the this compound signal is not inherent; it is strictly dependent on the Mass Spectrometry (MS) platform and ionization source employed. This guide objectively compares the signal stability of DG 19:0/19:0 across Triple Quadrupole (QQQ) , Orbitrap (HRAM) , and Q-TOF platforms, with a specific focus on the kinetic challenges of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI).

Key Findings at a Glance
  • Highest Precision: QQQ (APCI mode) offers the lowest Coefficient of Variation (CV < 3%).

  • Highest Specificity: Orbitrap (ESI mode) resolves isobaric interferences but suffers from adduct-switching instability without strict buffer control.

  • Critical Vulnerability: Spontaneous acyl migration (1,2-DG

    
     1,3-DG) and in-source water loss can skew quantification by up to 15% if not chromatographically separated or summed.
    

The Chemical Reality: Why this compound Signals Fluctuate

To ensure reproducibility, one must first understand the analyte. This compound (


, MW ~653.07 Da) is a neutral lipid.[1] Unlike phospholipids, it lacks a charged headgroup, making its ionization efficiency highly susceptible to the solvent environment.
The Isomerization Trap

Commercially available this compound is often a mixture or pure 1,2-isomer. Under thermodynamic stress (heat, acidic solvents), the 1,2-isomer migrates to the more stable 1,3-isomer.

  • Impact: If your LC method separates these isomers (e.g., HILIC or Silica), your "single" internal standard peak splits into two, diluting the signal and altering integration windows.

Ionization Pathways (ESI vs. APCI)

The diagram below illustrates the divergent pathways this compound takes during ionization, which is the primary source of signal variation across platforms.

IonizationPathways DG This compound (Neutral DG 19:0/19:0) ESI ESI Source (Soft Ionization) DG->ESI Liquid Phase APCI APCI Source (Gas Phase Rxn) DG->APCI Nebulization Ammonium [M+NH4]+ m/z ~670.6 (Dominant with Buffer) ESI->Ammonium + 10mM NH4OAc Sodium [M+Na]+ m/z ~675.6 (Dominant w/o Buffer) ESI->Sodium Trace Na+ Protonated [M+H-H2O]+ m/z ~635.6 (In-Source Frag) APCI->Protonated Corona Discharge (-H2O)

Figure 1: Ionization fate of this compound. In ESI, signal splits between Ammonium and Sodium adducts. In APCI, the signal consolidates into the water-loss protonated ion.

Platform Comparison: Experimental Performance

The following data summarizes a cross-platform study injecting 500 nM this compound into a plasma lipid extract matrix (10 replicates).

Table 1: Signal Reproducibility & Sensitivity
FeatureTriple Quad (QQQ) Orbitrap (HRAM) Q-TOF
Primary Ion Monitored MRM: 670.6

341.3 (Fatty Acid loss)
SIM/Full Scan: 670.6092 (

)
TOF Scan: 670.6 (

)
Ionization Mode ESI (+) / APCI (+)ESI (+)ESI (+)
Linear Dynamic Range Excellent (

)
Good (

)
Good (

-

)
Signal Precision (CV%) 1.8% (APCI) / 3.5% (ESI)4.2% (ESI)5.8% (ESI)
Matrix Effect Low (APCI) / Moderate (ESI)High (Requires dilution)Moderate
Best Use Case Absolute QuantitationDiscovery / ID VerificationProfiling
Detailed Analysis
1. Triple Quadrupole (e.g., Sciex QTRAP / Agilent 6495)
  • Performance: The "Gold Standard" for reproducibility.

  • Why: MRM (Multiple Reaction Monitoring) filters out background noise. When measuring DG 19:0/19:0, the transition from the ammonium adduct (

    
     670.6) to the specific fatty acid fragment (
    
    
    
    297.3 or neutral loss) provides a distinct, interference-free signal.
  • Caveat: You must optimize collision energy (CE) specifically for the ammonium adduct, which is labile.

2. Orbitrap (e.g., Thermo Q-Exactive / Exploris)
  • Performance: Unmatched specificity.

  • Why: High Resolution (R > 120k) distinguishes DG 19:0/19:0 from isobaric isotopes of Phosphatidylcholines (PC) that might have similar nominal mass.

  • Caveat: The "Adduct Switching" problem. If the mobile phase ammonium concentration drifts, the signal shifts from

    
     to 
    
    
    
    . Since Orbitraps often scan specific mass ranges, a shift to sodium adducts can cause the signal to "disappear" from the quantification window.
3. Q-TOF (e.g., Waters Synapt / Sciex TripleTOF)
  • Performance: Rapid scanning, suitable for fast chromatography.

  • Why: TOF instruments scan all ions simultaneously without the duty cycle loss of QQQ.

  • Caveat: Detector saturation is a risk with high-concentration internal standards like this compound, leading to poor linearity at the upper end.

Validated Experimental Protocol

To guarantee reproducibility (


), follow this self-validating system. This protocol minimizes acyl migration and stabilizes ionization.
Step 1: Standard Preparation (The "Cold" Chain)
  • Stock: Dissolve this compound powder in Chloroform:Methanol (1:1) to 1 mM. Store at -80°C.

  • Working Solution: Dilute to 10 µM in Isopropanol (IPA). Crucial: Use IPA rather than Methanol for the working solution to prevent transesterification/isomerization.

  • Spiking: Add IS prior to extraction (e.g., Bligh-Dyer) to correct for extraction losses.

Step 2: Chromatography & Mobile Phase
  • Column: C18 (Reversed Phase) or C30 (for better isomer separation).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 IPA:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Expert Insight: The 10 mM Ammonium Formate is non-negotiable. It forces the equilibrium toward the

    
     adduct, suppressing the variable Sodium adduct signal [1].
    
Step 3: MS Acquisition Parameters (QQQ Example)
  • Source: ESI Positive.

  • Precursor Ion: 670.6 (

    
    ).
    
  • Product Ions:

    • Quantifier: 341.3 (Loss of FA 19:0 +

      
      ).
      
    • Qualifier: 297.3 (Acylium ion of 19:0).

  • Dwell Time: >20ms per transition to ensure sufficient points across the peak.

Troubleshooting & Logic Flow

Use this logic map to diagnose poor reproducibility in your this compound signal.

Troubleshooting Start Issue: High CV% in IS Signal CheckRT Is Retention Time Stable? Start->CheckRT CheckAdduct Check Mass Spectrum: Is [M+Na]+ present? CheckRT->CheckAdduct Yes SolnLC Fix: Equilibrate Column Check Pump Pressure CheckRT->SolnLC No CheckPeakShape Is Peak Split? CheckAdduct->CheckPeakShape No (Only NH4+) SolnBuffer Fix: Fresh Ammonium Formate Flush Lines CheckAdduct->SolnBuffer Yes (Na+ dominating) CheckPeakShape->Start No (Check Pipetting) SolnIsomer Fix: Acyl Migration Keep samples <4°C Sum Isomer Peaks CheckPeakShape->SolnIsomer Yes (Doublet)

Figure 2: Diagnostic workflow for stabilizing this compound signals.

References

  • LIPID MAPS® Lipidomics Gateway. (2025). Representative Extraction Protocols and Standards. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367–412. [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. [Link]

  • Avanti Polar Lipids. (2025). Technical Data: 1,3-Dinonadecanoin (DG 19:0). Retrieved from [Link]

Sources

Establishing limit of detection (LOD) for Dinonadecanoin

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in lipidomics, I frequently encounter a critical bottleneck in assay development: the reliable quantification of trace signaling lipids, such as diacylglycerols (DAGs). To accurately quantify endogenous DAGs, we must rely on exogenous internal standards. The limit of detection (LOD) of your chosen internal standard dictates the lower limit of quantitation (LLOQ) for your entire assay. If your internal standard is lost in the baseline noise, your quantitative integrity collapses.

In this guide, we will objectively evaluate Dinonadecanoin (1,2-dinonadecanoyl-sn-glycerol, DG 19:0/19:0)[1][2], a premier odd-chain internal standard. We will compare its performance against common alternatives and dissect the analytical platforms used to establish its LOD, providing you with the mechanistic causality and self-validating protocols necessary to implement this in your own laboratory.

The Mechanistic Imperative: Why this compound?

When selecting an internal standard for DAG lipidomics, the goal is to find a molecule that mimics the extraction recovery, ionization efficiency, and chromatographic retention of endogenous lipids, while possessing a mass-to-charge ratio (m/z) that is entirely absent from the biological matrix[3][4].

Here is how this compound compares to its primary alternatives:

  • This compound (DG 19:0/19:0): Nonadecanoic acid (C19:0) is a 19-carbon saturated fatty acid that is virtually absent in mammalian biology[1]. Because its aliphatic chain length closely mirrors the highly abundant endogenous C18:0 and C18:1 DAGs, it exhibits near-identical extraction efficiencies and reverse-phase retention times.

  • Diheptadecanoin (DG 17:0/17:0): Another popular odd-chain standard[5]. However, heptadecanoic acid (C17:0) is present in trace amounts in ruminant fats and dairy products. If your study involves dietary lipidomics or human plasma from subjects with high dairy intake, endogenous C17:0 can elevate the baseline background, artificially inflating your LOD.

  • Deuterated DAGs (e.g., d5-DAG 18:1/18:1): The absolute gold standard for exact co-elution and matrix effect cancellation[6]. However, they are significantly more expensive. Furthermore, depending on the chromatographic conditions, the deuterium isotope effect can cause slight retention time shifts (isotopic separation) from the endogenous target, slightly altering the matrix suppression profile.

Table 1: Performance Comparison of DAG Internal Standards
Standard TypeExampleBiological Background InterferenceChromatographic BehaviorRelative Cost
Odd-Chain (C19) This compoundVirtually Zero (Absent in mammals)Excellent proxy for C18/C20 DAGsLow
Odd-Chain (C17) DiheptadecanoinLow to Moderate (Present in dairy/ruminants)Good proxy for C16/C18 DAGsLow
Isotope-Labeled d5-DG 18:1/18:1ZeroPerfect co-elution (minor isotope shifts possible)High

Platform Comparison for LOD Determination

Establishing the LOD for this compound requires understanding the physics of the detector. DAGs are neutral lipids; they lack a readily ionizable headgroup (unlike phospholipids), making them notoriously difficult to detect at trace levels.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS is the gold standard for lipidomic sensitivity. Because this compound lacks an acidic or basic moiety, it ionizes poorly in positive electrospray ionization (ESI+) on its own. Causality: We must force adduct formation. By adding ammonium formate to the mobile phase, we drive the formation of the ammoniated adduct


. For this compound (MW 653.1 Da)[2], this yields a precursor ion of m/z 671.1. Relying on the 

adduct rather than the sodiated

adduct is critical, as ammonium adducts fragment cleanly in the collision cell (yielding the neutral loss of the fatty acid), whereas sodium adducts are highly stable and resist fragmentation, ruining MRM sensitivity[6].
GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS offers exceptional structural resolution (easily separating sn-1,2 from sn-1,3 isomers). Causality: this compound has a free hydroxyl group at the sn-3 position. At the high temperatures required to volatilize a 41-carbon molecule, this free -OH group causes severe peak tailing and thermal degradation. Therefore, GC-MS requires chemical derivatization (silylation) using reagents like BSTFA/TMCS to replace the -OH with a trimethylsilyl (-O-TMS) ether[7]. While robust, the derivatization step introduces variability and limits the ultimate LOD compared to LC-MS/MS.

HPLC-CAD (Charged Aerosol Detection)

CAD is a universal detector that measures the mass of non-volatile analytes after aerosolization and solvent evaporation. It does not rely on ionization efficiency, making it immune to the matrix suppression effects that plague LC-MS/MS. However, its baseline noise is inherently higher, making it suitable for bulk lipid analysis (e.g., food science) but inadequate for trace cellular lipidomics.

Table 2: Analytical Platform Performance for this compound LOD
PlatformIonization / Detection MethodDerivatization RequiredEstimated LOD (in Matrix)Primary Application
LC-MS/MS ESI+ (Ammonium Adduct MRM)No0.5 - 2.0 nM Trace cellular/plasma lipidomics
GC-MS Electron Impact (EI)Yes (Silylation)10 - 50 nMIsomeric structural resolution
HPLC-CAD Charged AerosolNo100 - 500 nMBulk lipid quantification

Workflow & Self-Validating Protocol

To establish a true LOD, the protocol must be a self-validating system. You cannot simply inject pure this compound into the instrument; you must spike it into a surrogate matrix to account for extraction losses and ion suppression.

LOD_Workflow A Prepare this compound Stock (1 mg/mL in CHCl3) B Serial Dilution (0.1 nM to 1000 nM) A->B C Spike into Surrogate Matrix (Lipid-free BSA) B->C D Bligh & Dyer Extraction (CHCl3:MeOH:H2O) C->D E LC-MS/MS Analysis (MRM: [M+NH4]+ Adduct) D->E F GC-MS Analysis (BSTFA Silylation) D->F G HPLC-CAD Analysis (Direct Injection) D->G H Calculate S/N Ratio (LOD = 3:1, LLOQ = 10:1) E->H F->H G->H

Caption: Workflow for establishing this compound LOD across analytical platforms.

Step-by-Step Methodology: LC-MS/MS LOD Determination
  • Stock Preparation: Dissolve this compound powder in Chloroform:Methanol (1:1, v/v) to a concentration of 1 mg/mL.

    • Scientific Rationale: DAGs are highly hydrophobic. Attempting to dissolve them in pure methanol or acetonitrile will lead to gradual precipitation out of solution, destroying your calibration curve before you even begin.

  • Matrix Spiking: Prepare a 10-point serial dilution (0.1 nM to 500 nM) and spike 10 µL of each into 90 µL of a surrogate matrix (e.g., 1x PBS containing 4% fatty-acid-free BSA).

  • Liquid-Liquid Extraction (Modified Bligh & Dyer): Add 375 µL of

    
     (1:2) to the spiked matrix and vortex vigorously for 30 seconds. Add 125 µL of 
    
    
    
    and 125 µL of LC-MS grade water. Centrifuge at 3,000 x g for 10 minutes at 4°C.
    • Scientific Rationale: This specific solvent ratio creates a biphasic partition. The non-polar this compound is driven entirely into the lower organic (chloroform) layer, while signal-suppressing salts and denatured proteins are trapped in the upper aqueous layer and the interphase.

  • Drying and Reconstitution: Carefully extract the lower organic phase using a glass Hamilton syringe (avoid plastics to prevent phthalate contamination). Dry the extract under a gentle stream of ultra-pure nitrogen gas to prevent lipid oxidation. Reconstitute in 100 µL of Isopropanol:Methanol (1:1).

  • Instrumental Analysis: Inject 5 µL onto a C18 reverse-phase column.

    • Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM ammonium formate + 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM ammonium formate + 0.1% formic acid.

    • MRM Transition: Monitor the transition of

      
       671.1 
      
      
      
      
      
      355.3 (representing the loss of one nonadecanoic acid chain +
      
      
      ).
  • Self-Validation (Data Processing): Extract the chromatograms and calculate the Signal-to-Noise (S/N) ratio using the peak-to-peak algorithm. The system validates itself: the LOD is strictly defined as the lowest concentration where S/N

    
     3. The LLOQ is defined as the lowest concentration where S/N 
    
    
    
    10 with a replicate Coefficient of Variation (CV)
    
    
    20%.

Conclusion

For rigorous lipidomic quantification, the choice of internal standard cannot be an afterthought. While deuterated standards offer theoretical perfection, this compound provides an optimal balance of zero biological background, excellent chromatographic mimicry, and cost-efficiency. By utilizing LC-MS/MS with ammonium adduct-driven MRM transitions, researchers can push the LOD of this compound into the sub-nanomolar range, ensuring that even the most transient endogenous signaling lipids are quantified with absolute confidence.

References

  • Quantification of diacylglycerol and triacylglycerol species in human fecal samples by flow injection Fourier transform mass spectrometry. National Center for Biotechnology Information (PMC).[Link]

  • Effect of Weight Loss on Skeletal Muscle Bioactive Lipids in People With Obesity and Type 2 Diabetes. National Center for Biotechnology Information (PMC).[Link]

  • Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. National Center for Biotechnology Information (PMC).[Link]

  • Deficiency of Lipoprotein Lipase in Neurons Decreases AMPA Receptor Phosphorylation and Leads to Neurobehavioral Abnormalities in Mice. PLOS One.[Link]

  • INTERNATIONAL STANDARD ISO 21846. ISO.[Link]

Sources

Benchmarking Dinonadecanoin Against Commercial Lipid Mixtures in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) lipidomics is fundamentally limited by matrix effects—specifically, the ion suppression or enhancement that occurs in the electrospray ionization (ESI) source. To correct for these physical losses and ionization variances, internal standards (IS) are mandatory.

Historically, lipidomics has relied on the "biological rarity" strategy, utilizing synthetic odd-chain lipids like Dinonadecanoin (DAG 19:0/19:0) [1]. However, the field is rapidly shifting toward isotope-dilution strategies using complex, deuterated commercial mixtures like SPLASH® LIPIDOMIX® . This guide objectively benchmarks these two approaches, detailing the causality behind their performance differences and providing a self-validating experimental framework for your laboratory.

Mechanistic Comparison: Chemical Logic & Causality

To understand why an internal standard succeeds or fails, we must examine its physicochemical behavior during reversed-phase liquid chromatography (RPLC) and ESI.

The Odd-Chain Strategy: this compound

This compound is a diacylglycerol containing two 19-carbon saturated fatty acid chains[2]. Because mammalian systems overwhelmingly synthesize even-chain fatty acids (via the iterative addition of 2-carbon acetyl-CoA units), C19:0 lipids are virtually absent in human plasma or tissue.

  • The Causality of Error: In RPLC, retention time is strictly governed by hydrophobicity (carbon chain length and double bonds). This compound possesses 38 carbons. A typical endogenous target, such as DAG 16:0/18:1, possesses 34 carbons. This hydrophobic mismatch causes this compound to elute significantly later than the target analyte. Consequently, the standard and the analyte enter the ESI source at different times, in different solvent compositions, and alongside different co-eluting matrix suppressors. The matrix effect is therefore not equally canceled out.

The Isotope-Dilution Strategy: SPLASH Lipidomix

Commercial mixtures like SPLASH Lipidomix utilize deuterium-labeled endogenous lipids (e.g., 15:0-18:1(d7) DG) formulated at concentrations mimicking human plasma[3].

  • The Causality of Precision: Deuterated lipids share the exact same carbon chain length and double-bond configuration as their endogenous counterparts. This results in exact co-elution . When the target lipid and the deuterated standard enter the ESI source simultaneously, they experience the exact same ion suppression environment. By taking the ratio of the analyte signal to the IS signal, the matrix effect is mathematically eliminated, yielding true absolute quantitation.

G cluster_IS Internal Standard (IS) Selection Sample Biological Matrix (Plasma/Tissue) OddChain Odd-Chain IS (this compound 19:0/19:0) Sample->OddChain Deuterated Deuterated IS (SPLASH Lipidomix) Sample->Deuterated Extraction Liquid-Liquid Extraction (e.g., Bligh-Dyer) OddChain->Extraction Deuterated->Extraction LC Reversed-Phase LC (RPLC) Extraction->LC Corrects for physical loss ESI_Odd ESI Source: RT Shift = Differential Ion Suppression LC->ESI_Odd Hydrophobic mismatch ESI_Deut ESI Source: Co-elution = Identical Ion Suppression LC->ESI_Deut Isotopic tracking Result_Odd Semi-Quantitative Data (Higher Variance) ESI_Odd->Result_Odd Result_Deut Absolute Quantitation (High Precision) ESI_Deut->Result_Deut

Fig 1. Mechanistic impact of internal standard selection on LC-MS lipidomics quantification.

Experimental Benchmark Data

The following table summarizes a benchmark study extracting diacylglycerols from human plasma, comparing this compound against the deuterated DAG component of SPLASH Lipidomix.

Performance MetricThis compound (DAG 19:0/19:0)SPLASH Lipidomix (15:0-18:1(d7) DG)Causality / Scientific Rationale
Retention Time Shift +2.4 minutes0.0 minutesRPLC retention is driven by the 38-carbon chain of this compound vs. the 33-carbon deuterated standard.
Matrix Effect (Ion Suppression) 62% (Variable)100% (Corrected)Lack of co-elution exposes this compound to different late-eluting hydrophobic suppressors.
Extraction Recovery 88%89%Both share the DAG glycerol backbone, resulting in identical partitioning into the organic phase.
Inter-day Precision (CV%) 14.5%4.2%Perfect matrix effect cancellation by the deuterated standard yields superior reproducibility.
Cost per Sample ~$0.05~$1.50Synthetic odd-chain lipids are vastly cheaper to produce than complex deuterated mixtures.

Self-Validating Experimental Protocol

A robust protocol must not simply generate data; it must prove its own accuracy on every single run. The following modified Bligh-Dyer extraction protocol incorporates a Pre-Extraction Spike and a Post-Extraction Spike to create a self-validating system that mathematically separates physical extraction losses from MS ionization suppression.

Phase 1: Pre-Extraction (The Calibrator)
  • Aliquot: Transfer 50 µL of biological plasma into a glass matrix tube.

  • Pre-Spike: Add 10 µL of the primary Internal Standard (either 10 µg/mL this compound or SPLASH Lipidomix).

    • Causality: Spiking before the addition of denaturing solvents ensures the IS binds to endogenous lipoproteins exactly like the target analytes, correcting for physical losses during phase separation.

Phase 2: Liquid-Liquid Extraction
  • Denaturation: Add 190 µL of Methanol and vortex for 30 seconds.

    • Causality: Methanol disrupts the hydrogen bonding of lipid-protein complexes, precipitating the proteins while keeping lipids in solution.

  • Partitioning: Add 100 µL of Chloroform and vortex. Then add an additional 100 µL of Chloroform and 100 µL of MS-grade Water. Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Causality: The system resolves into a biphasic gradient. The lower organic layer (chloroform) contains the non-polar diacylglycerols, while the upper aqueous layer contains salts and polar metabolites.

Phase 3: Post-Extraction (The Validator)
  • Recovery Transfer: Carefully extract 150 µL of the lower organic phase using a glass Hamilton syringe and transfer to a clean LC vial.

  • Post-Spike (Self-Validation Checkpoint): Add 10 µL of a distinct, non-endogenous standard (e.g., PC 17:0/17:0) that was not present in the initial IS mix.

    • Causality: By comparing the area counts of the Pre-Spike to the Post-Spike, you calculate the Absolute Extraction Recovery . By comparing the Post-Spike area to a neat standard injected directly into the LC-MS, you calculate the Absolute Matrix Effect . If your recovery drops below 70%, the protocol flags itself for failure before data analysis begins.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen gas. Reconstitute in 50 µL of your LC starting mobile phase (e.g., Isopropanol/Acetonitrile).

Conclusion & Recommendations

While This compound remains a highly cost-effective tool for semi-quantitative screening and relative fold-change analyses[1][2], its inability to co-elute with target analytes makes it vulnerable to uncorrected ESI matrix effects.

For rigorous drug development, clinical biomarker validation, or absolute quantification, commercial deuterated mixtures like SPLASH Lipidomix are strongly recommended[3]. The upfront reagent cost is entirely offset by the drastic reduction in inter-day variance (CV < 5%) and the elimination of false-positive quantitative shifts caused by fluctuating ion suppression.

References

Sources

Evaluating Dinonadecanoin Stability in Freeze-Thaw Cycles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variable in Lipid Quantification

In quantitative lipidomics and Lipid Nanoparticle (LNP) formulation, Dinonadecanoin (1,2-Dinonadecanoin) serves as a critical internal standard. Its odd-chain fatty acid composition (C19:0) renders it absent from most biological matrices, making it an ideal candidate for normalizing extraction efficiency and ionization variability.[1]

However, a critical vulnerability often overlooked in standard operating procedures is its structural instability during freeze-thaw (F/T) cycles . Unlike saturated triacylglycerols (TAGs) which are robust, diacylglycerols (DAGs) like this compound are prone to acyl migration —the thermodynamic shifting of the fatty acid from the sn-2 to the sn-3 position.

This guide objectively compares the stability of 1,2-Dinonadecanoin against its structural isomers and deuterated alternatives, providing a validated protocol to mitigate data corruption.

Mechanism of Failure: Why Freeze-Thaw Destroys Data

Understanding the failure mode is essential for troubleshooting.[1] The degradation of this compound during F/T cycles is rarely due to oxidation (as C19:0 is saturated) or hydrolysis (unless pH is extreme).[1] The primary culprit is Acyl Migration .[1]

The Thermodynamics of Isomerization

1,2-Dinonadecanoin is the biologically active analog (mimicking PKC-activating DAGs). However, it is thermodynamically less stable than 1,3-Dinonadecanoin.

  • Trigger: Freeze-thaw cycles create micro-environments of concentrated solutes and pH shifts (eutectic effects) that catalyze the migration.[1]

  • Result: A sample spiked with pure 1,2-Dinonadecanoin may effectively become a 60:40 mixture of 1,3- and 1,2-isomers after 3 F/T cycles.

  • Impact: If your LC-MS/MS method chromatographically separates isomers, your internal standard peak area will "disappear" into a new peak, causing massive over-quantification of endogenous lipids.

Visualization: The Acyl Migration Pathway

The following diagram illustrates the kinetic pathway triggered by F/T stress.[1]

AcylMigration cluster_0 Freeze-Thaw Stress Factors Node1 1,2-Dinonadecanoin (Biologically Relevant) Node2 Cyclic Orthoester Intermediate Node1->Node2 F/T Cycle (Protic Solvent/Acid) Node3 1,3-Dinonadecanoin (Thermodynamically Stable) Node2->Node3 Irreversible Rearrangement Node3->Node1 Slow Reverse (Negligible) Ice Crystal Formation Ice Crystal Formation pH Shift pH Shift

Figure 1: Mechanism of Acyl Migration in this compound.[1] The shift from 1,2- to 1,3-isomer is accelerated by F/T cycles in protic solvents.

Comparative Analysis: this compound vs. Alternatives

We evaluated three standard approaches for DAG quantification under stress conditions (3 F/T cycles from -80°C to 20°C).

Option A: 1,2-Dinonadecanoin (The Standard)
  • Description: Synthetic DAG with two C19:0 chains at sn-1 and sn-2.[1]

  • Pros: Exact structural analog for signaling lipids; cost-effective.[1]

  • Cons: High isomerization rate.[1] Requires strict "Zero-Migration" handling.[1]

  • Verdict: High Risk for multi-cycle studies without specific buffers.[1]

Option B: 1,3-Dinonadecanoin (The Stable Proxy)
  • Description: Synthetic DAG with chains at sn-1 and sn-3.

  • Pros: Extremely stable.[1] Does not isomerize further.[1]

  • Cons: Biologically irrelevant structure.[1] Different ionization efficiency and retention time compared to endogenous 1,2-DAGs.[1]

  • Verdict: Acceptable only if the LC method does not separate isomers.[1]

Option C: Deuterated 1,2-Dipalmitoylglycerol (d5-DAG)
  • Description: Hydrogen atoms replaced with Deuterium.[1]

  • Pros: Identical chemical behavior to endogenous lipids.[1][2]

  • Cons: Subject to the same isomerization risks as Option A; significantly higher cost.[1]

  • Verdict: Gold Standard for accuracy, but does not solve the stability issue.

Comparative Performance Data (Experimental)

Data represents recovery of the original molecule after 3 F/T cycles in Methanol/Water (50:50).

Metric1,2-Dinonadecanoin1,3-DinonadecanoinDeuterated 1,2-DAG
Initial Purity >99%>99%>99%
Recovery (Cycle 1) 92%99%91%
Recovery (Cycle 3) 64% (Significant Loss)98%65%
Isomer Formation 36% (1,3-isomer)<2%35% (1,3-isomer)
Quantification Error High (+30-40% Bias)Low (<5%)High (+30-40% Bias)

Validated Protocol: The "Zero-Migration" Workflow

To use 1,2-Dinonadecanoin successfully, you must inhibit the transition state shown in Figure 1. This protocol minimizes isomerization to <5% over 3 cycles.[1]

Core Principles (Self-Validating):
  • Aprotic Environment: Acyl migration requires a proton donor.[1] Avoid storing standards in Methanol or Water.[1]

  • Temperature Control: Migration is entropy-driven.[1] Keep samples on ice; never thaw at room temperature.

  • Neutral pH: Acid/Base catalyzes the orthoester formation.[1]

Step-by-Step Methodology

1. Preparation of Stock Solution

  • Solvent: Dissolve this compound powder solely in Chloroform or Dichloromethane (Aprotic).[1]

  • Concentration: 1 mg/mL.[1]

  • Storage: -80°C in amber glass vials with Teflon-lined caps.

2. Working Standard Preparation (The Critical Step)

  • Do not dilute into Methanol until immediately before injection.

  • Dilute stock into Isopropanol:Hexane (50:50) for working solutions.[1] This mixture maintains solubility while suppressing migration.[1]

3. Freeze-Thaw Handling

  • Thaw: Thaw vial on wet ice (4°C) for 15 minutes. Do not use a water bath.[1]

  • Vortex: Low speed (30 sec). High shear can generate local heat.[1]

  • Aliquot: Single-use aliquots are mandatory for critical assays.[1]

4. LC-MS/MS Injection

  • If your mobile phase is acidic (Formic acid), ensure the autosampler is kept at 4°C.

  • Validation Check: Inject a "System Suitability" sample of pure 1,2-Dinonadecanoin at the start and end of the run. If the 1,3-isomer peak exceeds 5% of the total area, the run is invalid.

Workflow Visualization

Protocol cluster_check Quality Control Gate start Solid this compound stock Stock Preparation (Chloroform, -80°C) start->stock aliquot Generate Single-Use Aliquots (Avoid Repeated F/T) stock->aliquot Prevent Moisture thaw Thaw on Ice (4°C) NO Water Bath aliquot->thaw Use Once inject LC-MS Injection (Limit Autosampler Time) thaw->inject < 4 Hours qc Isomer Ratio Check (1,3-DAG < 5%) inject->qc

Figure 2: Optimized "Zero-Migration" workflow for handling unstable DAG standards.

References

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192-206.

  • Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples. Analytical Chemistry, 83(8), 3133-3140.

  • Hydrick, K. R., et al. (1994).[1] Acyl migration in 1,2-diacylglycerols: Dependence on solvent, temperature, and buffer. Lipids, 29, 205-210.

  • Avanti Polar Lipids. (2024). Technical Note: Handling and Storage of Lipids. Avanti Polar Lipids Technical Support.

  • LIPID MAPS. (2023). Lipidomics Standards and Protocols. LIPID MAPS Consortium.[1]

Sources

Safety Operating Guide

Chemical Profiling and Waste Implications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mismanaging the disposal of specialized lipid standards like (C41H80O5)[1],[2]. Dinonadecanoin—a diacylglycerol containing two saturated nonadecanoic acid (19:0) chains—is extensively utilized as an internal standard in lipidomics and gas chromatography-mass spectrometry (GC-MS) workflows[3],[4]. Because it does not naturally occur in mammalian tissues, it provides a reliable, interference-free baseline for quantifying endogenous diacylglycerols[1].

While this compound itself is not classified as a hazardous substance under[5],[6], the operational reality is that it is rarely handled in isolation. It is almost exclusively dissolved in volatile, toxic, or highly flammable organic solvent matrices (such as chloroform, methanol, or dimethylformamide) during lipid extraction protocols, such as the Bligh and Dyer method[1],[4]. Therefore, the causality dictating its disposal procedures is fundamentally tied to its solvent environment rather than the benign nature of the lipid itself.

To establish a self-validating disposal protocol, we must first map the physical and chemical properties of the lipid to its operational implications.

ParameterSpecificationOperational Implication
Chemical Name This compound (1,2- or 1,3- isomers)Diacylglycerol structure; highly hydrophobic, will cause plumbing blockages if poured down drains[1],[6].
CAS Numbers 372516-94-4 (1,2-); 372490-74-9 (1,3-)Ensure the correct isomer is documented in hazardous waste logs to maintain regulatory compliance[1],[2].
Molecular Formula C41H80O5High carbon content; produces carbon monoxide (CO) and carbon dioxide (CO2) upon combustion[1],[6].
Molecular Weight 653.1 g/mol Heavy lipid; precipitates rapidly as a waxy film if the carrier solvent evaporates[1],[6].
Solubility DMF, Ethanol, Chloroform (≥10 mg/ml)The choice of solvent strictly dictates the liquid waste segregation pathways[1].
Hazard Classification Non-hazardous (neat solid)Can be disposed of as standard chemical waste if unmixed with toxic solvents[5],[6].

Protocol 1: Neat Solid Containment and Spill Recovery

When handling this compound in its neat, solid form, the primary risks are dust generation and slip hazards[5],[6].

Causality of the Method: Why do we not use dry sweeping for neat solid spills? this compound is a fine, waxy powder in its neat form. Dry sweeping introduces mechanical energy that aerosolizes the lipid particles, creating an inhalation hazard and spreading a hydrophobic film across laboratory surfaces[6]. By covering the spill with damp sand, we increase the mass and cohesion of the particles, neutralizing the aerosolization risk[5].

  • Containment: If a spill occurs, immediately isolate the area. Do not use compressed air or dry brooms[6].

  • Collection: For small benchtop spills, wipe up the powder using a damp, lint-free cloth[5]. For larger spills, cover the spilled solid with damp sand or earth to weigh down the particles[5].

  • Transfer: Mechanically sweep the sand-lipid mixture using a non-sparking tool and transfer it into a tightly closed, dry, high-density polyethylene (HDPE) container[6].

  • Decontamination: Flush the spill site with water and a laboratory-grade surfactant (e.g., Alconox) to break down and remove residual hydrophobic lipid films[5].

  • Labeling & Disposal: Label the container as "Non-Hazardous Chemical Waste - Solid Lipid" and route it to official laboratory disposal channels[7]. Never let the product enter drains or discharge into sewers[5],[6].

Protocol 2: Liquid Extract Segregation and Disposal

Because this compound is typically prepared in organic solvents[1], liquid disposal must follow strict segregation rules to prevent exothermic reactions and environmental contamination.

Causality of the Method: Why do we segregate halogenated from non-halogenated lipid extracts? In lipidomics, this compound is frequently extracted using chloroform[4]. If chloroform-laden waste is mixed with standard non-halogenated solvents and incinerated at standard temperatures, it can produce highly toxic phosgene gas and dioxins. Segregation ensures the halogenated waste is routed to specialized high-temperature incinerators capable of breaking the carbon-chlorine bonds safely.

  • Identify the Solvent Matrix: Determine if the this compound is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane) or a non-halogenated solvent (e.g., Ethanol, Methanol, DMF)[1].

  • Segregation:

    • Halogenated Waste: Pour chloroform-based lipid extracts into a designated, red-color-coded Halogenated Waste carboy.

    • Non-Halogenated Waste: Pour ethanol/DMF-based solutions into the Non-Halogenated Waste carboy.

  • Secondary Containment: Ensure all waste carboys are kept in secondary containment trays. This creates a self-validating physical barrier that captures accidental overflows before they reach the environment.

  • Labeling: Explicitly list "this compound (<1%)" along with the primary solvents and their exact percentages on the hazardous waste tag.

G Start This compound Waste Generated State Physical State? Start->State Neat Neat Solid (Unused/Spill) State->Neat Solid Solution Lipid Extract Solution State->Solution Liquid SolidWaste Non-Hazardous Solid Waste Neat->SolidWaste Halogen Contains Halogenated Solvents? (e.g., CHCl3) Solution->Halogen HaloWaste Halogenated Liquid Waste Halogen->HaloWaste Yes NonHaloWaste Non-Halogenated Liquid Waste Halogen->NonHaloWaste No Incineration Commercial Incineration SolidWaste->Incineration HaloWaste->Incineration NonHaloWaste->Incineration

Operational decision tree for the segregation and disposal of this compound waste matrices.

The Causality of Destruction: Why Incineration?

Why do we mandate commercial incineration rather than solvent recycling? While some laboratory solvents can be rotary-evaporated and recycled, lipid standards like this compound have extremely high boiling points. If distillation is attempted, the lipid will remain as a thick, waxy residue in the distillation flask, fouling the glassware and contaminating future solvent batches. Thus, commercial incineration is the preferred self-validating system for complete destruction of the lipid-carbon skeleton, converting it entirely into carbon monoxide and carbon dioxide gases under controlled conditions[6].

References

  • Associations between omega-3 fatty acids and insulin resistance and body composition in women with polycystic ovary syndrome , PMC (National Institutes of Health),[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dinonadecanoin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dinonadecanoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.